molecular formula C17H13N3O5S2 B1677756 Phthalylsulfathiazole CAS No. 85-73-4

Phthalylsulfathiazole

Numéro de catalogue: B1677756
Numéro CAS: 85-73-4
Poids moléculaire: 403.4 g/mol
Clé InChI: PBMSWVPMRUJMPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phthalylsulfathiazole is a sulfonamide incorporating 2-carboxybenzamido and 1,3-thiazol-2-yl moieties that is a broad-spectrum antibiotic indicated in the treatment of dysentery, colitis, gastroenteritis and intestinal surgery. It is a sulfonamide, a member of 1,3-thiazoles, a dicarboxylic acid monoamide and a sulfonamide antibiotic. It is functionally related to a phthalic acid.
This compound is a broad spectrum antibiotic which is part of the drug class, sulfonamides. It was used as an antibiotic for bowel surgery, and for infections of the colon.
This compound is a broad spectrum antimicrobial agent. This compound is used in the treatment of dysentery, colitis, and gastroenteritis.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
minor descriptor (63-86);  on-line & INDEX MEDICUS search SULFATHIAZOLES (66-86);  RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-10H,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMSWVPMRUJMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63868-70-2 (mono-hydrochloride salt)
Record name Phthalylsulfathiazole [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023470
Record name Phthalylsulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-73-4
Record name Phthalylsulfathiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalylsulfathiazole [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalylsulfathiazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phthalylsulfathiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phthalylsulfathiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phthalylsulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalylsulfathiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHTHALYLSULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6875L5852V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Phthalylsulfathiazole: Discovery, Mechanism, and Historical Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Phthalylsulfathiazole, a historically significant sulfonamide antimicrobial. It is intended for researchers, scientists, and drug development professionals interested in the evolution of antimicrobial agents, mechanisms of action, and the historical context of therapeutic strategies for gastrointestinal infections.

Introduction: A Tale of Targeted Intestinal Chemotherapy

This compound, also known by the trade name Sulfathalidine, emerged in the mid-20th century as a key therapeutic agent for the management of bacterial infections localized to the gastrointestinal tract.[1] As a member of the sulfonamide class of drugs, it represented a pivotal advancement in the era of pre-penicillin antibiotics.[2][3] Its unique pharmacological profile, characterized by poor absorption from the gut and subsequent hydrolysis to its active moiety in the intestine, made it a targeted and effective treatment for a range of enteric diseases, including bacillary dysentery, colitis, and gastroenteritis.[4][5] This guide will delve into the discovery, synthesis, mechanism of action, historical therapeutic use, and eventual decline of this compound, offering a detailed perspective on its role in the annals of antimicrobial chemotherapy.

The Genesis of this compound: A Strategic Molecular Design

The discovery of this compound is rooted in the broader history of sulfonamide development, which began with Gerhard Domagk's groundbreaking work on Prontosil in the 1930s.[2][6] The subsequent elucidation that the active component of Prontosil was sulfanilamide spurred a wave of research to synthesize more effective and less toxic derivatives.[2]

The specific innovation of this compound is credited to Maurice L. Moore, with the patent assigned to the pharmaceutical company Sharp & Dohme in 1943. The strategic design of this compound involved the addition of a phthalic acid group to sulfathiazole. This modification rendered the molecule largely unabsorbable in the upper gastrointestinal tract, thereby concentrating its presence in the lower bowel where it could exert its antimicrobial effect directly at the site of infection.[1]

Chemical Synthesis: From Laboratory Bench to Pharmaceutical Production

The synthesis of this compound is a relatively straightforward condensation reaction between sulfathiazole and phthalic anhydride.[3] This process has been well-documented and can be executed through various methods, including conventional solution-phase synthesis and more modern mechanochemical approaches.

Experimental Protocol: Solution-Phase Synthesis

The following protocol is a representative example of the laboratory-scale synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend sulfathiazole in a suitable solvent, such as ethanol.

  • Reagent Addition: While heating the suspension to boiling, add an equimolar amount of phthalic anhydride.

  • Reflux: Continue to reflux the mixture. The solids will gradually dissolve as the reaction proceeds.

  • Precipitation: After the reaction is complete (typically monitored by the dissolution of reactants), cool the solution. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by filtration. The crude product can then be purified by recrystallization from a suitable solvent system, such as dilute ethanol, to yield the final crystalline product.

Diagram of Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Sulfathiazole Sulfathiazole Solvent Suspension in Ethanol Sulfathiazole->Solvent Phthalic_Anhydride Phthalic_Anhydride Heating Heating to Reflux Phthalic_Anhydride->Heating Solvent->Heating Reaction Condensation Reaction Heating->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Phthalylsulfathiazole_Product Purified this compound Recrystallization->Phthalylsulfathiazole_Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: A Prodrug Approach to Inhibiting Folic Acid Synthesis

This compound itself is a prodrug, meaning it is inactive in its administered form.[5] Its therapeutic effect is realized upon its arrival in the large intestine, where bacterial enzymes hydrolyze the phthalic acid moiety, releasing the active antimicrobial agent, sulfathiazole.[1]

Sulfathiazole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking the production of dihydrofolic acid, sulfathiazole effectively halts bacterial growth and replication.[7] Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[6]

Signaling Pathway Diagram

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleic_Acids Purines, Thymidine (DNA, RNA Synthesis) THF->Nucleic_Acids This compound This compound (Prodrug) Hydrolysis Bacterial Hydrolysis (in Intestine) This compound->Hydrolysis Sulfathiazole Sulfathiazole (Active Drug) Hydrolysis->Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound.

Historical Therapeutic Applications and Efficacy

This compound was primarily indicated for the treatment of intestinal infections and for preoperative sterilization of the gut.[1][4] Its use was prominent in the management of:

  • Bacillary Dysentery: Caused by Shigella species.

  • Colitis and Gastroenteritis: Infections caused by susceptible strains of E. coli and other enteric pathogens.[7]

  • Preoperative and Postoperative Intestinal Surgery: To reduce the bacterial load in the colon and prevent infections.[4]

While precise quantitative data from the mid-20th century is not always reported with the same rigor as modern clinical trials, historical literature suggests that this compound was considered an effective agent for these indications.

Summary of Historical Efficacy Data
IndicationPathogen(s)Reported Efficacy/OutcomeCitation(s)
Ulcerative Colitis Not specifiedUsed in treatment; preliminary reports suggested therapeutic potential.[8]
Diarrhea in Children Various enteric bacteriaInvestigated for the treatment of pediatric diarrhea.[9]
General Intestinal Infections Gram-positive and Gram-negative enteric bacteriaConsidered a cornerstone in the treatment of intestinal infections.[10][10]
Preoperative Bowel Sterilization Normal intestinal floraUsed to reduce the bacterial count in the colon before surgery.[4]

Note: The available historical literature often lacks detailed statistical analysis and control groups as would be expected in modern clinical trials.

The Decline of an Era: Bacterial Resistance and the Rise of Newer Antibiotics

The widespread use of sulfonamides, including this compound, inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance to sulfathiazole include:

  • Mutations in the Dihydropteroate Synthase (DHPS) Gene: Alterations in the folP gene can lead to a DHPS enzyme with a reduced affinity for sulfonamides, while still retaining its function with PABA.

  • Increased Production of PABA: Some bacteria can overproduce PABA, effectively outcompeting the sulfonamide for binding to DHPS.

  • Acquisition of Alternative Folic Acid Synthesis Pathways: Bacteria can acquire genes, often on plasmids, that encode for alternative enzymes or pathways for folic acid synthesis, bypassing the sulfonamide-inhibited step.

The rise of bacterial resistance, coupled with the discovery and mass production of more potent and bactericidal antibiotics like penicillin, led to a gradual decline in the use of this compound and other sulfonamides for many systemic and intestinal infections.[2] While it remains a valuable compound for research and in some veterinary applications, its role in human medicine has been largely superseded by newer, more effective antimicrobial agents with better safety profiles.[3]

Conclusion: A Legacy in Antimicrobial Chemotherapy

This compound holds a significant place in the history of medicine as a testament to the ingenuity of early antimicrobial drug design. Its development as a targeted, poorly absorbed prodrug for intestinal infections was a major therapeutic advance. While its clinical utility has waned due to the inexorable rise of bacterial resistance and the availability of superior alternatives, the principles behind its design and its mechanism of action continue to inform the development of new therapeutic agents. The story of this compound serves as a valuable lesson for drug development professionals on the importance of targeted delivery, the inevitability of resistance, and the continuous need for innovation in the fight against infectious diseases.

References

Phthalylsulfathiazole: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Phthalylsulfathiazole, a sulfonamide antimicrobial agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical architecture, physicochemical characteristics, mechanism of action, and established methodologies for its synthesis and analysis. By integrating foundational scientific principles with practical application insights, this guide serves as an essential resource for leveraging this compound in modern therapeutic and research contexts.

Molecular Architecture and Chemical Identity

This compound is a complex molecule characterized by the conjugation of a phthalic acid moiety to sulfathiazole. This structural feature is pivotal to its pharmacological profile, rendering it a prodrug that is activated within the gastrointestinal tract.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid[1]. Its chemical identity is further defined by the following identifiers:

  • CAS Number: 85-73-4[1][2][3]

  • Molecular Formula: C₁₇H₁₃N₃O₅S₂[1][2]

  • Molecular Weight: 403.43 g/mol [1][4]

The structure incorporates a sulfonamide group, a thiazole ring, and a phthalic acid substituent, all of which contribute to its chemical behavior and therapeutic action.

Visualizing the Chemical Structure

To appreciate the spatial arrangement and functional groups of this compound, a 2D structural representation is provided below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. This compound is a white to yellowish-white crystalline powder[5][6]. A summary of its key physicochemical parameters is presented in the table below.

PropertyValueSource
Melting Point 198-204°C[2][7]
Solubility Practically insoluble in water; slightly soluble in acetone and ethanol; freely soluble in dimethylformamide.[2][5]
pKa 3.40 ± 0.36 (Predicted)[2]
LogP -2 (at 28°C)[7]
Appearance White to yellowish-white crystalline powder[5][6]

These properties underscore the compound's limited solubility in aqueous media, a characteristic that contributes to its localized action in the gastrointestinal tract.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation reaction of sulfathiazole and phthalic anhydride[8]. This process is relatively straightforward and can be executed in a standard laboratory setting.

Experimental Protocol
  • Reactant Preparation: In a suitable reaction vessel, suspend 10 grams of sulfathiazole in 100 cubic centimeters of alcohol.

  • Initiation of Reaction: Heat the suspension to boiling.

  • Addition of Phthalic Anhydride: Gradually add 5 grams of phthalic anhydride to the boiling suspension.

  • Refluxing: Once the addition is complete, reflux the mixture for approximately 5 minutes. At this point, all solid materials should have dissolved.

  • Crystallization and Isolation: Upon cooling, this compound will crystallize out of the solution. The product can then be isolated by filtration, washed, and dried.

This synthetic route is efficient and yields a product of high purity, suitable for pharmaceutical applications.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isolation sulfathiazole Sulfathiazole suspend Suspend Sulfathiazole in Alcohol sulfathiazole->suspend phthalic_anhydride Phthalic Anhydride add Add Phthalic Anhydride phthalic_anhydride->add alcohol Alcohol (Solvent) alcohol->suspend heat Heat to Boiling suspend->heat heat->add reflux Reflux for 5 minutes add->reflux cool Cool to Crystallize reflux->cool filter Filter cool->filter wash_dry Wash and Dry filter->wash_dry product This compound wash_dry->product

Caption: Workflow for the Synthesis of this compound.

Mechanism of Action: A Targeted Antimicrobial Strategy

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body[9]. Upon oral administration, it is poorly absorbed from the gastrointestinal tract. In the large intestine, it is hydrolyzed by bacterial enzymes to release sulfathiazole, the active antimicrobial agent[4][9].

Sulfathiazole exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA)[4][10]. It inhibits the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid[4][9]. By disrupting the folic acid synthesis pathway, this compound impedes the production of purines and pyrimidines, which are essential for bacterial DNA synthesis and replication, thereby inhibiting bacterial growth[4][9].

Mechanism_of_Action cluster_drug Drug Administration & Activation cluster_bacterial_pathway Bacterial Folic Acid Synthesis PST_oral This compound (Oral) GI_Tract Gastrointestinal Tract PST_oral->GI_Tract Hydrolysis Bacterial Hydrolysis GI_Tract->Hydrolysis Sulfathiazole Active Sulfathiazole Hydrolysis->Sulfathiazole DHPS Dihydropteroate Synthetase Sulfathiazole->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Blocked Folic_Acid Folic Acid Dihydrofolic_Acid->Folic_Acid DNA_Synthesis Bacterial DNA Synthesis Folic_Acid->DNA_Synthesis Bacterial_Growth Bacterial Growth DNA_Synthesis->Bacterial_Growth Inhibited

Caption: Mechanism of Action of this compound.

Clinical and Research Applications

This compound is a broad-spectrum antimicrobial agent primarily indicated for the treatment of various intestinal infections, including dysentery, colitis, and gastroenteritis[1][4][6]. It is also utilized for preoperative and postoperative prophylaxis in patients undergoing intestinal surgery[2][4]. Its poor absorption from the gut allows it to reach high concentrations in the intestines, making it particularly effective for localized infections[4][5].

For research purposes, this compound serves as a reference standard in analytical laboratories for the development and validation of methods to detect sulfonamide residues in food products and environmental samples[11].

Safety and Toxicological Profile

This compound is generally considered to have low inherent toxicity, which is further enhanced by its limited absorption from the intestinal mucosa[2][5]. This allows for the administration of relatively large doses for the treatment of intestinal infections with minimal systemic side effects[5]. However, as with all sulfonamides, potential adverse effects can include nausea, stomach upset, and skin rash[4]. Rare but more severe reactions may include vitamin B deficiency, agranulocytosis, or aplastic anemia[4].

References

An In-depth Technical Guide to the Synthesis of Phthalylsulfathiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Phthalylsulfathiazole, a broad-spectrum sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, a field-proven experimental protocol, and the analytical validation of the final product.

Introduction: The Therapeutic Significance of this compound

This compound is a vital antimicrobial agent primarily employed for the treatment of gastrointestinal infections such as dysentery, colitis, and gastroenteritis.[1][2][3] Its efficacy lies in its targeted action within the intestines. As a prodrug, this compound is poorly absorbed in the gastrointestinal tract and is hydrolyzed by intestinal enzymes to release the active antimicrobial component, sulfathiazole.[4] This localized activation mechanism ensures a high concentration of the active drug at the site of infection while minimizing systemic side effects.[4] The therapeutic action of the released sulfathiazole stems from its ability to competitively inhibit the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid, a critical component for bacterial growth and replication.[4][5][6][7]

The Core Synthesis Pathway: Acylation of Sulfathiazole

The most prevalent and industrially significant method for synthesizing this compound is through the acylation of sulfathiazole with phthalic anhydride.[4][8] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of sulfathiazole acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride.

Precursors and Their Roles

The synthesis of this compound relies on two key precursors:

  • Sulfathiazole (CAS 72-14-0): A sulfonamide antibiotic that provides the core antimicrobial scaffold.[9] The primary aromatic amine group (-NH2) of sulfathiazole is the reactive site for the acylation reaction.

  • Phthalic Anhydride (CAS 85-44-9): A cyclic dicarboxylic anhydride that serves as the acylating agent. Its anhydride structure makes it highly reactive towards nucleophiles.

The overall reaction proceeds as follows:

Synthesis_Pathway Sulfathiazole Sulfathiazole This compound This compound Sulfathiazole->this compound Acylation PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->this compound

Caption: Overall synthesis pathway of this compound.

Mechanistic Insights: A Step-by-Step Look at the Reaction

The synthesis of this compound is a well-established process, and understanding the underlying mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the pure product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Sulfathiazole Sulfathiazole (Nucleophile) Intermediate Tetrahedral Intermediate Sulfathiazole->Intermediate Nucleophilic Attack PhthalicAnhydride Phthalic Anhydride (Electrophile) PhthalicAnhydride->Intermediate Product This compound Intermediate->Product Proton Transfer & Ring Opening

Caption: Reaction mechanism for the synthesis of this compound.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine group of sulfathiazole acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of phthalic anhydride.

  • Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient tetrahedral intermediate.

  • Proton Transfer and Ring Opening: A proton is transferred, and the anhydride ring opens up to form the final product, this compound, which is a phthalamic acid derivative.

Experimental Protocol: A Field-Proven Methodology

The following protocol is based on a well-established manufacturing process and is designed to be a self-validating system, ensuring a high yield and purity of the final product.[10]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Sulfathiazole72-14-0255.32
Phthalic Anhydride85-44-9148.12
Ethanol (95%)64-17-546.07
Distilled Water7732-18-518.02
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a suspension of 10 g of sulfathiazole in 100 cc of ethanol.

  • Initiation of Reaction: Heat the suspension to boiling. Once boiling, add 5 g of phthalic anhydride to the flask.

  • Reflux: Continue to reflux the mixture for 5 minutes after the addition of phthalic anhydride is complete. During this time, all the solid reactants should dissolve, resulting in a clear solution. The use of heat and reflux accelerates the reaction rate by increasing the kinetic energy of the molecules. Ethanol serves as a suitable solvent as it can dissolve both reactants at elevated temperatures and is relatively inert under the reaction conditions.

  • Precipitation: After the reflux period, cool the solution to room temperature. Then, dilute the solution with an equal volume of water. This compound is poorly soluble in water, and its addition causes the product to precipitate out of the solution as a white solid. This step is a crucial part of the purification process, as unreacted starting materials and byproducts may remain in the solution.

  • Isolation of the Product: Filter the white precipitate using a Buchner funnel and wash it with a small amount of cold dilute alcohol to remove any remaining impurities.

  • Purification by Recrystallization: For further purification, recrystallize the crude product from dilute alcohol.[10] This process involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals, while impurities remain in the solution.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent. The final product, 2-N4-phthalylsulfanilamidothiazole, decomposes above 260°C.[10]

Quantitative Data and Yield

ParameterValue
Moles of Sulfathiazole0.039 mol (10 g / 255.32 g/mol )
Moles of Phthalic Anhydride0.034 mol (5 g / 148.12 g/mol )
Limiting ReagentPhthalic Anhydride
Theoretical Yield13.7 g (0.034 mol * 403.43 g/mol )
Typical Reported Yield High

Note: The typical reported yield for this reaction is generally high, though the exact percentage can vary depending on the specific reaction conditions and purification efficiency.

Analytical Validation: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a series of analytical tests should be performed.

Physical Properties
  • Appearance: White or yellowish-white crystalline powder.[1]

  • Melting Point: Decomposes above 260°C.[10]

  • Solubility: Practically insoluble in water, freely soluble in dimethylformamide, and slightly soluble in acetone and ethanol.[1]

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound should exhibit characteristic peaks corresponding to its functional groups, including N-H stretching, C=O stretching of the carboxylic acid and amide, and S=O stretching of the sulfonamide group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra can be used to confirm the chemical structure of this compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

Conclusion

The synthesis of this compound via the acylation of sulfathiazole with phthalic anhydride is a robust and efficient method. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers and drug development professionals can reliably produce this important antimicrobial agent. The implementation of thorough analytical validation ensures the quality and purity of the final product, which is paramount for its therapeutic application.

References

Phthalylsulfathiazole prodrug activation to sulfathiazole in the intestine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Intestinal Activation of Phthalylsulfathiazole

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: Harnessing the Gut Microbiome for Targeted Drug Delivery

The strategic design of prodrugs, which undergo metabolic activation at a specific site of action, represents a cornerstone of modern pharmaceutical development. This compound is a classic example of this approach, engineered for targeted antimicrobial therapy within the gastrointestinal (GI) tract.[1] Administered in an inactive form, it is designed to traverse the upper GI tract with minimal systemic absorption, ensuring its payload is delivered directly to the colon.[2][3] There, the vast and enzymatically diverse gut microbiota acts as a biological catalyst, cleaving the prodrug to release its active component, sulfathiazole.[1][2] This localized activation achieves high therapeutic concentrations at the site of infection while significantly mitigating the systemic side effects associated with conventional sulfonamide therapy.[1]

This technical guide provides a comprehensive overview of the core mechanisms governing the intestinal activation of this compound. We will explore the molecular structures and their functional implications, detail the enzymatic processes mediated by the gut microbiome, present validated experimental protocols for studying this biotransformation, and discuss the resulting pharmacokinetic and clinical advantages. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of microbiome-activated prodrugs.

Part 1: The Molecular Architecture of Targeted Action

The efficacy of the this compound prodrug system is rooted in the distinct chemical properties of the parent molecule and its active metabolite.

This compound: The Inactive and Unabsorbable Prodrug

This compound is synthesized by creating an amide linkage between the aniline nitrogen of sulfathiazole and one of the carboxyl groups of phthalic acid.[4][5] This modification is critical to its function.

  • Chemical Identity:

    • IUPAC Name: 2-[({4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]benzoic acid[2]

    • Molecular Formula: C₁₇H₁₃N₃O₅S₂[6][7]

    • Molecular Weight: 403.43 g/mol [5][6]

  • Physicochemical Properties: It is a white or yellowish-white crystalline powder that is practically insoluble in water.[4][8] This poor water solubility, combined with the bulky, polar phthalic acid moiety, drastically limits its absorption from the GI tract.[1][3] Approximately 95% of an oral dose remains within the intestine.[3] This sequestration within the gut is the primary reason for its targeted action and reduced systemic toxicity.[8]

Sulfathiazole: The Bioactive Antimicrobial Agent

Upon cleavage in the intestine, the pharmacologically active sulfathiazole is released.[1]

  • Chemical Identity:

    • Structure: A sulfanilamide derivative with a thiazole ring substituent.[9]

  • Mechanism of Action: Like all sulfonamides, sulfathiazole is a structural analog of para-aminobenzoic acid (PABA).[10][11] Bacteria, unlike humans, must synthesize their own folic acid, a critical cofactor for DNA and RNA synthesis.[1][10] Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), blocking the incorporation of PABA into the folic acid pathway.[10][11][12] This disruption halts bacterial growth and replication, exerting a bacteriostatic effect.[1][11]

Figure 2: Prodrug Activation Pathway PST This compound (Inactive Prodrug in Intestine) Enzymes Gut Microbial Hydrolases (e.g., Amidases) PST->Enzymes ST Sulfathiazole (Active Antimicrobial) Enzymes->ST Hydrolysis of Amide Bond PA Phthalic Acid (Byproduct) Enzymes->PA Figure 3: Experimental Workflow cluster_invitro In Vitro Fermentation cluster_analysis LC-MS/MS Analysis Fecal Fecal Slurry (Microbial Inoculum) Incubate Incubate at 37°C (0-48h) Fecal->Incubate Medium Anaerobic Medium Medium->Incubate Prodrug This compound Prodrug->Incubate Sample Collect Time Points Incubate->Sample Quench Quench & Centrifuge Sample->Quench IS Add Internal Standard Quench->IS LC LC Separation (C18 Column) IS->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

References

An In-depth Technical Guide to the Antibacterial Spectrum of Phthalylsulfathiazole Against Enteric Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the antibacterial spectrum of Phthalylsulfathiazole, a sulfonamide antimicrobial agent historically significant in the management of gastrointestinal infections. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing its efficacy, the methodologies for its evaluation, and the contemporary context of its use amidst rising antimicrobial resistance.

Introduction: this compound - A Targeted Approach to Enteric Infections

This compound, also known as sulfathalidine, is a broad-spectrum antimicrobial belonging to the sulfonamide class of drugs.[1][2] It was developed to treat a variety of intestinal conditions, including dysentery, colitis, and gastroenteritis.[1][2] A key feature of this compound is its design as a prodrug, which is poorly absorbed from the gastrointestinal tract.[3] This pharmacological property allows for the targeted delivery of the active compound to the site of infection within the intestines, minimizing systemic exposure and associated side effects.[3]

Upon oral administration, this compound travels largely unchanged to the large intestine, where it is hydrolyzed by bacterial enzymes to release its active metabolite, sulfathiazole.[1] This localized activation ensures high concentrations of the antimicrobial agent where it is most needed to combat enteric pathogens.[3]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial effect of sulfathiazole, the active form of this compound, is bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[4][5] This action is achieved through the competitive inhibition of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[5][6][7]

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin de novo. Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[5][6] The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and pteridine to form dihydropteroate, a key intermediate in the folic acid synthesis pathway.

Sulfathiazole is a structural analog of PABA.[5] Due to this structural similarity, it competes with PABA for the active site of the DHPS enzyme. When sulfathiazole binds to the enzyme, it prevents the synthesis of dihydropteroate, thereby halting the production of folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and proliferation, allowing the host's immune system to clear the infection.[5]

This compound Mechanism of Action cluster_0 Bacterial Cell cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Pteridine Pteridine Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Synthesis DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth This compound This compound (Prodrug) Sulfathiazole Sulfathiazole (Active Drug) This compound->Sulfathiazole Hydrolysis in Intestine Inhibition Competitive Inhibition Sulfathiazole->Inhibition Inhibition->DHPS Blocks PABA binding

Caption: Mechanism of this compound's active form, sulfathiazole.

Antibacterial Spectrum Against Enteric Pathogens

This compound, through its active metabolite sulfathiazole, exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[8] Its clinical utility has been primarily focused on enteric pathogens responsible for gastrointestinal infections.

Key Susceptible Enteric Pathogens

Historically, sulfathiazole has demonstrated activity against the following major enteric pathogens:

  • Escherichia coli : Certain strains of E. coli, a common cause of gastroenteritis, have shown susceptibility to sulfathiazole.

  • Salmonella species : Various serovars of Salmonella, the causative agents of salmonellosis, have been reported to be susceptible.

  • Shigella species : These bacteria, responsible for shigellosis or bacillary dysentery, have also been a target for this compound therapy.[3][9]

  • Campylobacter jejuni : While some strains are susceptible, resistance is a significant issue. For susceptible strains, the MIC of sulfathiazole has been reported to be around 16 μg/ml, whereas resistant strains can tolerate concentrations of 128 to 256 μg/ml.[10]

  • Yersinia enterocolitica : Most clinical isolates have been reported to be susceptible to trimethoprim-sulfamethoxazole, suggesting potential susceptibility to sulfathiazole.[11][12][13]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following table summarizes available MIC data for sulfathiazole against selected enteric pathogens. It is important to note that extensive contemporary MIC data for sulfathiazole is limited due to its reduced clinical use.

Enteric PathogenMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Escherichia coli0.25 - >560--Resistant strains show significantly higher MICs.[10]
Salmonella species---High rates of resistance reported.[14][15]
Shigella species---Widespread resistance is a major concern.[1][16]
Campylobacter jejuni16 - >560--Susceptible strains typically have an MIC of 16 µg/mL, while resistant strains have MICs of ≥128 µg/mL.[10]
Yersinia enterocolitica---Generally susceptible to trimethoprim-sulfamethoxazole.[11][12]

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data is limited and reflects historical findings and studies on resistant strains.

Experimental Protocols for Assessing Antibacterial Spectrum

Accurate determination of the antibacterial spectrum of this compound (as sulfathiazole) relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[5][12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Media Preparation : Use cation-adjusted Mueller-Hinton Broth (CAMHB). It is critical that the medium has a low concentration of thymidine, as this can interfere with the action of sulfonamides.

  • Antimicrobial Preparation : Prepare a stock solution of sulfathiazole in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfathiazole stock solution with CAMHB to achieve a range of concentrations.

  • Inoculum Preparation : Prepare a bacterial suspension from a fresh culture (18-24 hours old) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation : The MIC is the lowest concentration of sulfathiazole that completely inhibits visible bacterial growth. For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.

Broth Microdilution Workflow A Prepare Serial Dilutions of Sulfathiazole in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Workflow for the broth microdilution method to determine MIC.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer method is a qualitative test to determine the susceptibility of bacteria to antimicrobials.

Protocol:

  • Media Preparation : Use Mueller-Hinton Agar (MHA) with low thymidine content. The agar depth should be uniform (approximately 4 mm).

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation : Using a sterile cotton swab, create a uniform lawn of bacteria on the MHA plate.

  • Disk Placement : Aseptically place sulfathiazole-impregnated paper disks on the agar surface.

  • Incubation : Incubate the plates at 35-37°C for 16-18 hours.

  • Result Interpretation : Measure the diameter of the zone of inhibition (in mm) around each disk. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI or EUCAST guidelines. For sulfonamides, slight growth (≤20% of the lawn) within the inhibition zone should be disregarded.

Kirby-Bauer Workflow A Prepare Bacterial Lawn on Mueller-Hinton Agar B Place Sulfathiazole-impregnated Disks on Agar A->B C Incubate at 35-37°C for 16-18 hours B->C D Measure Zone of Inhibition (mm) C->D E Interpret as Susceptible, Intermediate, or Resistant D->E

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Sulfonamide Resistance in Enteric Pathogens

The clinical utility of this compound and other sulfonamides has been significantly compromised by the widespread emergence of antimicrobial resistance.

Mechanisms of Resistance

The primary mechanism of sulfonamide resistance in enteric bacteria is the acquisition of alternative genes encoding drug-resistant forms of dihydropteroate synthase.[14][15] These genes, commonly designated as sul1, sul2, and sul3, are often located on mobile genetic elements such as plasmids and integrons, facilitating their horizontal transfer between bacteria.[14][15][17] The DHPS enzymes encoded by these sul genes have a low affinity for sulfonamides but retain their ability to bind PABA, thus allowing folic acid synthesis to proceed even in the presence of the drug.

Prevalence of Resistance

High rates of sulfonamide resistance have been reported globally among clinical isolates of major enteric pathogens:

  • Salmonella species : Studies have shown a high prevalence of sulfonamide resistance in Salmonella, with rates varying geographically.[14][15] The sul1 and sul2 genes are frequently detected in resistant isolates.[17]

  • Shigella species : Resistance to trimethoprim-sulfamethoxazole is common in Shigella, often rendering this combination therapy ineffective.[16][18] The high frequency of resistance is likely due to the widespread use of this drug for shigellosis.[19]

  • Campylobacter jejuni : Sulfonamide resistance in C. jejuni is also a concern, with resistant strains exhibiting high MIC values.[10][17]

  • Yersinia enterocolitica : While generally susceptible to trimethoprim-sulfamethoxazole, resistance has been reported.[20][21]

Conclusion and Future Perspectives

This compound represents a historically important therapeutic agent for the targeted treatment of enteric infections. Its unique prodrug design and localized action in the gut offered a significant advantage in its time. However, the extensive emergence of sulfonamide resistance among key enteric pathogens has substantially diminished its clinical efficacy.

For researchers and drug development professionals, the study of this compound and its active metabolite, sulfathiazole, provides valuable insights into the principles of targeted drug delivery and the mechanisms of antimicrobial action and resistance. While its direct clinical application is now limited, the knowledge gained from its history continues to inform the development of novel antimicrobial strategies to combat the ongoing challenge of infectious diseases. Future research may explore the potential of sulfathiazole in combination therapies or as a scaffold for the development of new inhibitors of the folic acid synthesis pathway that can overcome existing resistance mechanisms.

References

Phthalylsulfathiazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Phthalylsulfathiazole, a broad-spectrum sulfonamide antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the core scientific principles and practical applications of this compound. This document delves into its fundamental chemical properties, mechanism of action, synthesis, and key applications, grounded in authoritative scientific references.

Core Compound Properties

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Its chemical and physical properties are pivotal to its function and application in therapeutics.

PropertyValueSource
CAS Number 85-73-4[2][3][4]
Molecular Weight 403.43 g/mol [2][4][5]
Molecular Formula C₁₇H₁₃N₃O₅S₂[2][4][5]
IUPAC Name 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid[5]
Synonyms Sulfathalidine, N4-Phthalylsulfathiazole, 2-[[[4-[(2-Thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid[2][6]
Appearance White to nearly white crystalline powder[7]
Melting Point Approximately 272-277 °C with decomposition[2]
Solubility Practically insoluble in water and chloroform; slightly soluble in alcohol; readily soluble in solutions of alkali hydroxides.[2]

Mechanism of Action: Targeted Inhibition of Folic Acid Synthesis

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form, sulfathiazole, within the body.[1] This conversion primarily occurs in the large intestine through hydrolysis by bacterial enzymes.[1][6] This localized activation is a key feature, concentrating the antimicrobial effect in the gastrointestinal tract while minimizing systemic absorption and potential side effects.[1][8]

The active sulfathiazole is a structural analog of para-aminobenzoic acid (PABA).[1][9] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1][9]

The antimicrobial action of sulfathiazole stems from its competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][6][9] By binding to the active site of DHPS, sulfathiazole prevents the incorporation of PABA into dihydrofolic acid, a crucial step in the folic acid synthesis pathway.[1][8] This disruption halts the production of folic acid, leading to a bacteriostatic effect—inhibiting the growth and replication of susceptible bacteria rather than directly killing them.[1][9] The host's immune system can then more effectively clear the infection.

This compound Mechanism of Action cluster_bacterial_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Reduction Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Co-factor for Growth Bacterial Growth & Replication Nucleotides->Growth This compound This compound (Prodrug) Hydrolysis Intestinal Hydrolysis This compound->Hydrolysis Administered Orally Sulfathiazole Sulfathiazole (Active Drug) Sulfathiazole->DHPS Competitively Inhibits Hydrolysis->Sulfathiazole Releases

Caption: Competitive inhibition of bacterial folic acid synthesis by this compound.

Synthesis Workflow: Condensation of Sulfathiazole and Phthalic Anhydride

The synthesis of this compound is typically achieved through the condensation reaction of sulfathiazole and phthalic anhydride.[2][10] This process involves the formation of an amide bond between the amino group of sulfathiazole and the anhydride group of phthalic anhydride.

Experimental Protocol

Materials:

  • Sulfathiazole

  • Phthalic anhydride

  • Suitable solvent (e.g., pyridine or a high-boiling point inert solvent)

  • Reaction vessel with heating and stirring capabilities

  • Purification apparatus (e.g., for recrystallization)

Procedure:

  • Reactant Combination: Equimolar amounts of sulfathiazole and phthalic anhydride are dissolved in a suitable solvent within the reaction vessel.[10]

  • Heating and Reaction: The mixture is heated under reflux with continuous stirring for a specified period to facilitate the condensation reaction.

  • Product Isolation: Upon completion of the reaction, the mixture is cooled, and the crude this compound product is precipitated.

  • Purification: The crude product is collected by filtration and purified, typically by recrystallization from an appropriate solvent, to yield the final high-purity compound.

  • Drying and Characterization: The purified this compound is dried under vacuum and characterized using analytical techniques such as melting point determination, spectroscopy (e.g., IR, NMR), and chromatography to confirm its identity and purity.

This compound Synthesis Workflow Start Start: Reagents Reagents Sulfathiazole + Phthalic Anhydride + Solvent Start->Reagents Reaction Heating & Stirring (Condensation Reaction) Reagents->Reaction Isolation Cooling & Precipitation (Crude Product Isolation) Reaction->Isolation Purification Filtration & Recrystallization Isolation->Purification Drying Vacuum Drying Purification->Drying Analysis Characterization (MP, Spectroscopy, etc.) Drying->Analysis End End: Purified This compound Analysis->End

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound's targeted action within the gastrointestinal tract has defined its primary therapeutic applications.

  • Gastrointestinal Infections: It is indicated for the treatment of various intestinal conditions, including dysentery, colitis, and gastroenteritis caused by susceptible bacteria.[6][9][11]

  • Preoperative Intestinal Surgery: The compound is used for preoperative preparation in intestinal surgery to reduce the bacterial load and minimize the risk of postoperative infections.[6]

  • Veterinary Medicine: this compound is widely used in veterinary medicine to manage gastrointestinal infections in livestock and companion animals.[7][11][12]

  • Research Chemical: It serves as a valuable research chemical for studying microbial resistance mechanisms and as a reference standard in the development and validation of analytical methods for detecting sulfonamides.[11][12]

While its use in human medicine has declined with the advent of newer antibiotics, it remains a relevant compound, particularly in veterinary applications and specific clinical scenarios.[8][9]

Conclusion

This compound is a well-characterized sulfonamide antimicrobial with a distinct, localized mechanism of action within the gastrointestinal tract. Its role as a prodrug that releases the active sulfathiazole in situ makes it an effective agent for treating intestinal infections with minimal systemic exposure. A comprehensive understanding of its chemical properties, synthesis, and biological activity is essential for its effective application in both therapeutic and research settings. This guide provides a foundational technical overview to support the work of scientists and drug development professionals in this field.

References

A Technical Guide to the Pharmacokinetics of Phthalylsulfathiazole: Elucidating the Mechanisms of Poor Systemic Absorption

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phthalylsulfathiazole (PST) is a sulfonamide antimicrobial agent engineered for localized action within the gastrointestinal tract. Its clinical efficacy in treating enteric infections such as dysentery, colitis, and gastroenteritis is predicated on a critical pharmacokinetic feature: exceedingly poor systemic absorption.[1][2][3] This design ensures high concentrations of the active moiety at the site of infection while minimizing systemic exposure and associated toxicities.[4][5] This technical guide provides an in-depth exploration of the pharmacokinetic profile of this compound, focusing on the physicochemical and physiological underpinnings of its limited absorption. We will dissect its nature as a prodrug, the pivotal role of the gut microbiota in its activation, and present validated experimental workflows for researchers to investigate and characterize these properties.

Introduction: The Rationale for a Locally-Acting Antimicrobial

This compound belongs to the sulfonamide class of antibiotics, which act by competitively inhibiting the bacterial enzyme dihydropteroate synthase.[4][6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for nucleotide synthesis, thereby halting bacterial growth and replication.[1][4][7]

Unlike systemically absorbed sulfonamides, PST was specifically designed for intestinal targeting. This is achieved by introducing a phthalic acid group to the parent molecule, sulfathiazole.[1] This chemical modification dramatically alters the drug's physicochemical properties, rendering it a prodrug that remains largely within the bowel upon oral administration.[1][4] Its primary therapeutic applications include treating intestinal infections and for bowel decontamination before surgery.[1][8] The core principle of PST's design is to maximize local efficacy while minimizing the risk of systemic side effects commonly associated with sulfonamides, such as crystalluria and hypersensitivity reactions.[8]

Physicochemical Properties and Pharmacokinetic Profile

The pharmacokinetic behavior of a drug is intrinsically linked to its chemical and physical properties. For PST, these properties are the primary determinants of its poor absorption.

Physicochemical Characteristics

The addition of the bulky, ionizable phthalic acid group governs the molecule's behavior in the physiological environment of the GI tract.

PropertyValue / DescriptionImplication for Absorption
Chemical Formula C₁₇H₁₃N₃O₅S₂High molecular weight contributes to low passive diffusion.
Molar Mass 403.43 g·mol⁻¹[1]Larger molecules generally exhibit lower membrane permeability.
Water Solubility Practically insoluble in water.[2][9]Poor dissolution in intestinal fluids is a rate-limiting step for absorption.
pKa 3.40 (Predicted)[2]The presence of carboxylic acid and sulfonamide groups means the molecule will be ionized at intestinal pH, further limiting passive diffusion across lipid membranes.
LogP -2.0 (at 28℃)[2]The negative LogP value indicates high hydrophilicity, making partitioning into and across the lipophilic intestinal epithelium unfavorable.
Pharmacokinetic Parameters

The defining characteristic of PST's pharmacokinetic profile is its minimal systemic availability.

  • Absorption: Following oral administration, approximately 95% of the dose remains within the intestinal lumen.[8] This is a direct consequence of the physicochemical properties listed above.

  • Distribution: Due to its poor absorption, distribution into systemic tissues is negligible. Its action is confined almost exclusively to the gastrointestinal tract.[1]

  • Metabolism: this compound is a prodrug that undergoes slow hydrolysis in the intestine.[4][8] This biotransformation is not primarily hepatic but occurs locally within the gut, mediated by enzymes from the intestinal microbiota.[4][10] The hydrolysis cleaves the phthalic acid moiety to release the pharmacologically active form, sulfathiazole .[1][4]

  • Excretion: The unabsorbed majority of the drug and its metabolites are excreted in the feces.

The following diagram illustrates the intestinal fate of this compound.

PST_Fate cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation PST_oral This compound (PST) Tablet PST_gut PST in Intestinal Lumen PST_oral->PST_gut Transit hydrolysis Hydrolysis by Gut Microbiota Enzymes PST_gut->hydrolysis excretion Fecal Excretion (~95% of dose) PST_gut->excretion Unabsorbed absorption Minimal Systemic Absorption (<5% of dose) PST_gut->absorption sulfathiazole Active Sulfathiazole hydrolysis->sulfathiazole action Local Antibacterial Action (Inhibition of Folic Acid Synthesis) sulfathiazole->action

Caption: Intestinal fate and localized action of this compound.

Experimental Methodologies for Assessing Poor Absorption

Validating and quantifying the poor systemic absorption of a compound like PST requires robust experimental models. Here, we detail two standard methodologies: an in vitro permeability assay and an in vivo pharmacokinetic study.

In Vitro Permeability Assessment: The Caco-2 Cell Model

Causality and Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for predicting human intestinal permeability.[11][12] When cultured on semipermeable supports, these cells differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the barrier properties of the intestinal epithelium.[11][12][13] This model is ideal for assessing passive diffusion, a key mechanism for drug absorption. For a compound like PST, we hypothesize an extremely low apparent permeability coefficient (Papp).

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells at a density of ~60,000 cells/cm² onto polycarbonate Transwell® inserts (e.g., 0.4 µm pore size).

    • Maintain the cultures for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Validation (Self-Validating Step):

    • Rationale: This step is critical to ensure the cellular barrier is intact and that any observed transport is not due to leaks.

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A stable TEER value >250 Ω·cm² typically indicates a confluent monolayer.

    • Confirm low permeability of a paracellular marker, such as Lucifer Yellow (<1.0 x 10⁻⁶ cm/s), to validate tight junction integrity.

  • Permeability Assay (Apical-to-Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare a solution of this compound (e.g., 10 µM) in the transport buffer (HBSS).

    • Add the PST solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.

    • Also, collect a sample from the apical chamber at the end of the experiment to determine the initial concentration.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of PST in all samples using a validated LC-MS/MS method (see Section 4.0).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration in the donor chamber.

Expected Outcome: For this compound, the resulting Papp value is expected to be very low (<1.0 x 10⁻⁶ cm/s), classifying it as a low-permeability compound according to the Biopharmaceutics Classification System (BCS).

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seeding 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-25 days (Allow differentiation) seeding->culture validation 3. Validate Monolayer Integrity (Measure TEER & Lucifer Yellow flux) culture->validation add_drug 4. Add PST solution to Apical side validation->add_drug If Integrity OK incubation 5. Incubate at 37°C add_drug->incubation sampling 6. Sample from Basolateral side at timed intervals incubation->sampling quantify 7. Quantify PST concentration (LC-MS/MS) sampling->quantify calculate 8. Calculate Papp value quantify->calculate

Caption: Standard workflow for a Caco-2 permeability assay.

In Vivo Pharmacokinetic Study in an Animal Model

Causality and Rationale: While in vitro models are excellent for screening, an in vivo study provides the definitive assessment of a drug's absorption in a complex biological system.[5][[“]] This approach accounts for all physiological variables, including gastric emptying, intestinal transit, pH gradients, and metabolism by the gut microbiota.[15] A rodent model (e.g., Sprague-Dawley rat) is commonly used for such preliminary pharmacokinetic evaluations. The primary goal is to measure the concentration of PST and its active metabolite, sulfathiazole, in systemic circulation over time following oral administration.

Experimental Protocol:

  • Animal Acclimatization and Housing:

    • House male Sprague-Dawley rats (250-300g) in a controlled environment with a 12-hour light/dark cycle.

    • Allow acclimatization for at least one week.

    • Fast animals overnight (8-12 hours) before dosing, with free access to water.

  • Dose Formulation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer a single oral dose (e.g., 100 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein or a cannulated vessel into heparinized tubes at pre-defined time points.

    • Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Rationale: This sampling schedule is designed to capture the peak concentration (Cmax) and the overall exposure (AUC) of any absorbed compound.

  • Plasma Preparation and Storage:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the plasma concentrations of both this compound and sulfathiazole using a validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

    • Parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).

    • Calculate the oral bioavailability (F%) if an intravenous dose group is also included for comparison.

Expected Outcome: The plasma concentrations of the parent drug, this compound, will be very low or below the limit of quantification (BLQ). In contrast, low but measurable levels of the active metabolite, sulfathiazole, may be detected, confirming that what little absorption occurs is likely of the cleaved, more permeable metabolite. The overall bioavailability will be extremely low.

InVivo_Workflow acclimate 1. Animal Acclimatization & Fasting dosing 2. Oral Administration of PST Suspension acclimate->dosing sampling 3. Serial Blood Sampling (0-24h) dosing->sampling processing 4. Plasma Separation & Storage (-80°C) sampling->processing analysis 5. Bioanalysis of Plasma (LC-MS/MS for PST & Sulfathiazole) processing->analysis pk_calc 6. Pharmacokinetic Analysis (Calculate Cmax, AUC, etc.) analysis->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study in a rat model.

Analytical Methods for Quantification in Biological Matrices

Accurate quantification of this compound and its metabolite is essential for the aforementioned studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[16][17]

General Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Rationale: To remove proteins and other matrix components that can interfere with the analysis.[18]

    • Method: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an appropriate internal standard) to 1 volume of plasma. Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation (LC):

    • Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Rationale: This setup provides good separation of the analytes from endogenous plasma components.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive or negative mode, optimized for the analytes.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for this compound, Sulfathiazole, and the internal standard. This provides high specificity.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the analytes into a blank biological matrix (e.g., rat plasma).

    • Process the standards and quality control (QC) samples alongside the study samples.

    • Quantify the analyte concentrations by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

The pharmacokinetic profile of this compound is a deliberate and elegant example of rational drug design. Its poor systemic absorption is not a flaw but a key therapeutic feature, achieved through chemical modification that results in unfavorable physicochemical properties for intestinal permeation. As a prodrug, it relies on the metabolic activity of the gut microbiota for its activation to sulfathiazole, ensuring its antibacterial effect is concentrated within the gastrointestinal lumen. The experimental and analytical methodologies detailed in this guide provide a robust framework for researchers to characterize and confirm this unique pharmacokinetic behavior, which is fundamental to its safe and effective use in treating enteric infections.

References

An In-Depth Technical Guide to the Mode of Action of Phthalylsulfathiazole on Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enduring challenge of antimicrobial resistance necessitates a profound understanding of the mechanisms of existing antibiotics. The sulfonamides, a cornerstone of antibacterial therapy, target the essential folate biosynthesis pathway, which is unique to prokaryotes and lower eukaryotes. This technical guide provides a detailed examination of the mode of action of Phthalylsulfathiazole, a key sulfonamide, on its molecular target, dihydropteroate synthase (DHPS). We will explore its strategic design as a gut-specific prodrug, the molecular basis of its competitive inhibition, and the quantitative kinetic analysis that underpins its efficacy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this critical class of antibiotics.

The Bacterial Folate Pathway: A Validated Target for Selective Toxicity

Bacteria, unlike their mammalian hosts, are incapable of utilizing exogenous folate and must synthesize it de novo.[1][2] This metabolic pathway is indispensable for the production of essential precursors, including purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][3][4] The absence of this pathway in humans, who acquire folate through their diet, makes the enzymes involved ideal targets for developing selectively toxic antimicrobial agents.[1][2][3][5]

A pivotal enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4][6][7] This step is the specific target of the sulfonamide class of antibiotics.[7][8] By inhibiting DHPS, sulfonamides trigger a cascade of metabolic insufficiencies that ultimately halt bacterial growth and replication, an effect known as bacteriostasis.[1][3][5]

Folate_Biosynthesis_Pathway cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Reaction DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfathiazole Sulfathiazole (Active Drug) Sulfathiazole->DHPS Competitive Inhibition

Caption: The bacterial folate synthesis pathway and the point of inhibition by Sulfathiazole.

This compound: A Prodrug Strategy for Localized Action

This compound is a broad-spectrum antimicrobial distinguished by its clever formulation as a prodrug.[1][9][10] A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In its orally administered form, this compound has a phthalic acid group attached to the aniline nitrogen, which renders it poorly absorbed from the gastrointestinal tract.[9]

Upon reaching the large intestine, local bacterial enzymes hydrolyze the molecule, cleaving the phthalic acid moiety to release the pharmacologically active component: sulfathiazole .[1][9] This mechanism confers a significant therapeutic advantage for treating intestinal infections such as dysentery, colitis, and gastroenteritis.[9][10] It concentrates the active antibiotic at the site of infection while minimizing systemic absorption, thereby reducing the risk of systemic toxicity and adverse side effects.[1]

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

The bacteriostatic effect of this compound is mediated by its active form, sulfathiazole, which functions as a competitive inhibitor of DHPS.[1][9][11] This mode of action is rooted in the principle of structural analogy. Sulfathiazole closely mimics the structure of PABA, the natural substrate of DHPS.[1][2][12]

This structural similarity allows sulfathiazole to bind to the PABA-binding pocket within the enzyme's active site.[2][12][13] In doing so, it directly competes with PABA. When sulfathiazole occupies the active site, it prevents the binding of PABA, effectively blocking the catalytic reaction—the condensation of DHPP and PABA.[3][5][14] This competitive antagonism is the linchpin of the drug's mechanism.[11][15] By halting the production of dihydropteroate, the entire folate synthesis pathway is arrested, depriving the bacterial cell of the essential metabolites needed for DNA replication and growth.[1][16]

Competitive_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibited Competitive Inhibition E1 DHPS (Enzyme) ES1 DHPS-PABA Complex E1->ES1 S1 PABA (Substrate) S1->ES1 Binds P1 Dihydropteroate (Product) ES1->E1 Releases ES1->P1 Catalyzes E2 DHPS (Enzyme) EI2 DHPS-Inhibitor Complex E2->EI2 S2 PABA (Substrate) S2->E2 Blocked I2 Sulfathiazole (Inhibitor) I2->EI2 Binds NoProduct No Reaction EI2->NoProduct

Caption: Molecular mimicry allows Sulfathiazole to block the PABA substrate from binding to DHPS.

Quantitative Analysis of DHPS Inhibition

To fully characterize an inhibitor, it is crucial to determine its potency through kinetic analysis. Key parameters such as the Inhibition Constant (Ki) and the Half-Maximal Inhibitory Concentration (IC50) provide quantitative measures of how effectively a compound inhibits its target enzyme. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity, while the IC50 indicates the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.

While specific kinetic values for this compound's active form (sulfathiazole) require empirical determination via the protocol outlined below, data from structurally related sulfonamides demonstrate the potency of this class as competitive inhibitors of DHPS.

CompoundInhibition TypeTarget OrganismKi (μM)IC50 (μg/mL)Reference
SulfadiazineCompetitiveEscherichia coli2.5-[17]
4,4'-Diaminodiphenylsulfone (DDS)CompetitiveEscherichia coli5.9-[17]
Compound 11a (novel sulfonamide)Dual DHPS/DHFR--2.76[18][19]

Table 1: Representative kinetic parameters for sulfonamide-class inhibitors of Dihydropteroate Synthase (DHPS). These values illustrate the typical potency range and are determined using enzyme inhibition assays.

Experimental Protocol: A Self-Validating In Vitro DHPS Inhibition Assay

The causality behind this protocol choice is its robustness and adaptability. A coupled, continuous spectrophotometric assay is the industry standard for measuring DHPS activity because it avoids the complexities of directly measuring the dihydropteroate product.[20][21] By linking the DHPS reaction to a second, easily measurable reaction, we create a reliable and high-throughput system.

Principle of the Assay This method relies on a coupled enzyme system.[20][21]

  • Reaction 1 (Target): DHPS synthesizes 7,8-dihydropteroate from DHPP and PABA.

  • Reaction 2 (Coupling): An excess of a coupling enzyme, Dihydrofolate Reductase (DHFR), immediately reduces the 7,8-dihydropteroate product to dihydrofolate. This reaction consumes the cofactor NADPH.

  • Detection: The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at a wavelength of 340 nm. The rate of this decrease is directly proportional to the activity of DHPS.[20][21]

Assay_Workflow cluster_workflow DHPS Coupled Assay Workflow cluster_reactions Coupled Reactions in Well Prep 1. Reagent Preparation (Buffer, Enzymes, Substrates, Inhibitor) Plate 2. Assay Plate Setup (96-well) - Add Buffer, DHFR, NADPH, DHPS, Inhibitor - Pre-incubate Prep->Plate Initiate 3. Reaction Initiation - Add Substrates (PABA + DHPP) Plate->Initiate Measure 4. Kinetic Measurement - Read Absorbance at 340 nm - Every 30s for 15-30 min Initiate->Measure Analyze 5. Data Analysis - Calculate Initial Velocity (V₀) - Plot V₀ vs. [Inhibitor] - Determine IC50 / Ki Measure->Analyze cluster_reactions cluster_reactions DHPS_rxn DHPS Reaction DHFR_rxn DHFR Coupling Reaction DHPS_rxn->DHFR_rxn Product is Substrate for NADP NADP+ (No Absorbance at 340 nm) DHFR_rxn->NADP Oxidizes NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR_rxn Consumed by

Caption: The workflow for the continuous spectrophotometric coupled DHPS inhibition assay.

Step-by-Step Methodology

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

    • DHPS Enzyme: Recombinant DHPS, diluted to a working concentration (e.g., 50 nM final) in assay buffer.

    • DHFR Enzyme: Recombinant DHFR, diluted to a working concentration (e.g., 1 µM final) in assay buffer.

    • Substrates: Prepare stock solutions of PABA (e.g., 10 mM) and DHPP (e.g., 5 mM).

    • Cofactor: Prepare a fresh stock solution of NADPH (e.g., 10 mM).

    • Inhibitor: Prepare a serial dilution of this compound (hydrolyzed to sulfathiazole) or sulfathiazole standard in the appropriate solvent (e.g., DMSO), followed by dilution in assay buffer.

  • Assay Setup (96-well UV-transparent plate):

    • Total Volume: 200 µL per well.

    • Controls (Essential for a self-validating system):

      • 100% Activity Control: All components except the inhibitor (substitute with vehicle, e.g., DMSO).

      • 0% Activity Control (No DHPS): All components except DHPS enzyme.

      • Background Control (No PABA/DHPP): All components except the substrates.

    • Assay Wells: To each well, add:

      • Assay Buffer

      • DHFR enzyme

      • NADPH (e.g., 200 µM final concentration)

      • DHPS enzyme

      • Inhibitor at various concentrations (or vehicle for control).

    • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes to allow components to equilibrate.

  • Reaction Initiation:

    • Initiate the reaction by adding a pre-mixed solution of the substrates, PABA and DHPP (e.g., to final concentrations at or near their Km values), to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities of the inhibitor wells to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • To determine the Ki for competitive inhibition, repeat the experiment at several different PABA concentrations and perform a Lineweaver-Burk or Dixon plot analysis.

Conclusion and Future Directions

This compound exemplifies a highly effective therapeutic strategy, combining a targeted prodrug delivery system with a potent, selective mechanism of action.[1][9] Its active form, sulfathiazole, acts as a classic competitive inhibitor of bacterial dihydropteroate synthase, a chokepoint in the essential folate biosynthesis pathway.[1][3][5] This guide has detailed the molecular basis for this inhibition, from the structural mimicry of PABA to the downstream bacteriostatic consequences.

The primary challenge to the continued efficacy of sulfonamides is the emergence of resistance, typically through point mutations in the folP gene encoding DHPS.[6][22][23] These mutations can decrease the binding affinity of the inhibitor without significantly compromising the enzyme's affinity for PABA. Understanding the precise structural and kinetic details of this interaction, using the methodologies described herein, is paramount. This knowledge provides the foundational blueprint for the structure-based design of a new generation of DHPS inhibitors capable of overcoming existing resistance mechanisms and ensuring the longevity of this critical antimicrobial target.[24]

References

An In-depth Technical Guide to the Basic Research Applications of Phthalylsulfathiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Classic Antimicrobial for Modern Research

Phthalylsulfathiazole, a sulfonamide antimicrobial, has a long-standing history in the clinical management of gastrointestinal infections.[1][2] However, its utility extends far beyond its therapeutic applications. For the modern researcher, this compound presents a unique tool for a variety of basic research applications, primarily owing to its nature as a gut-localized prodrug.[3] This guide provides an in-depth technical overview of the foundational properties of this compound and explores its core applications in microbiology, pharmacology, and analytical sciences, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Part 1: Foundational Understanding of this compound

A thorough understanding of this compound's physicochemical properties and mechanism of action is paramount for its effective application in a research setting.

Physicochemical Properties for the Researcher

The experimental utility of any compound is intrinsically linked to its chemical and physical characteristics. For this compound, these properties dictate its handling, formulation, and behavior in biological systems.

PropertyValueSignificance for Researchers
Molecular Formula C17H13N3O5S2Essential for calculating molarity and preparing solutions of precise concentrations.[2]
Molecular Weight 403.43 g/mol Crucial for accurate weighing and solution preparation.[2]
Appearance White to yellowish-white crystalline powderA key identifier for quality control of the raw material.[1]
Melting Point 198-204°CIndicates the purity and stability of the compound.[4]
Solubility Practically insoluble in water; slightly soluble in acetone and ethanol; freely soluble in dimethylformamide (DMSO).[4]Dictates the choice of solvent for preparing stock solutions for in vitro assays. DMSO is a common choice for creating high-concentration stocks.[5]
pKa 3.40 ± 0.36 (Predicted)Influences the ionization state of the molecule at different pH values, which can affect its solubility and interaction with biological membranes.[4]
LogP -2 at 28°CThe negative LogP value indicates its hydrophilic nature, consistent with its poor absorption from the gastrointestinal tract.[4]
Mechanism of Action: A Two-Step Process

This compound's mechanism is a classic example of a prodrug strategy, localizing its antimicrobial activity to the gastrointestinal tract.[3]

  • Hydrolysis to the Active Form: this compound itself is largely inactive.[3] Upon oral administration, it passes through the stomach and small intestine with minimal absorption.[2] In the large intestine, it is hydrolyzed by bacterial enzymes, releasing its active metabolite, sulfathiazole .[2] This targeted release ensures high concentrations of the active antimicrobial at the site of infection while minimizing systemic exposure and potential side effects.[3]

  • Inhibition of Folic Acid Synthesis: Like other sulfonamides, sulfathiazole is a structural analog of para-aminobenzoic acid (PABA).[2] It competitively inhibits the bacterial enzyme dihydropteroate synthase , which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid.[2][3] Bacteria rely on this pathway to produce folic acid, a vital component for synthesizing nucleotides (the building blocks of DNA and RNA) and certain amino acids.[3] By blocking this pathway, sulfathiazole exerts a bacteriostatic effect, halting bacterial growth and replication, which allows the host's immune system to clear the infection.[3]

Caption: this compound's prodrug activation and subsequent inhibition of bacterial folic acid synthesis.

Part 2: Core Research Applications in Microbiology

This compound and its active form, sulfathiazole, are valuable reagents for a range of microbiological investigations.

In Vitro Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research. While this compound itself is not used for in vitro testing due to its inactivity, its active metabolite, sulfathiazole, is a relevant compound to test against various bacterial strains.

Experimental Protocol: Broth Microdilution MIC Assay for Sulfathiazole

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

  • Preparation of Sulfathiazole Stock Solution:

    • Accurately weigh sulfathiazole powder and dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock at twice the highest desired final concentration.

  • Inoculum Preparation:

    • From a fresh agar plate (incubated overnight), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working sulfathiazole stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of sulfathiazole that completely inhibits visible growth of the organism.[9] This can be determined by visual inspection or by using a plate reader to measure optical density.

OrganismSulfathiazole MIC Range (µg/mL)
Escherichia coli8 - >256
Salmonella spp.16 - 512
Shigella spp.4 - 256

(Note: MIC values can vary significantly between strains and are dependent on the presence of resistance mechanisms.)

This compound as a Tool in Gut Microbiome Research

This compound's gut-specific action makes it an excellent tool for studying the impact of microbial shifts on host physiology.

Inducing a Dysbiotic Gut Model:

Researchers can administer this compound to laboratory animals (e.g., rats, mice) in their diet to selectively reduce the populations of susceptible bacteria, particularly coliforms.[10] This creates a controlled dysbiotic state, allowing for the investigation of the role of these bacteria in various processes. For instance, studies have shown that feeding rats diets containing 0.5% to 2% this compound leads to a decrease in the fecal coliform count and reduced fecal excretion of B vitamins like biotin and folic acid, demonstrating the contribution of the gut microbiota to nutrient synthesis.[10]

Gut Microbiome Study Workflow cluster_analysis Analytical Endpoints start Animal Acclimation control Control Diet start->control pst_diet Diet + this compound start->pst_diet sampling Fecal & Tissue Sampling (Multiple Time Points) control->sampling pst_diet->sampling analysis Analysis sampling->analysis seq 16S rRNA Sequencing (Microbiota Composition) analysis->seq meta Metabolomics (e.g., SCFA, Vitamins) analysis->meta host Host Physiology (e.g., Immune markers, Gene expression) analysis->host

Caption: A conceptual workflow for using this compound to study the gut microbiome.

Observed Effects on Gut Microbiota:

Bacterial GroupEffect of this compoundReference
Coliforms (e.g., Escherichia coli)Significant decrease in fecal counts[10]
Total AerobesNo significant change[10]
Total AnaerobesNo significant change[10]
Anaerobic SporesNo significant change[10]
Mucosa-associated AnaerobesReduction in numbers compared to fecal samples[11]

Part 3: Applications in Pharmacology and Drug Development

Beyond its direct antimicrobial effects, this compound has been explored in other pharmacological contexts and serves as a crucial reference in analytical chemistry.

Investigating Anti-inflammatory Properties

The link between the gut microbiota and systemic inflammation is an area of intense research. While some sulfonamides have been investigated for anti-inflammatory properties, research on this compound in this area is limited. A study in patients with active rheumatoid arthritis treated with this compound showed some statistically significant but clinically modest and unsustained improvements in inflammatory markers.[12] The low systemic absorption of its active metabolite, sulfathiazole, confirmed that the drug remained primarily within the gut.[12] This study, although not demonstrating efficacy for rheumatoid arthritis, highlights a potential research avenue: investigating whether the gut-modulating effects of this compound can indirectly influence systemic or local inflammation.

Hypothetical Experimental Design:

A preclinical study could use a murine model of inflammatory bowel disease (IBD). One group would receive this compound to assess if altering the gut microbiota can ameliorate the disease pathology, as measured by colon length, histological scoring, and local cytokine expression (e.g., TNF-α, IL-6).

This compound as a Reference Standard in Analytical Chemistry

In drug development and quality control, the use of well-characterized analytical reference standards is non-negotiable. This compound serves as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify sulfonamides in various matrices, including pharmaceutical formulations, food products, and environmental samples.[2]

Experimental Protocol: HPLC Quantification of this compound

This is a general protocol for the quantification of this compound in a simple matrix. Method validation would be required for specific applications.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve and extract the compound using a suitable solvent, such as a mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Create a calibration curve using certified this compound reference standard at several concentrations.

    • Inject the prepared sample and standards onto the HPLC system.

HPLC ParameterTypical Value
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of ~265 nm
Injection Volume 20 µL
  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Part 4: Conclusion and Future Directions

This compound, while a mature therapeutic agent, possesses a range of characteristics that make it a highly relevant and valuable tool for basic scientific research. Its nature as a gut-localized prodrug provides a unique mechanism for selectively modulating the intestinal microbiota, opening up avenues for research into the complex interplay between gut bacteria and host health. Its well-defined chemical properties also make it an ideal reference standard for analytical method development.

Future research could further explore its potential in creating standardized models of dysbiosis, investigating the indirect effects of gut microbial shifts on systemic conditions, and as a scaffold for the development of novel gut-targeted therapeutics. For the discerning researcher, this compound is not just an old antibiotic but a key that can unlock new insights in the fields of microbiology, pharmacology, and beyond.

Part 5: References

  • The effects of phthalylsulphathiazole on the bacteria of the colonic mucosa and intestinal contents as revealed by the examination of surgical samples. PubMed. --INVALID-LINK--

  • This compound CAS#: 85-73-4. ChemicalBook. --INVALID-LINK--

  • The Effect of Succinylsulfathiazole and this compound on the Bacterial Flora of Rat Feces. Scilit. --INVALID-LINK--

  • Chemical Properties of this compound (CAS 85-73-4). Cheméo. --INVALID-LINK--

  • This compound | 85-73-4. ChemicalBook. --INVALID-LINK--

  • What is the mechanism of this compound? - Patsnap Synapse. Patsnap. --INVALID-LINK--

  • The Chemistry of this compound: Structure and Properties. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • This compound - Wikipedia. Wikipedia. --INVALID-LINK--

  • This compound (N4-Phthalylsulfathiazole) | Bacterial Inhibitor. MedchemExpress.com. --INVALID-LINK--

  • Phthalylsulphathiazole in rheumatoid arthritis. PubMed. --INVALID-LINK--

  • This compound | C17H13N3O5S2 | CID 4806. PubChem. --INVALID-LINK--

  • [Experimental study on the effect of this compound on vascular changes in the mesentery]. PubMed. --INVALID-LINK--

  • PRECLINICAL PHARMACOLOGY STUDIES. Altasciences. --INVALID-LINK--

  • Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. PubMed. --INVALID-LINK--

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. --INVALID-LINK--

  • The pharmacist inside us: what are the implications of drug-gut microbiome interactions in the clinical setting?. Gut Microbiota for Health. --INVALID-LINK--

  • Preclinical models for antimicrobial compound efficacy in vitro assays. Vibiosphen. --INVALID-LINK--

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. --INVALID-LINK--

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. --INVALID-LINK--

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. --INVALID-LINK--

  • preclinical pharmacological study: Topics by Science.gov. Science.gov. --INVALID-LINK--

  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. Journal of Antimicrobial Chemotherapy. --INVALID-LINK--

References

A Comprehensive Technical Guide to Phthalylsulfathiazole: Chemical Identity, Mechanism of Action, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Phthalylsulfathiazole, a key sulfonamide antimicrobial agent. Moving beyond basic definitions, we will dissect its chemical identity, delve into the nuanced mechanism of its bacteriostatic action, and present a detailed, field-proven analytical protocol for its quantification. The structure of this document is designed to logically build from fundamental properties to practical application, providing a robust resource for professionals in the pharmaceutical sciences.

Core Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section outlines the fundamental nomenclature, structure, and physicochemical properties of this compound.

IUPAC Name and Chemical Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is:

  • 2-[({4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]benzoic acid [1]

Key identifiers for unambiguous database retrieval and regulatory documentation include:

  • CAS Number: 85-73-4[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₁₇H₁₃N₃O₅S₂[1][3][5][7][8][9]

  • Molecular Weight: 403.43 g/mol [1][4][5][7][8][9]

Synonyms and Trade Names

In scientific literature and commercial products, this compound is known by numerous synonyms. This extensive list reflects its long history of use and global distribution.

Common Synonyms Trade/Brand Names Systematic/Other Names
Phthalylsulphathiazole[10]Sulfathalidine[1][9]2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid[9]
Ftalazol[2][9]Thalazole[2][4]4'-(2-Thiazolylsulfamoyl)phthalanilic acid[2]
Phthalazol[2][9]Cremothalidine[2]N4-Phthalylsulfathiazole[7][9]
Sulfaphthalazole[2]Talidine[6]2-(N4-Phthalylsulfanilamido)thiazole[2]
Sulftalyl[2]Entero-sulfina[2](o-Carboxybenzoyl)-p-aminophenylsulfonamidothiazole[2]
Chemical Structure Visualization

The compound's structure features a phthalic acid moiety linked to the aniline nitrogen of sulfathiazole. This substitution is critical to its pharmacokinetic profile, preventing its absorption in the upper gastrointestinal tract.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, stability, and bioavailability.

PropertyValue / DescriptionSource(s)
Appearance White to yellowish-white crystalline powder.[11][12]
Melting Point Decomposes >240 °C; reported ranges include 198-204°C and 272-277°C with decomposition.[3][4][8][13]
Solubility Practically insoluble in water and chloroform; slightly soluble in acetone and ethanol; freely soluble in dimethylformamide (DMSO) and solutions of alkali hydroxides.[2][3][4][6][11]
pKa ~3.40[3]
Storage Should be stored in a closed container, protected from light, in a cool, dry place.[3][11]

Pharmacology and Mechanism of Action

This compound's therapeutic efficacy is a direct result of its unique pharmacokinetic profile and its targeted interference with a vital bacterial metabolic pathway.

Pharmacokinetic Profile: A Prodrug with Localized Action

This compound is a prodrug, meaning it is administered in an inactive form and is metabolized into its active therapeutic agent within the body.[14]

  • Poor Absorption: Due to the phthalic acid substitution, the molecule is poorly absorbed from the gastrointestinal (GI) tract.[1][15] Approximately 95% of the administered dose remains within the intestine.[15] This property is a deliberate design feature that minimizes systemic exposure and associated side effects while concentrating the drug at the site of infection.[14][16]

  • Intestinal Hydrolysis: Once in the large intestine, bacterial enzymes slowly hydrolyze the amide bond, releasing the active antimicrobial component, sulfathiazole .[1][14][15] This localized activation ensures that high concentrations of the active drug are available to combat intestinal pathogens.[14]

The Folic Acid Synthesis Pathway: A Key Bacterial Target

Unlike humans, who obtain folic acid (Vitamin B9) from their diet, many bacteria must synthesize it de novo.[14][] This metabolic pathway is essential for the production of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA.[14][18] Consequently, the folic acid synthesis pathway is an excellent target for selective antimicrobial therapy.

The key enzyme in this pathway is dihydropteroate synthetase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a precursor to dihydrofolic acid.[14][16][]

Mechanism of Inhibition: Competitive Antagonism

The active metabolite, sulfathiazole, is a structural analog of PABA.[15][][19]

  • Competitive Inhibition: Because of this structural similarity, sulfathiazole competes with PABA for the active site of the DHPS enzyme.[1][14][16][18]

  • Pathway Disruption: When sulfathiazole binds to the enzyme, it prevents PABA from binding, thereby inhibiting the synthesis of dihydrofolic acid.[1][16]

  • Bacteriostatic Effect: The resulting depletion of folic acid halts the synthesis of essential nucleotides, preventing bacterial DNA replication and cell division.[18][20] This action does not directly kill the bacteria but rather inhibits their growth and reproduction, an effect known as bacteriostasis.[16][20] The body's immune system is then able to clear the static bacterial population.[16][20]

Visualization of the Inhibitory Mechanism

The following diagram illustrates the competitive inhibition of the bacterial folic acid synthesis pathway by sulfathiazole.

G cluster_0 Normal Bacterial Pathway cluster_1 Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS Phthalyl This compound (Prodrug) Sulfathiazole Sulfathiazole (Active Drug) Phthalyl->Sulfathiazole Hydrolysis in Intestine Inhibition INHIBITION Sulfathiazole->Inhibition DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Purines & Pyrimidines THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Inhibition->DHPS Competes with PABA

Caption: Mechanism of action of this compound.

Analytical Methodology for Quantification

Robust and validated analytical methods are essential for quality control in manufacturing and for quantitative studies in research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of sulfonamides due to its high resolution, sensitivity, and specificity.[21]

Rationale for Method Selection: Reverse-Phase HPLC with UV Detection

A reverse-phase HPLC (RP-HPLC) method with UV detection is a highly suitable choice for the routine analysis of this compound.

  • Causality of Choices:

    • Stationary Phase (C18 Column): this compound is a moderately polar molecule. A nonpolar C18 (octadecylsilyl) stationary phase provides effective retention through hydrophobic interactions, allowing for excellent separation from potential impurities or formulation excipients.[21]

    • Mobile Phase (Acetonitrile/Buffered Water): A mixture of an organic solvent like acetonitrile and an aqueous buffer is used to elute the compound. Adjusting the ratio of these components allows for fine-tuning of the retention time and peak shape. The buffer (e.g., phosphate or acetate) is crucial for maintaining a constant pH, which ensures consistent ionization states of the analyte and, therefore, reproducible retention.

    • UV Detection: The aromatic rings and conjugated systems within the this compound structure result in strong ultraviolet (UV) absorbance. This allows for sensitive and specific detection at an appropriate wavelength (e.g., 254 nm), where the analyte exhibits significant absorbance.[21]

Detailed Experimental Protocol: Quantification by RP-HPLC

This protocol describes a self-validating system for the quantification of this compound in a bulk substance or simple formulation.

A. Materials and Reagents

  • This compound Reference Standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

B. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, sonicator, pH meter.

C. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~10 minutes

D. Step-by-Step Procedure

  • Mobile Phase Preparation:

    • Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water to make a 25 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 600 mL of the buffer with 400 mL of acetonitrile. Degas the mixture by sonication or online degasser.

  • Standard Stock Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with methanol. This is the stock solution.

  • Working Standard & Calibration Curve Preparation:

    • Prepare a series of at least five working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • These standards will be used to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation (e.g., for a bulk powder):

    • Accurately weigh an amount of sample powder expected to contain 25 mg of this compound.

    • Transfer to a 50 mL volumetric flask and prepare in the same manner as the standard stock solution.

    • Dilute this sample stock solution with the mobile phase to bring it into the concentration range of the calibration curve (e.g., a 1:2 dilution to target 50 µg/mL).

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject each calibration standard in triplicate.

    • Inject the prepared sample solutions in triplicate.

    • A system suitability standard should be run periodically to monitor performance.

  • Data Analysis:

    • Generate a linear regression calibration curve from the standard injections (R² should be > 0.999).

    • Determine the concentration of this compound in the sample solutions by interpolating their mean peak areas from the calibration curve.

    • Calculate the final purity or content of the API in the original sample, accounting for all dilutions.

HPLC Workflow Visualization

This diagram outlines the logical flow of the analytical protocol.

G P1 Step 1: Reagent & Mobile Phase Preparation P2 Step 2: Standard & Sample Solution Preparation P1->P2 P4 Step 4: Sequential Injection (Blank, Standards, Samples) P2->P4 P3 Step 3: HPLC System Equilibration P3->P4 P5 Step 5: Chromatographic Separation (C18 Column) P4->P5 Autosampler P6 Step 6: UV Detection at 254 nm P5->P6 Elution P7 Step 7: Data Acquisition (Chromatogram Generation) P6->P7 P8 Step 8: Data Analysis (Calibration & Quantification) P7->P8 P9 Final Report P8->P9

Caption: Standard workflow for HPLC quantification.

Conclusion

This compound remains a significant compound in the study of antimicrobial agents, particularly for its targeted, localized action within the gastrointestinal tract. Its identity as a prodrug, which is hydrolyzed to the active sulfathiazole, is a key aspect of its therapeutic design, maximizing efficacy while minimizing systemic toxicity. The mechanism, a classic example of competitive enzyme inhibition within the essential bacterial folic acid pathway, underscores a fundamental principle of antimicrobial chemotherapy. Furthermore, the compound's well-defined physicochemical properties allow for the development of robust and reproducible analytical methods, such as the detailed RP-HPLC protocol provided, which is crucial for ensuring quality and advancing further research. This guide has synthesized these core technical aspects to provide a comprehensive and actionable resource for the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Phthalylsulfathiazole for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Prodrug Strategy for Targeted Intestinal Anti-Infective Therapy

Phthalylsulfathiazole is a broad-spectrum sulfonamide antimicrobial agent primarily indicated for the treatment of gastrointestinal infections such as dysentery, colitis, and gastroenteritis.[1][2][3] First introduced in 1946, it represents a classic example of a prodrug strategy designed for targeted therapeutic action.[4][5] Structurally, it is a derivative of sulfathiazole, featuring a phthalic acid moiety attached to the aniline nitrogen.[1][6] This modification renders the molecule poorly absorbed from the gastrointestinal tract, ensuring that high concentrations are delivered directly to the site of infection in the intestines.[7][8] Within the gut, bacterial enzymes hydrolyze the molecule, releasing the pharmacologically active component, sulfathiazole, which then exerts its bacteriostatic effect.[1][9] This localized activation mechanism is a key design feature, minimizing systemic exposure and associated toxicities while maximizing efficacy against enteric pathogens.[7][9] This guide provides a comprehensive overview of the essential physicochemical properties, mechanism of action, analytical methodologies, and handling considerations for this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its effective application in research, from formulation development to analytical method design. The compound is typically supplied as a white or yellowish-white crystalline powder.[3][6][10]

Core Properties

The key physicochemical identifiers and properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-[({4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]benzoic acid[1][2]
Synonyms Sulfathalidine, 4'-(2-Thiazolylsulfamoyl)phthalanilic Acid[1][11]
CAS Number 85-73-4[1][2][4]
Molecular Formula C₁₇H₁₃N₃O₅S₂[1][6]
Molecular Weight 403.43 g·mol⁻¹[1][2][6]
Appearance White to yellowish-white crystalline powder[3][6][10]
Melting Point Decomposes; reported ranges include 198-204°C, >240°C, and 272-277°C (dec)[4][6][11][12][13]
pKa 3.40 ± 0.36 (Predicted)[4][10]
LogP -2 (at 28°C)[4][5]
Chemical Structure

The molecular architecture of this compound is central to its function as a targeted prodrug. It incorporates a sulfonamide group, a thiazole ring, and a phthalic acid moiety.[6]

Caption: Chemical Structure of this compound.

Solubility Profile

The solubility of this compound is a critical parameter for both in vivo behavior and in vitro experimental design. Its poor absorption is directly related to its low aqueous solubility.

  • Water: Practically insoluble; reported as 400mg/L at 28°C.[4][5][10]

  • Organic Solvents: It is freely soluble in dimethylformamide (DMSO), slightly soluble in acetone and ethanol (96%), and practically insoluble in chloroform and ether.[3][4][10][12]

  • Aqueous Solutions: It is readily soluble in solutions of sodium hydroxide or potassium hydroxide, ammonia water, and concentrated hydrochloric acid.[12]

For research purposes, stock solutions are typically prepared in DMSO.[14] For a 10 mM stock solution, approximately 4.03 mg of this compound would be dissolved in 1 mL of DMSO.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

  • Storage Conditions: The compound should be stored in a tightly closed container, sealed in a dry place, kept in the dark, and protected from light and heat.[3][10] Recommended storage temperatures for the solid powder are often room temperature or refrigerated (2-8°C).[4][11][13]

  • Light Sensitivity: It is known to darken upon prolonged exposure to light.[12]

  • Solution Stability: Stock solutions in DMSO can be stored at -20°C for up to 3 months.[15] Aqueous solutions should generally be prepared fresh and used within 24 hours.[15]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound functions as a prodrug. Upon oral administration, it remains largely within the gastrointestinal tract due to its poor absorption.[7][8] In the large intestine, it is slowly hydrolyzed by bacterial enzymes, releasing the active antimicrobial, sulfathiazole.[8][9]

The mechanism of action of the released sulfathiazole is characteristic of all sulfonamides. It acts as a competitive antagonist of para-aminobenzoic acid (PABA).[16] Bacterial cells, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. PABA is an essential precursor in this pathway. Sulfathiazole, due to its structural similarity to PABA, competes for the active site of the bacterial enzyme dihydropteroate synthase.[7][9]

This competitive inhibition blocks the synthesis of dihydrofolic acid, a crucial intermediate.[7][15] The subsequent lack of dihydrofolic acid and its active form, tetrahydrofolic acid, disrupts the synthesis of purines and pyrimidines, which are the essential building blocks of DNA and RNA.[1] This ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[7][9]

Mechanism_of_Action cluster_drug Drug Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PST This compound (Prodrug) ST Sulfathiazole (Active Drug) PST->ST Bacterial Hydrolysis (in gut) DHPS Dihydropteroate Synthase ST->DHPS Competitive Inhibition PABA PABA (p-Aminobenzoic Acid) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product DNA_RNA Purine & Pyrimidine Synthesis (DNA/RNA) DHF->DNA_RNA ... BACTERIA Bacteriostasis (Growth Inhibition) DNA_RNA->BACTERIA Leads to

Caption: Mechanism of this compound as a prodrug targeting bacterial folic acid synthesis.

Analytical Methodologies: HPLC-UV Protocol

For the quantitative analysis of this compound in research and quality control settings, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accepted technique.[17][18] The following protocol provides a validated, step-by-step methodology for its determination in pharmaceutical formulations.

Experimental Protocol: Quantitative Analysis by HPLC-UV

This protocol is designed to ensure accuracy, precision, and specificity, in alignment with International Council on Harmonisation (ICH) guidelines.[17]

3.1.1 Instrumentation and Reagents

  • HPLC System: A standard system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[17]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Reagents:

    • This compound Reference Standard (available from pharmacopoeial sources like EP or USP).[13][19]

    • Acetonitrile (HPLC grade).[17]

    • Methanol (HPLC grade).[17]

    • Potassium dihydrogen phosphate (analytical grade).[17]

    • Orthophosphoric acid (analytical grade).[17]

    • Ultrapure water.[17]

  • Software: Chromatographic data acquisition and processing software.

3.1.2 Chromatographic Conditions

  • Mobile Phase: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[17]

    • Rationale: The buffered aqueous-organic mobile phase provides good peak shape and retention for the moderately polar this compound on a C18 stationary phase. Adjusting the pH ensures consistent ionization state of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 258 nm.

    • Rationale: This wavelength is selected based on the UV absorption maximum of the active sulfathiazole moiety, ensuring high sensitivity.[17]

  • Injection Volume: 20 µL.

3.1.3 Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[17]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Accurately dilute a known volume of the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 25 µg/mL).

3.1.4 Method Validation Parameters The analytical method must be validated to ensure its suitability for its intended purpose.

  • Specificity: Verified by demonstrating that excipients or degradation products do not interfere with the analyte peak.[17]

  • Linearity: Assessed by a linear plot of peak area versus concentration across the specified range. A correlation coefficient (r²) > 0.999 is typically required.

  • Range: The concentration interval over which the method is precise, accurate, and linear (e.g., 1 - 100 µg/mL).[17]

  • Accuracy: Determined by recovery studies on spiked placebo samples. Recoveries should typically be within 98-102%.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 2%.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.[17]

Analytical Workflow Diagram

Analytical_Workflow start Start: Quantitative Analysis prep_std Prepare Standard Solutions (1-100 µg/mL in Mobile Phase) start->prep_std prep_sample Prepare Sample Solution (e.g., from tablets) start->prep_sample hplc_analysis HPLC Analysis - C18 Column - Mobile Phase: Buffer/ACN (60:40) - Flow: 1.0 mL/min - Detection: 258 nm prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Data Acquisition (Chromatogram Peak Area) hplc_analysis->data_acq calibration Generate Calibration Curve (Peak Area vs. Concentration) data_acq->calibration From Standards quantification Quantify this compound in Sample data_acq->quantification From Sample calibration->quantification report Report Results quantification->report

Caption: General workflow for the quantitative analysis of this compound by HPLC-UV.

References

An In-Depth Technical Guide to the In Vitro Degradation Products of Phthalylsulfathiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Rationale for Interrogating Phthalylsulfathiazole's Stability

This compound, a cornerstone sulfonamide antimicrobial, operates as a prodrug, designed for targeted action within the gastrointestinal tract.[1][2] Its therapeutic efficacy hinges on its conversion to the active moiety, sulfathiazole, primarily through hydrolysis facilitated by intestinal enzymes.[3] Understanding the in vitro degradation of this compound is paramount, not merely as an academic exercise, but as a critical component of drug development and quality control. Forced degradation studies, which intentionally subject the drug substance to conditions more severe than accelerated stability testing, are indispensable.[4][5] They serve a multi-faceted purpose: elucidating degradation pathways, identifying potential degradation products, and, crucially, enabling the development of stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.[6][7] This guide provides a comprehensive framework for investigating the in vitro degradation of this compound, grounded in established scientific principles and methodologies.

This compound and its Primary Degradants: A Physicochemical Overview

A thorough understanding of the physicochemical properties of this compound and its principal degradation products is the bedrock upon which a robust degradation study is built. This knowledge informs the selection of analytical techniques, solvent systems, and experimental conditions.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )SolubilityKey Characteristics
This compound 2-[({4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]benzoic acidC₁₇H₁₃N₃O₅S₂403.43Practically insoluble in water; slightly soluble in ethanol and acetone; freely soluble in dimethylformamide.[2][8]A white or yellowish-white crystalline powder.[8][9] Functions as a prodrug.
Sulfathiazole 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamideC₉H₉N₃O₂S₂255.31Insoluble in water; soluble in dilute aqueous acids and bases.[1][3]The active antimicrobial agent. Exists as a white crystalline powder.[3] pKa of 7.1.[10]
Phthalic Acid Benzene-1,2-dicarboxylic acidC₈H₆O₄166.13Sparingly soluble in cold water (0.6 g/100 mL), more soluble in hot water.[4][11]A colorless, crystalline solid.[11][12] A weak dibasic acid with pKa values of 2.89 and 5.51.[4][12]

The Central Degradation Pathway: Amide Hydrolysis

The primary mechanism for the in vitro degradation of this compound is the hydrolysis of the amide bond linking the phthalic acid and sulfathiazole moieties. This reaction is susceptible to catalysis by both acid and base.

Mechanism of Hydrolysis

The degradation is a classic nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the carbonyl carbon of the amide. This process is significantly influenced by pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and the amine.

The following diagram illustrates this fundamental degradation pathway.

G This compound This compound (C₁₇H₁₃N₃O₅S₂) Intermediate Tetrahedral Intermediate This compound->Intermediate H₂O (Acid/Base Catalysis) Sulfathiazole Sulfathiazole (C₉H₉N₃O₂S₂) Phthalic_Acid Phthalic Acid (C₈H₆O₄) Intermediate->Sulfathiazole Amide Bond Cleavage Intermediate->Phthalic_Acid

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Protocol: A Forced Degradation Study

A forced degradation study is designed to generate potential degradation products and assess the intrinsic stability of the drug substance.[13][14] The following protocol outlines a systematic approach for the in vitro degradation of this compound.

Materials and Reagents
  • This compound reference standard

  • Sulfathiazole reference standard

  • Phthalic acid reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • HPLC grade acetonitrile, methanol, and water

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or oven

  • Photostability chamber

Preparation of Stock and Working Solutions
  • This compound Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL.

Stress Conditions

The following stress conditions are recommended to induce degradation. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without complete degradation of the parent drug.[14][15]

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 8 hours.

  • Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 48 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug powder to 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[5]

Sample Preparation for Analysis

After the specified exposure time, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

The experimental workflow for a forced degradation study is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PSTZ_Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) PSTZ_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) PSTZ_Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) PSTZ_Stock->Neutral Oxidation Oxidative Degradation (3% H₂O₂, RT) PSTZ_Stock->Oxidation Photo Photolytic Degradation (UV/Vis Light) PSTZ_Stock->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidation->Neutralize Thermal Thermal Degradation (Solid, 80°C) Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks

Caption: Workflow for a forced degradation study of this compound.

Analytical Methodologies for Degradation Product Analysis

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products.[16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.

HPLC-UV Method

A reversed-phase HPLC method is suitable for separating the relatively nonpolar this compound from its more polar degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic modifier (e.g., acetonitrile or methanol). A typical gradient could start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the parent drug.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both the parent drug and the primary degradation product, sulfathiazole, have significant absorbance (e.g., 270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the parent drug from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Identification of Unknown Degradation Products

While sulfathiazole and phthalic acid are the expected primary degradation products, forced degradation studies may reveal other minor degradants. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of these unknown compounds.[18][19] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of the degradation products can be proposed.

Anticipated Degradation Products

Based on the known chemistry of this compound, the following degradation products are anticipated:

Degradation ProductFormation ConditionNotes
Sulfathiazole Acid, Base, and Neutral HydrolysisThe primary and active degradation product.
Phthalic Acid Acid, Base, and Neutral HydrolysisThe other primary degradation product.
Other Minor Degradants Oxidative, PhotolyticPotential for modifications to the sulfathiazole or phthalic acid moieties, such as hydroxylation or ring opening, although these are generally less common for this class of molecules.

Conclusion and Forward-Looking Perspectives

This in-depth technical guide provides a comprehensive framework for the systematic investigation of the in vitro degradation of this compound. By following the outlined protocols for forced degradation and employing a validated, stability-indicating HPLC method, researchers and drug development professionals can gain a thorough understanding of the stability profile of this important antimicrobial agent. The elucidation of degradation pathways and the identification of degradation products are critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. Future work could involve detailed kinetic studies to determine the degradation rates under various pH and temperature conditions, as well as the toxicological evaluation of any newly identified degradation products.

References

Methodological & Application

Phthalylsulfathiazole in Veterinary Microbiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Re-evaluating a Cornerstone Antimicrobial

Phthalylsulfathiazole is a broad-spectrum sulfonamide antimicrobial agent that has long held a significant, if specialized, role in veterinary medicine.[1][2] Primarily utilized for its efficacy against gastrointestinal infections, its unique pharmacokinetic profile makes it a valuable tool for researchers studying enteric pathogens and microbial ecosystems within the gut.[3][4] Unlike systemic sulfonamides, this compound is poorly absorbed from the gastrointestinal tract.[5][6] It acts as a prodrug, undergoing hydrolysis in the large intestine to release its active component, sulfathiazole, directly at the site of infection.[3][5] This localized action minimizes systemic exposure and associated side effects, making it a targeted and effective treatment for conditions like colitis, dysentery, and gastroenteritis in livestock and companion animals.[1][3]

This guide provides an in-depth exploration of this compound for the research community. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its action, provide detailed protocols for its application in a laboratory setting, and discuss the critical considerations for designing robust in vitro and in vivo studies.

Section 1: The Molecular Mechanism of Action

Understanding the "why" behind an antimicrobial's function is paramount to its effective use in research. This compound's efficacy stems from its structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for bacterial folic acid synthesis.[7]

Causality of Inhibition: Most bacteria, unlike their mammalian hosts who acquire folic acid from their diet, must synthesize it de novo.[5] Folic acid is an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. The bacterial enzyme dihydropteroate synthase (DHPS) is responsible for incorporating PABA into the folic acid pathway.[5][6] The active metabolite of this compound, sulfathiazole, acts as a competitive inhibitor of DHPS. By binding to the enzyme's active site in place of PABA, it effectively halts the production of dihydrofolic acid, leading to a depletion of essential metabolites. This cessation of nucleic acid synthesis prevents bacterial replication, resulting in a bacteriostatic effect.[5][7] The host's immune system can then more effectively clear the non-proliferating pathogens.[6]

Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (Essential for DNA/RNA) DHPS->DHF Product Block Pathway Blocked PST This compound (Prodrug in Gut) ST Sulfathiazole (Active Metabolite) PST->ST Hydrolysis in Intestine ST->DHPS

Figure 1. Competitive inhibition of the bacterial folic acid synthesis pathway by Sulfathiazole.

Section 2: Antimicrobial Spectrum and Research Applications

This compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, though its primary clinical and research utility is focused on enteric pathogens.[7]

Data Presentation: Target Pathogens and Applications

Target Pathogen GroupExemplary SpeciesPrimary Veterinary ApplicationsRelevant Research Areas
Enterobacterales Escherichia coli, Salmonella spp., Shigella spp.Gastroenteritis, Colibacillosis, Salmonellosis, Dysentery[7]Pathogenesis of enteric diseases, antimicrobial resistance surveillance, development of novel gut-active therapies.
Gram-positive Cocci Some Staphylococcus and Streptococcus speciesSecondary infections associated with enteric diseaseInvestigating polymicrobial gut infections, microbiome disruption and recovery studies.
Anaerobes (Variable susceptibility)Pre-operative preparation for intestinal surgery[3]Studies on the gut microbiome, selective decontamination of the gut.

Section 3: Protocols for In Vitro Research

Accurate and reproducible in vitro data is the foundation of microbiological research. The following protocols are designed to be self-validating by incorporating standardized methodologies and quality control principles.

Protocol 3.1: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

Scientific Rationale: The Broth Microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that visibly inhibits the growth of a microorganism after overnight incubation.[8] This value is critical for predicting the potential clinical efficacy of an antibiotic and is the gold standard for monitoring the emergence and prevalence of antimicrobial resistance.[9][10] Adherence to a standardized protocol, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is essential for generating accurate and comparable results.[9][11]

AST_Workflow start Start: Bacterial Isolate (e.g., from clinical sample) step1 1. Inoculum Preparation: Grow isolate on agar. Suspend colonies in saline to 0.5 McFarland standard. start->step1 step2 2. Drug Preparation: Prepare stock solution of this compound. Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). step1->step2 step3 3. Inoculation: Dispense drug dilutions into 96-well microtiter plate. Add standardized bacterial inoculum to each well. step2->step3 step4 4. Incubation: Incubate plate at 35-37°C for 16-20 hours. step3->step4 step5 5. Result Interpretation: Visually inspect for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth. step4->step5 end End: MIC Value Determined (e.g., 64 µg/mL) step5->end

Figure 2. Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of this compound Stock Solution:

    • Rationale: A high-concentration, sterile stock solution is required to create the subsequent dilutions accurately.

    • a. Weigh a precise amount of this compound powder. Note: Due to its poor water solubility, dissolving in a small amount of a suitable solvent like DMSO may be necessary before diluting in broth.[4] The final solvent concentration should be non-inhibitory to the test organism (typically ≤1%).

    • b. Calculate the volume of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) needed to achieve a desired stock concentration (e.g., 1024 µg/mL).

    • c. Sterilize the solution by filtration through a 0.22 µm filter.

  • Inoculum Preparation:

    • Rationale: A standardized bacterial concentration is crucial for reproducibility. Too high an inoculum can lead to falsely elevated MICs.[8]

    • a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Inoculation:

    • Rationale: A two-fold serial dilution series creates a range of concentrations to precisely identify the inhibitory threshold.

    • a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • b. Add 100 µL of the highest drug concentration to well 1.

    • c. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this serial transfer down to well 10. Discard 50 µL from well 10.

    • d. Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (no bacteria).

    • e. Add 50 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation and Interpretation:

    • Rationale: Standardized incubation conditions ensure consistent bacterial growth and drug activity.

    • a. Cover the plate and incubate at 35-37°C in ambient air for 16-20 hours.

    • b. After incubation, confirm robust growth (turbidity) in the positive control well (well 11) and no growth in the sterility control well (well 12).

    • c. Read the MIC by identifying the lowest drug concentration well that shows no visible growth.

Protocol 3.2: Use as a Selective Agent in Culture Media

Scientific Rationale: Incorporating this compound into an agar medium creates a selective environment that prevents the growth of susceptible bacteria while allowing resistant strains to proliferate. This is a powerful tool for resistance surveillance studies, enabling researchers to quantify the prevalence of sulfonamide-resistant organisms in a given sample (e.g., fecal, environmental).[12]

Step-by-Step Methodology:

  • Determine the Selective Concentration:

    • Rationale: The concentration must be high enough to inhibit wild-type susceptible strains but not so high that it inhibits the growth of genuinely resistant isolates. This is often determined based on epidemiological cut-off values (ECVs) or prior MIC testing of the target population. A common starting point for enteric bacteria might be 64 or 128 µg/mL.

  • Prepare the Medium:

    • a. Prepare a non-selective agar medium (e.g., MacConkey Agar for Enterobacterales) according to the manufacturer's instructions.

    • b. Autoclave the medium and allow it to cool in a 50°C water bath.

    • c. Prepare a sterile stock solution of this compound at a concentration 100x the desired final concentration.

    • d. Aseptically add the appropriate volume of the this compound stock solution to the molten agar (e.g., 1 mL of a 6.4 mg/mL stock to 99 mL of agar for a final concentration of 64 µg/mL).

    • e. Mix thoroughly by swirling and pour the plates.

  • Quality Control:

    • Rationale: This step validates that the selective plates are performing as expected.

    • a. Streak a known sulfonamide-susceptible strain (e.g., E. coli ATCC 25922) onto a selective plate. Expected result: No growth or pinpoint colonies.

    • b. Streak a known sulfonamide-resistant strain onto a selective plate. Expected result: Robust growth.

    • c. Streak both strains onto non-selective control plates. Expected result: Robust growth for both.

Section 4: Key Considerations for In Vivo Research

While in vitro tests provide valuable data, in vivo studies are necessary to evaluate a drug's efficacy in a complex biological system.[13]

Pharmacokinetic Profile: The most critical aspect of this compound for in vivo study design is its limited systemic absorption.[3][6] The phthalic acid group ensures the molecule remains largely within the gastrointestinal tract until it is hydrolyzed by bacterial enzymes into the active sulfathiazole.[5] This makes it an excellent candidate for treating enteric infections but unsuitable for systemic diseases.[6]

Data Presentation: Pharmacokinetic Parameters of the Active Metabolite (Sulfathiazole)

Animal ModelAdministration RouteBioavailability (%)Elimination Half-Life (t½β)Key Finding
Pigs Intramuscular92%9.0 ± 1.6 hoursHigh bioavailability when administered parenterally, indicating the parent sulfathiazole is well-absorbed.[14][15]
Pigs Oral (Sodium Salt)~73% (urinary excretion)1.4 - 1.6 hoursRapid absorption and excretion of the sodium salt form.[15][16]
Dwarf Goats Intraruminal52.6%-Demonstrates significant absorption from the ruminant GI tract.[15]

Conceptual Protocol for an In Vivo Efficacy Study (e.g., Porcine Post-Weaning Diarrhea Model):

  • Ethical Considerations: All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol.

  • Animal Model: Use recently weaned pigs susceptible to enterotoxigenic E. coli (ETEC).

  • Acclimatization: Allow animals to acclimate to their new environment for at least 7 days before the study begins.

  • Experimental Groups (n=10-15 per group):

    • Group 1: Negative Control (No challenge, no treatment).

    • Group 2: Positive Control (ETEC challenge, placebo treatment).

    • Group 3: Treatment Group 1 (ETEC challenge, this compound at Dose X).

    • Group 4: Treatment Group 2 (ETEC challenge, this compound at Dose Y).

  • Challenge: Orally challenge pigs in Groups 2, 3, and 4 with a known pathogenic strain of ETEC.

  • Treatment: Administer this compound or placebo (e.g., in feed or via oral gavage) for a defined period (e.g., 5-7 days) starting 12-24 hours post-challenge.

  • Endpoint Monitoring:

    • Clinical: Daily monitoring of fecal consistency scores, dehydration, body weight, and feed intake.

    • Microbiological: Quantitative culture of the challenge organism from fecal samples at multiple time points.

    • Terminal: At the end of the study, necropsy may be performed to assess gut lesions and collect tissue samples for analysis.

  • Statistical Analysis: Analyze data (e.g., fecal scores, bacterial counts) using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test) to determine significant differences between groups.

References

Application Notes and Protocols for the Selective Inhibition of Gut Microflora Using Phthalylsulfathiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Selective Gut Microbial Inhibition

The gut microbiome plays a pivotal role in host physiology, influencing everything from nutrient metabolism and immune system development to drug efficacy and toxicity.[1][2] In microbiome research, it is often desirable to modulate the composition of the gut microbiota in a controlled manner to investigate the function of specific bacterial groups or to model a dysbiotic state. While broad-spectrum antibiotics are effective for depleting the majority of the gut bacteria, they lack specificity and can lead to drastic, often undesirable, alterations in the microbial landscape.[3] Selective inhibition, on the other hand, aims to reduce the abundance of specific bacterial taxa while leaving the broader microbial community relatively intact. This approach allows for a more nuanced investigation of the roles of different microbial players.

Phthalylsulfathiazole emerges as a valuable tool for such selective inhibition. As a poorly absorbed sulfonamide, its action is largely confined to the gastrointestinal tract, minimizing systemic effects.[4] This document provides a comprehensive guide to the use of this compound for the selective inhibition of gut microflora in a research setting, with a focus on in vivo studies in mice.

Mechanism of Action: A Targeted Approach to Microbial Folic Acid Synthesis

This compound is a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body.[4] Due to the phthalic acid group attached to the aniline nitrogen, this compound is not readily absorbed from the small intestine. Upon reaching the large intestine, it is hydrolyzed by bacterial enzymes, releasing the active antimicrobial agent, sulfathiazole.[4]

Sulfathiazole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid (vitamin B9). Bacteria must synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA synthesis and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfathiazole blocks this vital metabolic pathway, thereby inhibiting bacterial growth.[4]

This mechanism of action provides a basis for its selective toxicity towards bacteria, as mammals, including humans and mice, obtain folic acid from their diet and lack the DHPS enzyme.[4]

Experimental_Workflow acclimatization Acclimatization (1 week) baseline Baseline Fecal Sample Collection acclimatization->baseline treatment This compound Administration (Oral Gavage) baseline->treatment monitoring Daily Monitoring (Weight, Health) treatment->monitoring fecal_collection Fecal Sample Collection (During & Post-Treatment) treatment->fecal_collection dna_extraction Fecal DNA Extraction fecal_collection->dna_extraction sequencing 16S rRNA Gene Sequencing dna_extraction->sequencing analysis Bioinformatic & Statistical Analysis sequencing->analysis endpoint Endpoint Analysis (e.g., Host Phenotype) analysis->endpoint

References

A Robust, Stability-Indicating HPLC Method for the Quantification of Phthalylsulfathiazole: Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Phthalylsulfathiazole. As a broad-spectrum sulfonamide antibiotic, accurate quantification of this compound is critical for quality control in pharmaceutical formulations.[1][2] This guide provides a comprehensive walkthrough of the method development, optimization, and a rigorous validation protocol conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for routine analysis in a GxP environment.

Introduction: The Analytical Imperative for this compound

This compound (PST) is a sulfonamide antimicrobial agent primarily used for treating gastrointestinal infections such as dysentery and colitis.[5][6] Its mechanism involves the in-vivo hydrolysis in the large intestine to release the active moiety, sulfathiazole, which competitively inhibits bacterial folic acid synthesis.[1][7] Given this mechanism, a robust analytical method must not only quantify the parent drug but also distinguish it from its primary hydrolytic degradants—sulfathiazole and phthalic acid—to ensure product quality and stability.

The physicochemical properties of PST, such as its limited aqueous solubility and ionizable functional groups, present unique challenges for chromatographic analysis.[5][8] This note addresses these challenges by outlining a systematic approach to developing a reverse-phase HPLC (RP-HPLC) method, from selecting the optimal stationary and mobile phases to fine-tuning detection parameters. The subsequent validation protocol serves as a self-validating system, ensuring the method is fit for its intended purpose.

This compound Properties:

  • IUPAC Name: 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid[2]

  • Molecular Formula: C₁₇H₁₃N₃O₅S₂[2]

  • Molecular Weight: 403.43 g/mol [2]

  • Solubility: Practically insoluble in water, freely soluble in dimethylformamide, and slightly soluble in acetone and ethanol.[5][6]

HPLC Method Development and Optimization

The primary objective was to achieve a symmetric peak for this compound, well-resolved from potential impurities and degradation products, within a reasonable run time.

Rationale for Chromatographic Conditions
  • Column Selection: A C18 stationary phase was chosen due to its versatility and proven efficacy in retaining moderately polar to non-polar analytes like PST. The alkyl chains provide the necessary hydrophobic interaction for effective separation.

  • Mobile Phase: A mobile phase consisting of acetonitrile and a phosphate buffer was selected. Acetonitrile serves as the organic modifier to elute the analyte. A phosphate buffer at pH 3.5 was chosen because this compound has an acidic pKa (predicted around 3.4)[5]; maintaining the pH below this value suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry.

  • Detection Wavelength: A standard solution of this compound was scanned using a UV-Vis spectrophotometer. The UV spectrum showed significant absorbance in the 250-270 nm range, which is characteristic of sulfonamides.[9][10] A wavelength of 260 nm was selected for detection to ensure high sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min provides a balance between analysis time and separation efficiency. The column oven was maintained at 30°C to ensure consistent retention times and reduce viscosity-related pressure fluctuations.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limits of detection and quantitation (LOD/LOQ), and robustness.[3][4]

System Suitability

Before each validation run, the chromatographic system was equilibrated, and system suitability was confirmed by injecting five replicates of a standard solution (100 µg/mL). The acceptance criteria ensure the system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20007500
% RSD of Peak Areas ≤ 2.0%0.8%
Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11][12] Forced degradation studies are a cornerstone of developing a stability-indicating method.[13][14][15]

Protocol: A stock solution of this compound (1 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Results: In all conditions, the main this compound peak was well-resolved from all degradation product peaks, with a peak purity index greater than 0.999. This confirms the stability-indicating nature of the method. Significant degradation was observed under basic and acidic conditions, as expected due to amide hydrolysis.

Linearity and Range

Linearity was established by analyzing five concentrations of this compound ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).[12]

Protocol:

  • Prepare a stock solution of 1 mg/mL this compound.

  • Perform serial dilutions to obtain concentrations of 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 25431x + 1250-
Y-intercept 1250Should not be significantly different from zero

The validated range for quantification is confirmed as 50 to 150 µg/mL.[16]

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration).[10]

Protocol:

  • Prepare samples in triplicate at 80, 100, and 120 µg/mL by adding a known amount of PST to a placebo.

  • Analyze the samples against a freshly prepared calibration curve.

  • Calculate the percent recovery for each sample.

Results: The mean recovery was within the acceptable limits, confirming the accuracy of the method.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)% RSD
80%80.079.699.5%0.9%
100%100.0100.3100.3%0.7%
120%120.0119.599.6%0.8%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]

Protocol:

  • Repeatability: Six separate samples were prepared at 100% of the test concentration (100 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability protocol was repeated on a different day by a different analyst using a different HPLC system.

Results: The low %RSD values demonstrate the method's high precision.

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.9%≤ 2.0%
Intermediate Precision (n=6) 1.2%≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercept of the regression line

    • Where S = Slope of the calibration curve

Results:

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.

Protocol: The effect of the following variations on system suitability and assay results was studied:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5°C (25°C and 35°C)

  • Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7)

Results: In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the assay results did not deviate significantly from the nominal values. This indicates the method is robust for routine use.

Workflow and Data Visualization

The overall process from development to a fully validated method is a systematic workflow designed to ensure the final analytical procedure is reliable and fit for purpose.

HPLC_Validation_Workflow cluster_dev Method Development DevStart Define Analytical Target Profile LitReview Literature Review & Physicochemical Properties DevStart->LitReview InitialCond Select Initial Conditions (Column, Mobile Phase, λ) LitReview->InitialCond Optimization Optimize Parameters (pH, Gradient, Temp) InitialCond->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness FinalMethod Final Validated Method Ready for Routine Use Robustness->FinalMethod

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantification of this compound in pharmaceutical analysis. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust. Its stability-indicating nature makes it particularly suitable for quality control, release testing, and stability studies, ensuring the safety and efficacy of this compound products.

References

Application Notes and Protocols for Investigating Synergistic Effects of Phthalylsulfathiazole in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Combination Therapy in Gastrointestinal Infections

The landscape of antimicrobial therapy is continually challenged by the emergence of drug-resistant pathogens. In the context of gastrointestinal infections, achieving high local concentrations of an antimicrobial agent at the site of infection is paramount for efficacy while minimizing systemic toxicity. Phthalylsulfathiazole, a poorly absorbed sulfonamide, serves as an excellent candidate for targeted intestinal therapy.[1][2] It is a prodrug that is hydrolyzed in the large intestine to release its active metabolite, sulfathiazole.[1] Like other sulfonamides, sulfathiazole exerts a bacteriostatic effect by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is critical for the synthesis of nucleic acids and proteins, and its disruption halts bacterial growth and replication.[1][2]

While effective as a monotherapy for certain susceptible enteric pathogens, the bacteriostatic nature of this compound and the potential for resistance development underscore the need for innovative therapeutic strategies.[1] One such strategy is the use of combination therapy to achieve synergistic effects. Antibiotic synergy occurs when the combined antimicrobial effect of two or more drugs is significantly greater than the sum of their individual effects.[3][4] This approach can lead to several clinical advantages, including a broader spectrum of activity, a reduced likelihood of emerging resistance, and the potential for dose reduction of individual agents, thereby minimizing potential side effects.[3][4]

This guide provides a comprehensive overview of the principles and methodologies for investigating the synergistic potential of this compound in combination with other antibiotics for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for synergy, provide detailed protocols for in vitro assessment, and discuss the translation of these findings to in vivo models.

Part 1: Mechanistic Basis for Synergy with this compound

The selection of a partner antibiotic to combine with this compound should be guided by a sound mechanistic rationale. The primary goal is to target different bacterial cellular processes to create a multi-pronged attack.[3][5] Several potential mechanisms of synergy can be exploited:

  • Sequential Blockade of a Metabolic Pathway: This is the classic mechanism of synergy, exemplified by the combination of sulfonamides and trimethoprim.[6][7][8] While this compound (as sulfathiazole) inhibits dihydropteroate synthase, trimethoprim inhibits dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway.[6][7][8] This sequential inhibition leads to a complete shutdown of tetrahydrofolate production, resulting in a bactericidal effect.[6]

  • Enhanced Drug Uptake: One antibiotic can facilitate the entry of another into the bacterial cell. For instance, an agent that disrupts the bacterial cell membrane, even at sub-inhibitory concentrations, could enhance the intracellular accumulation of sulfathiazole, thereby increasing its efficacy.[3][9]

  • Inhibition of Resistance Mechanisms: A partner drug could inhibit bacterial enzymes that confer resistance to sulfonamides or actively pump the drug out of the cell via efflux pumps.[3][9]

  • Complementary Spectrum of Activity: Combining this compound with an antibiotic that has a different spectrum of activity can broaden the empirical coverage against a wider range of potential gastrointestinal pathogens.

Part 2: Promising Antibiotic Combinations for Investigation

Based on the mechanistic principles outlined above, several classes of antibiotics present as promising candidates for synergistic combination with this compound.

Antibiotic Class Example Agent(s) Rationale for Synergy Potential Target Pathogens
Diaminopyrimidines TrimethoprimSequential blockade of the folic acid synthesis pathway, leading to a bactericidal effect.[6][7][10]Escherichia coli, Shigella spp., Salmonella spp.
Aminoglycosides Neomycin, GentamicinInhibition of protein synthesis (30S ribosomal subunit). Potential for enhanced uptake of the aminoglycoside.[11][12]Gram-negative enteric bacteria.
Nitroimidazoles MetronidazoleEffective against anaerobic bacteria and certain protozoa, complementing the aerobic spectrum of this compound.[13][14]Clostridium difficile, Bacteroides spp., Giardia lamblia, Entamoeba histolytica.
Nitrofurans Furazolidone, NitrofurantoinComplex mechanism involving inhibition of multiple bacterial enzyme systems. Potential for synergistic activity against a broad range of enteric pathogens.[15][16]Escherichia coli, Salmonella spp., Shigella spp., Vibrio cholerae.

Part 3: Experimental Protocols for Synergy Assessment

In Vitro Synergy Testing: The Checkerboard Assay

The checkerboard assay is a robust method for systematically evaluating the in vitro interaction of two antimicrobial agents.[17][18] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound (hydrolyzed to sulfathiazole for in vitro testing) and the partner antibiotic in a suitable solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

    • Filter-sterilize the stock solutions.

  • Preparation of Bacterial Inoculum:

    • Culture the test organism overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Setting up the Checkerboard Plate (96-well microtiter plate):

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

    • In the first column, add 50 µL of the highest concentration of this compound to each well (rows A-G).

    • Perform two-fold serial dilutions of this compound across the plate from column 1 to 10 by transferring 50 µL from one well to the next. Discard 50 µL from column 10.

    • In the first row, add 50 µL of the highest concentration of the partner antibiotic to each well (columns 1-10).

    • Perform two-fold serial dilutions of the partner antibiotic down the plate from row A to G by transferring 50 µL from one well to the next. Discard 50 µL from row G.

    • Column 11 will contain serial dilutions of this compound alone, and row H will contain serial dilutions of the partner antibiotic alone to determine their individual MICs.

    • Well H12 serves as the growth control (broth and inoculum only), and another well as a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_assay Assay Execution cluster_analysis Data Analysis prep_ab_a Prepare this compound Stock Solution serial_dilute_a Serial Dilute this compound (across columns) prep_ab_a->serial_dilute_a prep_ab_b Prepare Partner Antibiotic Stock Solution serial_dilute_b Serial Dilute Partner Antibiotic (down rows) prep_ab_b->serial_dilute_b prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_inoculum->inoculate dispense_broth Dispense Broth dispense_broth->serial_dilute_a dispense_broth->serial_dilute_b add_controls Add Controls (Single drugs, Growth, Sterility) serial_dilute_a->add_controls serial_dilute_b->add_controls add_controls->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read MICs of Single and Combined Drugs incubate->read_mic calc_fic Calculate FIC Index (FICI = FIC_A + FIC_B) read_mic->calc_fic interpret Interpret Results: Synergy, Additive, Antagonism calc_fic->interpret

Checkerboard Assay Workflow
In Vitro Synergy Testing: Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[19][20]

  • Preparation:

    • Prepare antibiotic solutions at concentrations relevant to the MICs determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).

    • Prepare a mid-logarithmic phase bacterial culture in CAMHB. Dilute to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Set up a series of flasks or tubes containing:

      • Growth control (no antibiotic)

      • This compound alone

      • Partner antibiotic alone

      • Combination of this compound and the partner antibiotic

    • Inoculate each flask with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates.

  • Data Collection and Analysis:

    • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.[19][20]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[19]

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_sampling Incubation & Sampling cluster_analysis Data Analysis prep_ab Prepare Antibiotic Solutions (based on MIC) setup_flasks Setup Flasks: - Growth Control - Drug A alone - Drug B alone - Combination prep_ab->setup_flasks prep_inoculum Prepare Mid-Log Phase Bacterial Culture inoculate Inoculate Flasks prep_inoculum->inoculate setup_flasks->inoculate incubate Incubate with Shaking (37°C) inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sample serial_dilute Serial Dilute Samples sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate count_colonies Count Colonies (CFU/mL) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results: Synergy, Bactericidal Activity plot_data->interpret

Time-Kill Curve Assay Workflow

Part 4: In Vivo Models for Gastrointestinal Infections

While in vitro studies are essential for initial screening, in vivo models are crucial for evaluating the efficacy of antibiotic combinations in a more physiologically relevant setting.[21][22] Mouse models of gastrointestinal infection are widely used.[21][23]

General Protocol for a Mouse Model of Enteric Infection
  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

    • House animals in accordance with institutional guidelines.

  • Induction of Infection:

    • Pre-treat mice with an antibiotic (e.g., streptomycin) to disrupt the normal gut microbiota and facilitate colonization by the pathogen.

    • Infect mice orally with a known dose of the target enteric pathogen (e.g., Salmonella Typhimurium, enteropathogenic E. coli).

  • Treatment:

    • Administer this compound and the partner antibiotic, alone and in combination, via oral gavage at predetermined doses and schedules.

    • Include a vehicle control group.

  • Assessment of Efficacy:

    • Monitor clinical signs of infection (e.g., weight loss, diarrhea, mortality).

    • At selected time points, euthanize a subset of mice and collect tissues (e.g., cecum, colon, spleen, liver) for bacterial enumeration (CFU/gram of tissue).

    • Histopathological analysis of intestinal tissues can also be performed to assess inflammation and tissue damage.

  • Data Analysis:

    • Compare the bacterial loads and clinical outcomes between the different treatment groups to determine if the combination therapy provides a significant therapeutic benefit over monotherapy.

Conclusion

The combination of this compound with other antimicrobial agents represents a promising strategy to enhance therapeutic efficacy against gastrointestinal infections, combat antimicrobial resistance, and potentially reduce adverse effects. The systematic investigation of these combinations, from in vitro synergy testing to in vivo validation, is a critical step in the development of novel and effective treatment regimens. The protocols and principles outlined in this guide provide a robust framework for researchers to explore the synergistic potential of this compound and contribute to the advancement of infectious disease therapy.

References

Mastering the Bench: A Detailed Guide to Phthalylsulfathiazole Stock Solution Preparation and Storage for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

CUpertino, CA – December 31, 2025 – In the intricate world of antimicrobial research and drug development, the precise and accurate preparation of compound stock solutions is a foundational pillar for reproducible and reliable experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth protocol for the preparation and storage of Phthalylsulfathiazole stock solutions for a range of in vitro applications. By delving into the causality behind experimental choices, this document serves as more than a mere set of instructions; it is a complete technical guide grounded in scientific integrity.

Introduction to this compound: A Targeted Antimicrobial Agent

This compound is a broad-spectrum sulfonamide antimicrobial agent primarily utilized for treating gastrointestinal infections.[1][2] It functions as a prodrug, remaining largely unabsorbed in the gastrointestinal tract.[1][2] In the intestine, it undergoes hydrolysis to release its active form, sulfathiazole.[1] The liberated sulfathiazole then acts as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial precursor for folic acid synthesis in bacteria.[1] By inhibiting the dihydropteroate synthetase enzyme, it disrupts the bacterial production of dihydrofolic acid, thereby impeding the synthesis of purines and pyrimidines, which ultimately halts bacterial growth and reproduction.[1] This targeted mechanism within the gut makes it a valuable compound for studying intestinal microflora and developing novel gastrointestinal therapies.[1]

Physicochemical Properties: The "Why" Behind the Protocol

A thorough understanding of this compound's physicochemical properties is paramount to developing a robust and reliable stock solution protocol. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSignificance for Stock Solution Preparation
Molecular Formula C₁₇H₁₃N₃O₅S₂Essential for accurate molar concentration calculations.
Molecular Weight 403.43 g/mol Directly used in the formula to calculate the mass of compound needed.
Appearance White to yellowish-white crystalline powderA visual confirmation of the compound's integrity before use.
Solubility - Practically insoluble in water- Slightly soluble in acetone and ethanol (96%)- Freely soluble in dimethylformamide- Soluble in Dimethyl Sulfoxide (DMSO)This profile definitively points to DMSO as the preferred solvent for preparing a high-concentration stock solution for in vitro biological assays.
Storage (Powder) -20°C for up to 3 yearsIndicates the need for cold storage to maintain the long-term stability of the solid compound.

Data compiled from multiple sources.

The Cornerstone of Your Research: Preparing the this compound Stock Solution

The following protocol provides a step-by-step methodology for preparing a high-concentration stock solution of this compound. The choice of Dimethyl Sulfoxide (DMSO) as the solvent is based on its excellent solubilizing capacity for this compound, a common practice for water-insoluble drugs in biological research.

Materials and Equipment
  • This compound powder (ensure high purity)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes and sterile tips

Protocol for a 100 mM this compound Stock Solution in DMSO

This protocol is for the preparation of 1 mL of a 100 mM stock solution. Adjust volumes and mass as needed for your specific requirements.

  • Calculation of Required Mass:

    • To prepare a 100 mM (0.1 M) solution, the required mass is calculated as follows:

      • Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 100 mmol/L x 0.001 L x 403.43 g/mol = 40.34 mg

    • Therefore, you will need to weigh out 40.34 mg of this compound.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh 40.34 mg of this compound powder directly into the tared container.

    • Expert Tip: Use of an anti-static weigh boat can facilitate the transfer of the powder.

  • Solubilization:

    • Add 1 mL of high-purity DMSO to the container with the weighed this compound.

    • Tightly cap the container.

    • Vortex the solution vigorously for 1-2 minutes.

    • Causality Check: Visual inspection is key. If any particulate matter remains, proceed to the next step.

  • Assisted Dissolution (If Necessary):

    • Place the container in a sonicating water bath for 10-15 minutes. This uses ultrasonic waves to break down any remaining powder aggregates and facilitate complete dissolution.

    • After sonication, vortex the solution again for 30 seconds.

    • Visually inspect for a clear, homogenous solution. Repeat sonication in short bursts if necessary.

  • Final Verification and Labeling:

    • Once the solution is clear and free of any visible particles, it is ready for storage.

    • Clearly label the container with:

      • Compound Name: this compound

      • Concentration: 100 mM in DMSO

      • Date of Preparation

      • Your Initials

Best Practices for Storage and Handling: Ensuring Long-Term Stability

The stability of your this compound stock solution is critical for the consistency of your experimental results over time. Improper storage can lead to degradation of the compound, altering its effective concentration and impacting your data.

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CLower temperatures slow down potential degradation processes, preserving the integrity of the compound.
Aliquoting Prepare single-use aliquots (e.g., 10-100 µL)This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
Container Type Sterile, tightly sealed microcentrifuge tubes or amber glass vialsPrevents contamination and protects from light, which can cause photodegradation of some compounds.
Hygroscopicity of DMSO Use anhydrous DMSO and keep containers tightly sealedDMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound.

Long-Term Stability:

  • -20°C: Stable for up to 1 year.

  • -80°C: Stable for up to 2 years.

From Stock to Experiment: Preparing Working Solutions

Your high-concentration stock solution will need to be diluted to a final working concentration for your specific in vitro assay. The final concentration will depend on the experimental design and the susceptibility of the microorganisms being tested.

General Guidelines for Dilution
  • Always use sterile culture medium or buffer as the diluent for your final working solution.

  • Perform serial dilutions to achieve the desired concentration range.

  • Crucial Consideration: The final concentration of DMSO in your experimental medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Example Application: Minimum Inhibitory Concentration (MIC) Assays

While specific MIC values for this compound are not extensively reported in recent literature, older studies and data on the active metabolite, sulfathiazole, can provide a starting point for determining an appropriate concentration range for susceptibility testing. For many common enteric pathogens, MICs for sulfonamides can range from a few µg/mL to over 100 µg/mL. Therefore, a broad dilution series is recommended for initial screening.

Example Dilution Series for a 96-well plate MIC assay:

  • Prepare an intermediate dilution of your 100 mM stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Perform a two-fold serial dilution across the wells of a 96-well plate to achieve a range of concentrations, for instance, from 256 µg/mL down to 0.5 µg/mL.

  • Inoculate the wells with the standardized bacterial suspension.

  • Incubate under appropriate conditions and determine the MIC as the lowest concentration that inhibits visible bacterial growth.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key decision points and steps in preparing and utilizing your this compound stock solution.

Stock_Preparation_Workflow start Start: Obtain this compound Powder calc Calculate Mass for Desired Concentration and Volume start->calc weigh Weigh Compound on Calibrated Balance calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_sol Visually Inspect for Complete Dissolution vortex->check_sol sonicate Sonicate in Water Bath check_sol->sonicate No label Label Aliquots Clearly check_sol->label Yes re_vortex Vortex Again sonicate->re_vortex check_sol2 Visually Inspect Again re_vortex->check_sol2 check_sol2->sonicate No, repeat check_sol2->label Yes store Store at -20°C or -80°C label->store Working_Solution_Dilution stock Retrieve Aliquot of -80°C Stock Solution thaw Thaw at Room Temperature stock->thaw intermediate_dil Prepare Intermediate Dilution in Sterile Medium/Buffer thaw->intermediate_dil serial_dil Perform Serial Dilutions for Assay Concentration Range intermediate_dil->serial_dil control Prepare Vehicle Control (Medium + DMSO) intermediate_dil->control add_to_assay Add to Experimental Wells/Tubes serial_dil->add_to_assay run_exp Run Experiment add_to_assay->run_exp control->run_exp

References

Application Notes & Protocols: Phthalylsulfathiazole for Preoperative Bowel Preparation in Animal Surgery Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Bowel Preparation in Surgical Models

In the context of animal research, particularly surgeries involving the gastrointestinal (GI) tract, achieving a clean and empty bowel is paramount. Preoperative bowel preparation serves two primary objectives: it minimizes the risk of septic complications arising from intraoperative contamination by fecal matter, and it significantly improves the surgeon's ability to visualize and manipulate abdominal organs. Effective preparation is a critical variable to control for ensuring surgical success, animal welfare, and the reproducibility of experimental results.[1]

The ideal preparatory agent should act locally within the GI tract, possess a broad spectrum of antimicrobial activity against resident gut flora, and exhibit minimal systemic absorption to avoid off-target effects and toxicity. Phthalylsulfathiazole, a poorly absorbed sulfonamide, has been historically indicated for this purpose, offering targeted antimicrobial action within the intestines.[2]

Scientific Foundation: Mechanism of Action of this compound

This compound is a prodrug, meaning it is administered in an inactive form.[3] Its unique chemical structure, featuring a phthalic acid group, renders it poorly soluble and prevents its absorption from the upper GI tract.[2][4] Upon reaching the large intestine, the drug's efficacy is unleashed through a two-step process:

  • Localized Activation: Resident intestinal bacteria produce enzymes that hydrolyze the bond between the phthalic acid moiety and the active component, sulfathiazole, releasing it directly into the colonic lumen.[2][3] This targeted release mechanism ensures a high concentration of the active drug where it is most needed.[3]

  • Bacteriostatic Action: The liberated sulfathiazole is a structural analog of para-aminobenzoic acid (PABA). Bacteria, unlike mammals, must synthesize their own folic acid, a critical cofactor for DNA and RNA synthesis. Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate synthetase, which is essential for the folic acid synthesis pathway.[3] By blocking this pathway, sulfathiazole halts bacterial replication, exerting a bacteriostatic (growth-inhibiting) effect rather than a bactericidal (killing) one.[3] This suppression of the gut flora significantly reduces the bacterial load prior to surgery.

Caption: Mechanism of this compound activation and action.

An Integrated Approach to Bowel Preparation

Pharmacological intervention with this compound is most effective when integrated into a comprehensive preoperative workflow. This multi-modal approach ensures both mechanical cleansing and microbial suppression.

Workflow Start Start Protocol (T-72h to T-120h) Diet Dietary Restriction (Fasting) Start->Diet Pharm Pharmacological Suppression (this compound Admin) Start->Pharm Mechanical Mechanical Cleansing (Enemas/Lavage) Diet->Mechanical T-24h to T-48h Surgery Optimal Surgical Field & Asepsis Mechanical->Surgery Pharm->Surgery

Caption: Integrated workflow for preoperative bowel preparation.

The three core components are:

  • Dietary Restriction: Fasting is the first step to reduce the volume of ingesta. For surgeries involving the large intestine, a fasting period of 24 to 48 hours is often required.[5][6]

  • Mechanical Cleansing: This involves physically removing fecal matter using methods like warm water enemas or oral lavage solutions (e.g., polyethylene glycol).[6][7] This step significantly reduces the solid bulk in the colon.

  • Pharmacological Suppression: Oral administration of this compound over several days leading up to the surgery suppresses the proliferation of the remaining gut microbiota.[2]

Application Protocols for Animal Models

Ethical Note: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with established animal welfare guidelines. A thorough physical examination and health assessment should precede the implementation of any bowel preparation protocol.

ParameterCanine ModelRodent Model (Rat/Mouse)
1. Dietary Restriction Fast for 24-48 hours pre-surgery. Allow free access to water until a few hours before anesthesia.[5]Withhold standard chow for 12-24 hours pre-surgery. Provide a gel pack or other water source.
2. Mechanical Cleansing Optional, but recommended. Administer warm water enemas (20-30 mL/kg) 12-24 hours before surgery.[6]Generally not performed due to animal size and stress; reliance is on fasting and pharmacological suppression.
3. This compound Dosage: 100-200 mg/kg, orally, divided into two or three daily doses. Note: This is an extrapolated therapeutic dose; the exact dosage and frequency should be determined in consultation with a veterinarian.Dosage: Incorporate into a purified, low-residue diet at a concentration of 0.5% to 1.0% by weight.
Route/Formulation Administer as oral tablets.[2] Can be hidden in a small amount of palatable food or administered directly.Administer as a medicated diet. Ensure consistent consumption. For precise dosing, oral gavage of a suspension can be used, though this increases handling stress.
Duration of Treatment Begin administration 3 to 5 days prior to the scheduled surgery.Begin administration 3 to 5 days prior to the scheduled surgery.
Step-by-Step Protocol: Canine Model
  • T-minus 5 Days:

    • Begin oral administration of this compound at the prescribed dose.

    • Transition the animal to a highly digestible, low-residue diet to minimize fecal bulk.

  • T-minus 48 Hours:

    • Initiate fasting. Withhold all food.[5]

    • Ensure constant access to fresh water.

    • Continue this compound administration.

  • T-minus 24 Hours:

    • Perform optional mechanical cleansing. Administer a warm water enema.[6]

    • Continue this compound.

    • Walk the animal to promote defecation.[5]

  • Day of Surgery (T-0):

    • Administer the final dose of this compound in the morning.

    • Remove water access 2-4 hours prior to anesthesia, as directed by the anesthetic protocol.

Validation and Expected Outcomes

  • Clinical Observation: The primary indicator of successful preparation is the production of clear or light-yellow liquid rectal effluent and a visibly clean colon upon surgical entry.

  • Microbiological Validation (Optional): To quantify the protocol's efficacy, fecal samples can be collected before the start of the protocol (baseline) and immediately before surgery. Quantitative bacteriology (e.g., plating for total aerobic and anaerobic counts) can be performed. A significant reduction (e.g., 2-3 log) in coliform and total anaerobe counts is an expected outcome. Studies have shown this compound significantly alters the bacterial flora of the colonic mucosa, reducing the ratio of anaerobic to aerobic bacteria.

Safety and Scientific Considerations

  • Adverse Effects: Due to its poor systemic absorption, this compound is generally well-tolerated. Potential side effects are rare but may include mild gastrointestinal upset like nausea.[2][3]

  • Hydration: It is critical to maintain adequate hydration, especially if mechanical cleansing induces diarrhea. Monitor for signs of dehydration and provide fluid support if necessary.

  • Nutritional Impact: While studies in rats have shown that long-term feeding of this compound can interfere with the symbiotic synthesis of B-complex vitamins (like biotin and folic acid), this is not a significant concern for a short-term (3-5 day) preoperative course.

  • Contraindications: Do not use in animals with a known hypersensitivity to sulfonamides.

Conclusion

This compound serves as a valuable and targeted tool for preoperative bowel preparation in animal surgery models. Its unique pharmacokinetic profile—remaining almost entirely within the gastrointestinal tract—allows for effective, localized suppression of microbial flora with minimal systemic exposure and risk. When integrated into a structured protocol involving dietary restriction and mechanical cleansing, it provides researchers with a reliable method to enhance aseptic conditions for surgery, thereby improving animal welfare and the integrity of scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Phthalylsulfathiazole Aqueous Solution Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phthalylsulfathiazole. This document is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in aqueous solutions during their experiments. As a compound that is "practically insoluble in water"[1][2][3] and functions as a prodrug, its behavior in solution can be complex. This guide provides in-depth, field-proven insights and validated protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound not dissolving in water? this compound is a crystalline powder with very low intrinsic water solubility (approximately 400 mg/L at 28°C)[2]. Its molecular structure contains large, non-polar aromatic regions. Direct dissolution in neutral water or standard buffers (like PBS) to create concentrated stock solutions is generally unsuccessful.

Q2: What causes the instability of this compound in aqueous solutions? The primary stability issue is hydrolysis. This compound is a prodrug designed to be hydrolyzed in the large intestine to release its active antimicrobial component, sulfathiazole, and phthalic acid[4][5][6]. This hydrolysis of the amide bond can also occur in vitro, and its rate is influenced by pH and temperature.

Q3: What are the main degradation products I should be aware of? The principal degradation products are Sulfathiazole and Phthalic Acid , resulting from the cleavage of the amide linkage. Monitoring the appearance of sulfathiazole is the most direct way to quantify the degradation of the parent compound.

Q4: Can I heat the solution to improve the dissolution of this compound? While gentle warming can sometimes aid dissolution, it is strongly discouraged for this compound. Increased temperature significantly accelerates the rate of hydrolysis, leading to the rapid degradation of your compound before the experiment even begins[7].

Q5: How should I store my this compound stock solutions? Storage protocols depend on the solvent.

  • Organic Stock Solutions (e.g., in DMSO or DMF): These can be stored at -20°C for up to three months[8]. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

  • Aqueous Solutions: Due to the high risk of hydrolysis, aqueous solutions should be prepared fresh just before use and should not be stored for more than 24 hours, even when refrigerated[8].

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Preparing a Stable this compound Stock Solution

The inability to achieve a desired concentration is the first major hurdle. The choice of solvent is critical and depends on the experimental system's tolerance.

Root Cause Analysis: The molecule possesses two key acidic protons: one on the carboxylic acid group of the phthalic acid moiety and another on the sulfonamide nitrogen. The pKa is approximately 3.4[1][2]. In neutral water, the molecule is not sufficiently ionized to be soluble. By manipulating the pH or using an appropriate organic solvent, solubility can be dramatically increased.

Solution A: Alkaline Aqueous Stock Solution

This method is ideal for experiments where a small final concentration of NaOH is tolerable. This compound is readily soluble in alkaline solutions like sodium hydroxide (NaOH) due to the deprotonation of its acidic functional groups to form a water-soluble salt[3].

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Suspension: Add a small volume of high-purity water (e.g., 50% of the final target volume) to the powder to create a slurry.

  • Titration: While stirring continuously, add 1 M NaOH dropwise. The solid will begin to dissolve as the pH increases.

  • Endpoint: Continue adding NaOH until all the solid has completely dissolved. The solution should appear clear[9].

  • Final Volume & pH Adjustment: Add water to reach the final desired volume. Check the pH of the final solution; it will be alkaline. If necessary for your experiment, you can carefully back-titrate with dilute HCl, but be aware that precipitation may occur if the pH drops significantly.

  • Usage: Use this stock solution immediately. Prepare fresh for each experiment.

Solution B: Co-Solvent Stock Solution

For applications intolerant of high pH (e.g., cell culture), using a water-miscible organic co-solvent is the preferred method.

  • Weighing: Accurately weigh the this compound powder.

  • Dissolution: Add the required volume of 100% Dimethyl Sulfoxide (DMSO) to the powder.

  • Mixing: Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming to room temperature may be applied if the DMSO was stored cold, but do not exceed 37°C.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles[8].

  • Application: When preparing the final working solution, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Data Presentation: Solubility Summary

SolventSolubilitySuitability & Comments
WaterPractically Insoluble (~0.4 g/L)[2]Not suitable for stock solutions.
Dimethylformamide (DMF)Freely Soluble[1][9]Good for high-concentration stocks; may have toxicity in some assays.
Dimethyl Sulfoxide (DMSO)SolublePreferred co-solvent for biological assays due to lower toxicity at low concentrations.
Ethanol (96%)Slightly Soluble[1][9]Can be used, but may not achieve high concentrations.
0.1 M NaOHReadily Soluble[3]Excellent for high-concentration aqueous stocks; requires consideration of final pH.
Guide 2: Managing Hydrolytic Degradation During Experiments

Once in solution, the primary challenge shifts from solubility to stability. The hydrolysis of the amide bond is the key degradation pathway.

Root Cause Analysis: The amide bond linking the phthalic acid and sulfathiazole moieties is susceptible to cleavage by water (hydrolysis). This reaction is catalyzed by both acidic and basic conditions and is accelerated by heat.

G PST This compound Degradation + H₂O (pH, Temp dependent) Products ST Sulfathiazole (Active Moiety) Products->ST PA Phthalic Acid Products->PA

Caption: Hydrolysis of this compound yields Sulfathiazole and Phthalic Acid.

Mitigation Strategies:

    • Recommendation: Maintain your experimental medium at a stable pH using a suitable buffer system, preferably in the neutral range (pH 6.8-7.4), unless the experimental design requires otherwise. Be aware that even neutral conditions will permit slow hydrolysis.

  • Temperature Management: Chemical reaction rates, including hydrolysis, increase with temperature[7].

    • Recommendation: Perform all experiments at the lowest practical, controlled temperature. If possible, run reactions on ice or in a cold room and bring samples to the required temperature only for the duration of the measurement. Avoid leaving solutions at room temperature or in heated incubators for extended periods.

  • Time Limitation: Hydrolysis is a time-dependent process.

    • Recommendation: Design experiments to be as short as possible. For time-course studies, always prepare a fresh working solution and consider including a time-zero control sample to establish the initial concentration accurately.

Data Presentation: Factors Influencing Hydrolysis Rate

FactorEffect on Hydrolysis RateRecommended Action
High Temperature Increases rate significantlyMaintain solutions at low, controlled temperatures (e.g., 4°C).
Extreme pH (Acidic or Alkaline) Increases rateBuffer experimental solutions to a stable, near-neutral pH.
Time Degradation is cumulativeMinimize experiment duration; prepare solutions fresh.
Enzymes (e.g., amidases) May increase rateUse purified/filtered water and sterile reagents to minimize biological contamination.
Guide 3: Analytical Monitoring of Stability

To ensure the integrity of your experimental results, you must be able to verify the concentration and purity of your this compound solution.

Root Cause Analysis: Visual inspection is insufficient to detect degradation. A robust analytical method is required to separate and quantify the parent compound from its primary degradant, sulfathiazole. High-Performance Liquid Chromatography (HPLC) is the most suitable technique[10][11].

This is a starting point protocol; optimization for your specific instrument and requirements is necessary.

  • Instrumentation: An HPLC system with a UV detector, autosampler, and data processing software.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Start with a high percentage of A and ramp up B to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 270 nm, where both this compound and sulfathiazole have significant absorbance.

  • Sample Preparation: Dilute an aliquot of your experimental solution with the mobile phase to a concentration within the calibrated range.

  • Standard Preparation: Prepare calibration standards of both this compound and Sulfathiazole in the same diluent.

  • Analysis: Run the standards to create a calibration curve, then run the experimental samples. The retention time of this compound will be different from that of the more polar sulfathiazole, allowing for their separation and quantification.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare Stock Solution B Incubate under Test Conditions A->B C Collect Aliquots at Time Points B->C D Dilute Sample C->D E Inject into HPLC System D->E F Separate & Detect Compounds E->F G Quantify Parent & Degradant F->G H Calculate % Degradation vs. Time G->H

Caption: Workflow for quantifying this compound degradation using HPLC.

References

Technical Support Center: Overcoming Phthalylsulfathiazole Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding interference from Phthalylsulfathiazole in common biochemical assays. As a sulfonamide antibiotic, this compound and its active metabolite, sulfathiazole, can introduce significant variability and inaccuracy in experimental results. This resource offers practical solutions and detailed protocols to mitigate these challenges, ensuring the integrity and reliability of your data.

Understanding the Challenge: The Nature of this compound Interference

This compound is a broad-spectrum antimicrobial agent primarily used for gastrointestinal infections.[1] It functions as a prodrug, hydrolyzing in the large intestine to release its active form, sulfathiazole.[1] Due to its chemical structure, which includes aromatic rings and a sulfonamide group, this compound and sulfathiazole can interfere with biochemical assays through several mechanisms:

  • Spectrophotometric Interference: The aromatic nature of the molecule leads to inherent absorbance in the UV and parts of the visible spectrum, potentially overlapping with the absorbance maxima of chromophores used in colorimetric assays.

  • Chemical Reactivity: The sulfonamide group and its metabolites can react with assay reagents. For instance, in assays like the Bicinchoninic Acid (BCA) assay, compounds with reducing potential can interfere with the copper reduction step, leading to inaccurate protein quantification.

  • Enzyme Inhibition: As a competitive antagonist of para-aminobenzoic acid (PABA) in bacteria, it is plausible that this compound or its metabolites could interact with other enzymes, affecting their kinetics in in-vitro assays.[1]

This guide will address these potential issues with practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: My protein concentration readings are unexpectedly high in samples containing this compound when using the BCA assay. Why is this happening?

A1: High readings in a BCA assay in the presence of this compound are likely due to chemical interference. The BCA assay relies on the reduction of Cu²⁺ to Cu⁺ by protein, which then chelates with bicinchoninic acid to produce a colored product. The sulfonamide moiety or other functional groups in this compound and its metabolites may possess reducing capabilities, leading to a false-positive signal and an overestimation of protein concentration.

Q2: Can this compound interfere with the Bradford protein assay?

A2: While the Bradford assay is generally less susceptible to interference from reducing agents than the BCA assay, interference from this compound is still possible. The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[2] The aromatic rings in this compound could potentially interact with the dye, leading to a spectral shift and inaccurate readings. It is crucial to run proper controls to assess this potential interference.

Q3: I am performing an enzyme kinetics study and suspect this compound is affecting my enzyme's activity. How can I confirm this?

A3: To confirm if this compound is impacting your enzyme's kinetics, you should perform a control experiment. Run the enzyme assay with and without this compound (at the same concentration present in your samples) but in the absence of your substrate. If you observe a change in the baseline signal, it indicates direct interference with the assay components or detection method. Additionally, you can perform a full kinetic analysis in the presence of varying concentrations of this compound to determine if it acts as an inhibitor and to characterize the nature of the inhibition (e.g., competitive, non-competitive).

Q4: What is the most effective way to remove this compound from my biological samples before running an assay?

A4: The most effective method for removing this compound depends on your sample matrix and the downstream assay. Two highly effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) . SPE is often preferred for its efficiency, selectivity, and potential for automation. LLE is a simpler, cost-effective alternative that can also yield good recoveries. Detailed protocols for both methods are provided in the Troubleshooting Guides section.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to identify and mitigate this compound interference.

Guide 1: Diagnosing and Quantifying Interference

Before attempting to remove the interference, it is essential to confirm and quantify its extent.

Experimental Protocol: Interference Assessment

  • Prepare a this compound-only Control: In your assay buffer, prepare a series of dilutions of this compound corresponding to the concentrations expected in your experimental samples.

  • Run Assay Controls:

    • Blank: Assay buffer only.

    • This compound Controls: The series of this compound dilutions in assay buffer.

    • Positive Control: A known concentration of your analyte of interest (e.g., BSA for protein assays) in assay buffer.

    • Spiked Samples: Your positive control spiked with the various concentrations of this compound.

  • Perform the Assay: Follow your standard assay protocol.

  • Analyze the Data:

    • Compare the signal from the this compound controls to the blank. A significant difference indicates direct interference.

    • Compare the signal from the spiked samples to the sum of the signals from the positive control and the corresponding this compound control. A non-additive result suggests a more complex interaction.

Data Presentation: Example Interference Data

SampleAnalyte Concentration (µg/mL)This compound Concentration (µM)Absorbance at 562 nm (BCA Assay)
Blank000.050
This compound Control 10100.150
This compound Control 20500.450
Positive Control (BSA)25000.850
Spiked Sample 1250100.980
Spiked Sample 2250501.250

In this example, the this compound controls show a concentration-dependent increase in absorbance, confirming interference. The spiked samples show a non-additive increase, suggesting a complex interaction.

Guide 2: Sample Cleanup - Removing this compound

If interference is confirmed, the most robust solution is to remove the interfering substance.

SPE is a highly effective method for cleaning up complex biological samples. For sulfonamides, a polymeric reversed-phase or a mixed-mode cation exchange sorbent is often effective.

Experimental Protocol: SPE for this compound Removal from Plasma/Serum

Materials:

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat 500 µL of plasma/serum by adding 500 µL of 2% formic acid in water.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte of interest (and potentially this compound, depending on the desired outcome) with 1 mL of acetonitrile or methanol. Note: This step requires optimization. If your analyte of interest and this compound co-elute, SPE may not be the ideal separation method. A more selective elution solvent may be required.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your assay buffer.

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids.

Experimental Protocol: LLE for this compound Removal from Plasma/Serum

Materials:

  • Ethyl acetate (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 200 µL of plasma/serum with 600 µL of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (containing this compound and other hydrophobic compounds) to a clean tube.

  • Analyte Recovery: The analyte of interest, if sufficiently polar, will remain in the lower aqueous phase. This phase can be carefully collected for your assay. Note: The efficiency of this separation depends on the polarity of your analyte. This method is most effective for polar analytes.

  • Drying and Reconstitution (if analyte is in the organic phase): If your analyte is expected to be in the organic phase, evaporate the collected ethyl acetate to dryness and reconstitute the residue in your assay buffer.

dot

LLE_Workflow cluster_0 Liquid-Liquid Extraction Workflow sample 1. Sample Preparation (Plasma/Serum + Ethyl Acetate) vortex 2. Extraction (Vortex) sample->vortex centrifuge 3. Phase Separation (Centrifuge) vortex->centrifuge organic_phase Organic Phase (Contains this compound) centrifuge->organic_phase Upper Layer aqueous_phase Aqueous Phase (Contains Polar Analytes) centrifuge->aqueous_phase Lower Layer evap_recon Evaporate & Reconstitute (if analyte is in organic phase) organic_phase->evap_recon collect_aqueous Collect Aqueous Phase for Assay aqueous_phase->collect_aqueous

Caption: Liquid-Liquid Extraction Workflow for Sample Cleanup.

Mandatory Visualizations

dot

Interference_Troubleshooting_Flowchart cluster_1 Troubleshooting this compound Interference start Unexpected Assay Results check_interference Run Interference Assessment (this compound-only & Spiked Controls) start->check_interference interference_present Is Interference Significant? check_interference->interference_present no_interference Interference is not the root cause. Investigate other experimental variables. interference_present->no_interference No remove_interference Implement Sample Cleanup Protocol interference_present->remove_interference Yes choose_method Choose Cleanup Method: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) remove_interference->choose_method validate_cleanup Validate Cleanup Method: Assess analyte recovery and removal of interference choose_method->validate_cleanup run_assay Perform Biochemical Assay on Cleaned Sample validate_cleanup->run_assay end Reliable Assay Results run_assay->end

Caption: Troubleshooting Flowchart for this compound Interference.

References

Technical Support Center: Phthalylsulfathiazole Degradation under Different pH and Temperature Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Phthalylsulfathiazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with the stability of this compound, focusing on the critical impact of pH and temperature.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding this compound stability.

Q1: What is the primary degradation pathway for this compound?

A: this compound is a prodrug designed to be activated in the gastrointestinal tract.[1][2] Its primary degradation pathway is the hydrolysis of the amide bond that links the phthalic acid group to the sulfathiazole moiety. This chemical cleavage releases the therapeutically active agent, sulfathiazole, and a byproduct, phthalic acid.[1][3]

Q2: How does pH fundamentally affect the stability of this compound?

A: The stability of the amide bond in this compound is highly dependent on pH. Amide hydrolysis can be catalyzed by both acid and base.[1] Therefore, the degradation rate is expected to be lowest in the neutral to slightly acidic pH range and to increase significantly in strongly acidic (e.g., pH < 2) and, particularly, in alkaline (e.g., pH > 8) conditions. For instance, studies on similar compounds like ceftiofur show that degradation is markedly accelerated at physiological and alkaline pH values.[4]

Q3: How does temperature influence the degradation rate?

A: The degradation of this compound is a chemical reaction, and as such, its rate is positively correlated with temperature. An increase in temperature provides the necessary activation energy for the hydrolysis reaction to proceed more quickly.[4] Therefore, storing solutions at elevated temperatures will lead to faster degradation. For quantitative studies, it is critical to maintain precise temperature control.

Q4: What are the main degradation products I should expect to see during analysis?

A: The two primary and expected degradation products from the hydrolysis of this compound are Sulfathiazole (the active drug) and Phthalic Acid .[1] When analyzing a stressed sample, these are the first compounds to search for and identify.

Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during stability experiments.

Problem Encountered Potential Cause Recommended Solution & Scientific Rationale
Rapid loss of this compound in a freshly prepared stock solution. Inappropriate Solvent pH: The solvent used may be alkaline or strongly acidic. Many organic solvents can have dissolved acidic or basic impurities, and unbuffered aqueous solutions can have a pH that drifts.Solution: Prepare stock solutions in a well-defined, buffered solvent system (e.g., phosphate or citrate buffer) within the expected optimal stability range (pH 4-6). Always measure and document the final pH of the solution. Store solutions at 2-8°C or frozen (if solubility permits) to drastically reduce the kinetic rate of hydrolysis.[4]
Appearance of a significant, unidentified peak in HPLC chromatogram. Formation of Sulfathiazole: The new peak is very likely the primary degradant, sulfathiazole, which has a different polarity and thus a different retention time than the parent compound.Solution: Confirm the peak's identity by co-injecting a certified reference standard of sulfathiazole. The peaks should co-elute. For absolute certainty, use a mass-selective detector (LC-MS) to confirm the molecular weight of the compound in the unknown peak corresponds to that of sulfathiazole.[5]
Inconsistent degradation rates observed between replicate experiments. Poor pH Control: Minor variations in buffer preparation can lead to significant pH differences, which in turn cause large variations in the rate of hydrolysis, especially on the steep parts of the pH-rate profile.Solution: Use a calibrated pH meter for all buffer preparations. Prepare buffers fresh and verify the pH after the addition of this compound, as the compound itself can slightly alter the final pH.
Temperature Fluctuations: Inconsistent temperature control during incubation will directly impact the reaction kinetics, leading to poor reproducibility.Solution: Use a calibrated, stable incubator or water bath for all stability studies. Avoid opening the incubator frequently. Place a calibrated thermometer inside the chamber to monitor the temperature independently.
Assay value is greater than 100% or shows high variability. Co-elution of Impurities: The analytical method may lack specificity, causing an impurity or degradant to co-elute with the main this compound peak, artificially inflating its area.Solution: The analytical method must be "stability-indicating."[6] This is verified through forced degradation studies. The method must be able to separate the parent drug from all potential degradation products.[7] Check the peak purity using a photodiode array (PDA) detector or by developing a method with higher resolving power (e.g., different mobile phase, column, or gradient).
Key Experimental Protocols

As a senior scientist, I emphasize that robust protocols are the foundation of trustworthy data. The following are detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish the specificity of the analytical method. This is a mandatory step in developing a stability-indicating assay.[6][8]

  • Preparation: Prepare five separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: To one solution, add 1N HCl to bring the final concentration to 0.1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: To a second solution, add 1N NaOH to bring the final concentration to 0.1N NaOH. Keep at room temperature for 1 hour (base hydrolysis is typically much faster).

  • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Keep the fourth solution (in solid form and in solution) in an oven at 80°C for 24 hours.

  • Photolytic Degradation: Expose the fifth solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using your HPLC method.

  • Evaluation: The goal is to achieve 5-20% degradation of the active substance. The analytical method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other.[7]

Protocol 2: pH-Rate Profile Study

Objective: To determine the degradation rate constant of this compound as a function of pH and identify the pH of maximum stability.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 11) with a constant ionic strength.

  • Sample Incubation: Add a known concentration of this compound to each buffer solution in separate, sealed vials. Place all vials in a constant temperature bath (e.g., 50°C to accelerate the study).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial. Immediately quench the reaction by diluting the sample in the mobile phase and/or cooling it to stop further degradation.

  • HPLC Analysis: Quantify the remaining concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the apparent first-order rate constant (-k).

  • Profile Generation: Plot the logarithm of the calculated rate constants (log k) against pH. The resulting V- or U-shaped curve will reveal the pH at which the degradation rate is minimal (i.e., the pH of maximum stability).

Data Presentation & Visualization
Table 1: Summary of Expected Degradation Behavior

This table provides a qualitative summary to guide experimental design. The actual rates must be determined empirically.

Condition pH Range Primary Mechanism Expected Degradation Rate
Strongly Acidic1 - 3Specific Acid-Catalyzed HydrolysisModerate to High
Moderately Acidic4 - 6Water-Catalyzed HydrolysisLow (Optimal Stability Expected)
Neutral6.5 - 7.5Water/General Base CatalysisModerate
Alkaline8 - 11Specific Base-Catalyzed HydrolysisHigh to Very High
High Temperature (>50°C)AnyAll mechanisms acceleratedSignificantly Increased
Low Temperature (2-8°C)AnyAll mechanisms slowedSignificantly Decreased
Diagrams: Pathways and Workflows

Visual aids are crucial for understanding complex processes. The following diagrams were generated using Graphviz to illustrate key concepts.

G cluster_0 This compound Degradation Pathway PST This compound (Prodrug) H2O + H₂O (Hydrolysis) PST->H2O ST Sulfathiazole (Active Drug) H2O->ST PA Phthalic Acid (Byproduct) H2O->PA

Caption: Hydrolysis of this compound into its active component and byproduct.

G cluster_1 Experimental Workflow: pH-Rate Profile Study A Prepare Buffers (pH 2 to 11) B Add this compound to each buffer A->B C Incubate at Constant Temperature B->C D Sample at Timed Intervals (t₀, t₁, t₂...) C->D E Quench & Analyze by HPLC D->E F Plot ln[C] vs. Time for each pH E->F G Calculate Rate Constant (k) from slope F->G H Plot log(k) vs. pH to find pH of max stability G->H

Caption: Step-by-step workflow for determining the pH-rate profile of a drug.

References

Troubleshooting poor results in Phthalylsulfathiazole antimicrobial testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Phthalylsulfathiazole antimicrobial susceptibility testing (AST). This compound is a broad-spectrum sulfonamide antibiotic primarily used for gastrointestinal infections.[1][2] Unlike systemic antibiotics, it is poorly absorbed in the gut, where it is hydrolyzed by intestinal enzymes to release its active form, sulfathiazole.[2][3] This localized action allows for high concentrations within the intestine to combat infections like dysentery, colitis, and gastroenteritis.[1][2]

Accurate in vitro susceptibility testing is crucial for predicting clinical efficacy and monitoring for resistance. However, sulfonamides as a class present unique challenges during AST that can lead to erroneous or inconsistent results. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a prodrug that is hydrolyzed in the intestine to release the active molecule, sulfathiazole.[2][3] Like other sulfonamides, sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][4][5] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor required for producing nucleotides (the building blocks of DNA and RNA).[3][4] By blocking this pathway, the drug prevents bacterial growth and replication, exerting a bacteriostatic effect.[1][6] Humans are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[3]

Q2: Why is Mueller-Hinton Agar (MHA) the recommended medium for testing this compound?

Mueller-Hinton Agar is the standard medium recommended by global bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for routine susceptibility testing of most non-fastidious bacteria.[7][8] Its formulation is specifically designed to be low in inhibitors that can interfere with certain antibiotics, particularly sulfonamides and trimethoprim.[8][9][10] The key interfering substances are para-aminobenzoic acid (PABA), the substrate that sulfonamides compete with, and thymidine/thymine, which can bypass the folic acid synthesis pathway.[7][10] MHA has minimal levels of these antagonists, ensuring that the observed antimicrobial activity is due to the drug itself.[8][10]

Q3: I can't find specific CLSI or EUCAST zone diameter breakpoints for this compound. What should I use?

Specific, universally recognized breakpoints for this compound are not established in the current CLSI M100 or EUCAST tables.[11][12] This is common for older drugs or those with highly specialized applications (e.g., non-systemic gut infections). In the absence of official breakpoints, researchers should:

  • Reference historical literature or pharmacopeia for any established interpretive criteria.

  • Focus on determining the Minimum Inhibitory Concentration (MIC) via broth or agar dilution, which provides a quantitative measure of activity.

  • When using disk diffusion, focus on comparing relative zone diameters between different isolates or strains under highly standardized conditions rather than assigning a clinical category (Susceptible, Intermediate, Resistant).

  • Perform robust in-house validation using appropriate quality control (QC) strains to establish reproducible performance.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during this compound testing in a direct question-and-answer format.

Problem 1: No Zone of Inhibition (or Very Small Zones) with Expectedly Susceptible Strains

Q: My quality control strain (e.g., E. coli ATCC® 25922™) and test isolates are showing little to no inhibition, but I expect them to be susceptible. What is the most likely cause?

This is the most common issue when testing sulfonamides and is almost always related to the testing medium.

Primary Cause: Antagonists in the Mueller-Hinton Agar

The effectiveness of sulfonamides can be completely negated by excessive levels of thymidine or para-aminobenzoic acid (PABA) in the test medium.[7][10] Bacteria can utilize exogenous thymidine, bypassing the need for the folic acid pathway that this compound blocks.

Troubleshooting Steps:

  • Verify Media Lot Performance: Each new lot of MHA must be validated for low thymidine/thymine content. The standard QC procedure involves testing Enterococcus faecalis ATCC® 29212™ with a trimethoprim-sulfamethoxazole (SXT) disk. A satisfactory lot will produce a distinct inhibition zone of ≥20 mm, which is essentially free of fine colonies or hazy growth within the zone.[13] If this test fails, the MHA lot is unsuitable for sulfonamide testing.

  • Check Media Preparation: Ensure the MHA was prepared exactly according to the manufacturer's instructions, as overheating can degrade components and affect performance. The final pH of the solidified agar should be between 7.2 and 7.4 at room temperature.[7]

  • Rule Out Other Factors: Before discarding the media, quickly verify other critical parameters as outlined below, such as inoculum density and disk potency.

Problem 2: Inconsistent, Hazy, or Poorly Defined Zone Edges

Q: The zones of inhibition are present, but the edges are fuzzy and difficult to measure accurately. Why is this happening?

Poorly defined zone edges for sulfonamides are a known phenomenon and often relate to the bacteriostatic nature of the drug and the strict 80% inhibition reading rule.

Primary Causes & Solutions:

  • Incorrect Reading Endpoint: For sulfonamides, the zone of inhibition should be measured at the point of 80% reduction in growth . This means you should ignore faint, hazy growth or a "lawn" of fine colonies at the zone edge and measure the diameter where the dense, confluent growth begins.[14] This requires careful observation and consistent lighting.

  • Inoculum Too Heavy: An overly dense inoculum can overwhelm the bacteriostatic effect of the drug, leading to breakthrough growth within the zone. Always prepare your inoculum to a turbidity equivalent to the 0.5 McFarland standard.[15][16]

  • Incubation Time: Incubation should be standardized to 16-20 hours at 35°C.[15] Shorter times may not allow for clear zone formation, while longer times can lead to the appearance of resistant mutants or breakthrough growth.

Problem 3: My Zone Sizes Are Highly Variable Between Experiments

Q: I am repeating the same experiment, but my zone diameters for the same strain vary by several millimeters each time. What causes this variability?

Reproducibility is key in AST. Variability points to inconsistencies in one or more critical experimental parameters.[17][18]

Troubleshooting Workflow:

dot digraph "Troubleshooting_Variability" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Decision tree for troubleshooting variable AST results.

Key Parameters to Standardize:

  • Inoculum Density: The most common source of error. Use a calibrated spectrophotometer or a freshly prepared 0.5 McFarland standard for comparison.[19]

  • Agar Depth: Pour plates on a level surface to a uniform depth of 4.0 ± 0.5 mm.[16] Plates that are too shallow will produce larger zones, while plates that are too deep will result in smaller zones.[19]

  • Disk Potency: Store antibiotic disks in a tightly sealed container with a desiccant at the recommended temperature (refrigerated or frozen). Allow disks to come to room temperature before opening the container to prevent condensation.

  • Timing: Adhere to the "15-15-15 minute rule": use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.

Visualizing the Mechanism of Interference

Understanding the biochemical pathway that this compound targets is essential for troubleshooting. The following diagram illustrates the folic acid synthesis pathway and highlights how media components can interfere with the drug's action.

dot digraph "Folate_Pathway" { graph [splines=true, overlap=false, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Sulfonamide mechanism and media interference pathway.

Detailed Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol is adapted from CLSI and EUCAST guidelines.[15]

  • Media Preparation:

    • Prepare Mueller-Hinton Agar according to the manufacturer's instructions.

    • Perform a QC check on each new lot using E. faecalis ATCC® 29212™ and a SXT disk to ensure low thymidine levels.[13]

    • Pour the sterile, molten agar into petri dishes on a level surface to a uniform depth of 4.0 ± 0.5 mm.

    • Allow plates to solidify and dry before use. The surface should be moist but have no visible droplets of water.

  • Inoculum Preparation:

    • Using a sterile loop, touch 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

  • Application of Disks:

    • Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to apply the this compound disk to the agar surface.

    • Press the disk down gently to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Within 15 minutes of applying the disks, invert the plates and place them in a non-CO₂ incubator at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or caliper on the underside of the plate.

    • Crucially for sulfonamides, measure the zone edge where growth is inhibited by approximately 80%, ignoring any faint or hazy growth. [14]

    • Record the zone diameter and compare it against established QC ranges (for QC strains) or for relative comparison between isolates.

Protocol 2: Quality Control (QC) Procedure

A robust QC program is mandatory for trustworthy results.[13][20]

  • Frequency: Perform QC testing each day that patient isolates are tested. If performance is documented as proficient, frequency can be reduced to weekly.[21]

  • Strains: Use well-characterized reference strains from a recognized collection (e.g., ATCC).[22]

    • Escherichia coli ATCC® 25922™: Standard QC strain for non-fastidious Gram-negative bacteria.

    • Staphylococcus aureus ATCC® 25923™: Standard QC strain for staphylococci.

    • Enterococcus faecalis ATCC® 29212™: Used specifically to check MHA media lots for sulfonamide antagonists.[13]

  • Procedure: Test the QC strains using the exact same method as for the test isolates.

  • Acceptance Criteria: The zone diameter measured for the QC strain must fall within the acceptable ranges published by CLSI or EUCAST for the specific antibiotic being tested.[23] If the QC result is out of range, all susceptibility test results obtained on that day are considered invalid and must be repeated.[22]

Summary of Troubleshooting Strategies

Observed Problem Most Likely Cause(s) Immediate Action(s)
No/Small Zones Media contains sulfonamide antagonists (thymidine/PABA).Perform QC on MHA lot with E. faecalis ATCC® 29212 and SXT disk. Use a new, validated lot of MHA.
Inconsistent Zone Sizes Inoculum density, agar depth, or disk potency is variable.Re-standardize 0.5 McFarland inoculum. Verify uniform 4mm agar depth. Check disk storage and expiration.
Hazy/Indistinct Zones Incorrect reading endpoint; heavy inoculum.Read at the point of ~80% growth inhibition. Re-standardize inoculum to 0.5 McFarland.
QC Strain Out of Range Systemic error (media, disks, inoculum, incubation).DO NOT REPORT PATIENT RESULTS. Investigate all parameters systematically using the troubleshooting workflow.

References

Phthalylsulfathiazole Purity Analysis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the analysis of Phthalylsulfathiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this sulfonamide antimicrobial. Here, we will delve into the critical aspects of purity analysis, explore common impurities, and provide detailed, field-proven troubleshooting advice to ensure the integrity of your experimental results. Our approach is grounded in scientific principles to empower you with the "why" behind the "how."

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a broad-spectrum sulfonamide antimicrobial agent primarily used for gastrointestinal infections such as dysentery, colitis, and gastroenteritis.[1] It functions as a prodrug; in the intestine, it is hydrolyzed by bacterial enzymes or intestinal fluids to release the active therapeutic agent, sulfathiazole.[1][2]

The purity of this compound is of paramount importance for several reasons:

  • Efficacy: The therapeutic effect is directly related to the concentration of the active drug. The presence of impurities can reduce the potency of the drug.

  • Safety: Impurities can be toxic or may lead to undesirable side effects. For instance, an excess of the active metabolite, sulfathiazole, before it reaches the target site could lead to systemic side effects.[1]

  • Regulatory Compliance: Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent limits on the levels and types of impurities in active pharmaceutical ingredients (APIs).[3][4][5][6]

Q2: What are the common impurities associated with this compound?

The impurities in this compound can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the API. This compound is synthesized from the reaction of Sulfathiazole and Phthalic anhydride .[7] Therefore, unreacted starting materials are potential impurities.

  • Degradation Products: These are formed due to the decomposition of the API over time or under stress conditions such as heat, light, humidity, and extreme pH.[8][9][10][11] The primary degradation pathway for this compound is the hydrolysis of the amide bond.

Here are the key impurities to monitor:

Impurity NameStructureOrigin
Sulfathiazole 2-(4-aminobenzenesulfonamido)thiazoleProcess-related (starting material) and Degradation product (hydrolysis)
Phthalic Acid Benzene-1,2-dicarboxylic acidDegradation product (hydrolysis)
Other Primary Aromatic Amines VariousProcess-related or degradation

The European Pharmacopoeia specifies a limit for "Sulfathiazole and other primary aromatic amines" at a maximum of 2.0 percent.[3][12]

Visualizing the Chemistry: Structures and Degradation

To better understand the relationships between this compound and its main impurities, the following diagrams illustrate their chemical structures and the primary degradation pathway.

cluster_PST This compound cluster_Impurities Common Impurities PST This compound (C₁₇H₁₃N₃O₅S₂) Sulfathiazole Sulfathiazole (C₉H₉N₃O₂S₂) PhthalicAcid Phthalic Acid (C₈H₆O₄)

Caption: Chemical structures of this compound and its common impurities.

PST This compound Sulfathiazole Sulfathiazole PST->Sulfathiazole Hydrolysis (Amide Bond Cleavage) PhthalicAcid Phthalic Acid PST->PhthalicAcid Hydrolysis (Amide Bond Cleavage)

Caption: Primary degradation pathway of this compound.

Analytical Protocols and Troubleshooting

Accurate determination of this compound purity and its impurities requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the parent drug and its related substances. A titrimetric method is also commonly used for the assay of the bulk drug.

Protocol 1: Purity Analysis by HPLC

This protocol provides a general framework for the HPLC analysis of this compound. Method validation and optimization may be required for your specific instrumentation and sample matrix.

Objective: To separate and quantify this compound from its primary impurity, Sulfathiazole.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Sulfathiazole reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Methanol and Water (e.g., 60:40 v/v), pH adjusted to 2.6 with phosphoric acid[13]
Flow Rate 1.0 mL/min[13]
Column Temperature 40°C[13]
Detection Wavelength 254 nm[13]
Injection Volume 20 µL[13]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound and Sulfathiazole reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions. Further dilute to create working standard solutions of known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standards to achieve a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Identify the peaks based on their retention times compared to the standards. Calculate the percentage of impurity and the assay of this compound using the peak areas.

Troubleshooting Guide for HPLC Analysis

Encountering issues during HPLC analysis is common. This guide will help you troubleshoot some of the most frequent problems.

Caption: Common HPLC issues and their solutions in this compound analysis.

Q3: How do I address peak tailing for this compound and Sulfathiazole in my chromatogram?

Peak tailing is a common issue when analyzing basic compounds like sulfonamides.[14][15][16] It is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based column packing.

Solutions:

  • Lower Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.0), the silanol groups are protonated and less likely to interact with the basic analytes.[14]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated, reducing their potential for undesirable interactions.

  • Reduce Sample Concentration: Injecting too much sample can overload the column and lead to peak distortion. Try diluting your sample.

Protocol 2: Assay by Titration

This method is suitable for determining the overall purity of the this compound bulk drug.

Objective: To determine the percentage content of this compound.

Principle: This is an acid-base titration. This compound has an acidic carboxylic acid group that can be titrated with a standardized solution of a strong base, such as sodium hydroxide.

Reagents and Equipment:

  • 0.1 M Sodium Hydroxide (NaOH), accurately standardized

  • Phenolphthalein solution (indicator)

  • Ethanol (96%)

  • Analytical balance

  • Burette, 50 mL

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample.

  • Dissolution: Dissolve the sample in a suitable solvent, such as 25 mL of ethanol (96%).[3]

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with 0.1 M sodium hydroxide until a persistent faint pink color is observed.[12]

  • Blank Titration: Perform a blank titration with the solvent and indicator, but without the sample. Subtract the volume of titrant consumed in the blank from the volume consumed by the sample.

  • Calculation: Calculate the percentage of this compound using the following formula:

    % this compound = (V * M * F * 100) / W

    Where:

    • V = Volume of 0.1 M NaOH consumed by the sample (in mL)

    • M = Molarity of the NaOH solution

    • F = Molar mass of this compound (403.4 g/mol )

    • W = Weight of the sample (in mg)

Note: The European Pharmacopoeia may specify a potentiometric titration, which involves monitoring the pH change to determine the endpoint.[3] Always refer to the specific monograph for the official procedure.

References

Technical Support Center: Phthalylsulfathiazole Dosage Adjustment in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for Phthalylsulfathiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this compound dosage in preclinical animal models. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to troubleshoot common experimental hurdles effectively.

Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What is the fundamental mechanism of action for this compound?

This compound is a sulfonamide-class, broad-spectrum antimicrobial agent primarily used for gastrointestinal infections.[1][2] Its mechanism is elegant in its targeted action. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits dihydropteroate synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.[1][3][4] Since bacteria must synthesize their own folic acid to produce the nucleotides necessary for DNA and RNA replication, this inhibition effectively halts bacterial growth and reproduction (a bacteriostatic effect).[3][5]

A key feature for in vivo studies is that this compound is a prodrug. It is poorly absorbed from the gastrointestinal tract, with approximately 95% remaining in the intestine.[6] Within the gut, it is slowly hydrolyzed by bacterial enzymes, releasing its active form, sulfathiazole, directly at the site of infection.[1][3][6] This localized activation ensures high drug concentrations where needed while minimizing systemic exposure and potential toxicity.[3]

Q2: Why is this compound's poor systemic absorption a therapeutic advantage in animal models of gut infection?

The limited absorption is the cornerstone of its efficacy and safety profile for intestinal applications like colitis or dysentery.[1][3] By concentrating the active compound (sulfathiazole) within the gastrointestinal lumen, the drug can exert a potent local antimicrobial effect without subjecting the animal to high systemic drug levels that could cause off-target toxicity.[3] This is particularly important in preclinical studies where distinguishing between systemic toxicity and localized treatment effects is critical for data interpretation. The phthalic acid group attached to the molecule is responsible for this poor absorption, ensuring the drug remains in the gut to be activated by local flora.[1]

Troubleshooting Guide: Experimental Design & Execution

This section addresses common issues encountered during in-vivo studies with this compound. Each answer provides a systematic approach to identifying and resolving the problem.

Problem 1: Lack of Efficacy

Q: We are not observing the expected therapeutic effect (e.g., reduction in bacterial load, improved clinical scores) in our murine model of infectious colitis. What are the potential causes and how do we troubleshoot?

A: Insufficient therapeutic effect is a multifactorial problem. A systematic investigation is required to pinpoint the cause.

Initial Checks & Causality:

  • Dosage Calculation and Administration: This is the most common source of error. Double-check all calculations, including conversions from mg/kg to the final dosing volume. Ensure the oral gavage technique is consistent and correct, delivering the full dose to the stomach without reflux or accidental tracheal administration.[7][8] Inconsistent administration can lead to high variability between animals.[9]

  • Vehicle and Formulation Issues: this compound has limited water solubility. If your formulation is not a homogenous and stable suspension, the actual dose administered can vary significantly.

    • Actionable Step: Check the solubility and stability of your formulation. Use a vehicle known to be compatible, such as 0.5% methylcellulose. Ensure the suspension is vigorously vortexed before drawing each dose.

  • Dietary Interactions: The composition of the animal's diet can influence gut pH and the composition of the gut microbiota.[10] Since bacterial enzymes are required to activate this compound, a significant shift in the microbiome could alter the rate of drug activation.

  • Bacterial Resistance: The target pathogen in your model may have inherent or acquired resistance to sulfonamides.

    • Actionable Step: Perform an in vitro minimum inhibitory concentration (MIC) test on the bacterial strain being used to confirm its susceptibility to sulfathiazole.

  • Pharmacokinetics in Your Model: The rate of transit through the GI tract can differ based on the animal model, age, and health status.[11][12] If transit is too rapid, the drug may not have sufficient time to be hydrolyzed and act on the target pathogens.

G start No Therapeutic Effect Observed check_dose Verify Dose Calculation & Administration Technique start->check_dose check_formulation Assess Formulation (Solubility, Stability, Vehicle) check_dose->check_formulation If OK adjust_dose Conduct Dose-Ranging Study (Increase Dose) check_dose->adjust_dose Error Found & Corrected check_mic Confirm Bacterial Susceptibility (MIC Assay) check_formulation->check_mic If OK reformulate Optimize Formulation (e.g., change vehicle, add surfactant) check_formulation->reformulate Issue Found check_model Review Animal Model Parameters (Diet, GI Transit, Health Status) check_mic->check_model If OK reassess_model Re-evaluate Model or Pathogen Strain check_mic->reassess_model Resistance Found check_model->adjust_dose If OK success Optimal Efficacy Achieved adjust_dose->success reformulate->check_formulation

Caption: Decision tree for dose adjustment after a DRF study.

References

Phthalylsulfathiazole Technical Support Center: A Guide to Light Sensitivity and Proper Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phthalylsulfathiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the handling of this light-sensitive compound. Adherence to these guidelines is critical for ensuring the integrity of your experiments and the validity of your results.

Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive?

Yes, this compound is a light-sensitive compound.[1] As a member of the sulfonamide class of drugs, it is susceptible to degradation upon exposure to light, particularly in the UV and visible blue-violet spectrums.[2][3] This photodegradation can lead to a loss of potency and the formation of unknown impurities, which can compromise experimental outcomes.[2]

Q2: What are the ideal storage conditions for this compound?

To maintain its stability and integrity, this compound should be stored in well-closed, light-resistant containers.[4] The United States Pharmacopeia (USP) general guidelines recommend that light-sensitive materials be protected from light during storage to prevent degradation.[5]

Parameter Recommendation Rationale
Container Amber glass vials or opaque containers.Blocks UV and visible light, preventing photodegradation.[6][7]
Temperature Controlled room temperature or as specified by the supplier (some recommend 2-8°C).Minimizes thermal degradation which can be exacerbated by light exposure.
Atmosphere Store under an inert gas like argon or nitrogen if possible.Reduces the risk of photo-oxidation.

Q3: I've noticed a slight color change in my this compound powder. Can I still use it?

A visible change in the appearance of the compound, such as a color change from white/off-white to yellow or brown, is a strong indicator of degradation. It is strongly advised not to use a discolored compound for experiments as its purity and potency are likely compromised. This degradation can lead to inconsistent and unreliable results.

Q4: How can photodegradation of this compound affect my experimental results?

Photodegradation can have several detrimental effects on your research:

  • Loss of Antibacterial Activity: The degradation of this compound can lead to the formation of products with reduced or no antimicrobial potency.[8][9] This would result in an underestimation of its efficacy in antibacterial assays.

  • Formation of Interfering Impurities: Degradation products can introduce new, unknown compounds into your experiment. These can interfere with analytical measurements, such as creating extraneous peaks in HPLC chromatograms, or exhibit off-target effects in biological assays.[2]

  • Inaccurate Quantification: If the analytical method is not stability-indicating, the degradation products may co-elute with the parent compound, leading to an inaccurate quantification of this compound.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results in bioassays (e.g., MIC, zone of inhibition). Degradation of this compound due to light exposure during sample preparation or incubation.1. Prepare fresh solutions for each experiment in a dimly lit area or under a safelight. 2. Use amber-colored microplates or wrap plates in aluminum foil during incubation. 3. Minimize the exposure of stock solutions and working solutions to light at all times.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Photodegradation of the compound in solution.1. Confirm the identity of the extra peaks by running a forced degradation study (see protocol below). 2. Prepare samples in amber autosampler vials. 3. If the HPLC system is near a window, consider using a UV-blocking shield.
Gradual loss of potency of stock solutions over time. Slow photodegradation and/or oxidation in solution, even when stored in the dark.1. Aliquot stock solutions into smaller, single-use volumes to minimize repeat exposure of the main stock to light and air. 2. Store stock solutions at -20°C or -80°C in light-protected containers. 3. Consider adding an antioxidant, such as ascorbic acid, to the solvent, but first verify its compatibility with your experimental system.[6]

Experimental Protocols & Methodologies

Protocol 1: Proper Handling of this compound in the Laboratory

This protocol outlines the essential steps to minimize light-induced degradation during routine laboratory work.

Materials:

  • This compound solid powder

  • Amber glass vials or opaque containers

  • Aluminum foil

  • Spatulas and weighing paper

  • Appropriate solvents

  • Amber volumetric flasks and other glassware

Procedure:

  • Work Area Preparation: Whenever possible, perform weighing and solution preparation in a dimly lit area of the lab. Avoid working in direct sunlight or under harsh fluorescent lighting.

  • Weighing: Quickly weigh the required amount of this compound. Do not leave the main container open for extended periods.

  • Dissolution: Dissolve the weighed powder in the appropriate solvent using an amber volumetric flask. If amber glassware is unavailable, wrap the flask securely with aluminum foil.

  • Storage of Solutions: Store stock and working solutions in amber vials or foil-wrapped tubes. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Experimental Use: When using the solutions, keep the containers covered as much as possible. If using multi-well plates for assays, use opaque plates or cover them with a lid and aluminum foil.

Protocol 2: Forced Photodegradation Study

This protocol is a foundational experiment to understand the photostability of this compound and to develop a stability-indicating analytical method, as recommended by the ICH Q1B guidelines.[3][6][7]

Objective: To intentionally degrade this compound using a controlled light source to identify potential degradation products and assess their impact on the analytical method.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)

  • Clear and amber HPLC vials

  • Photostability chamber with a light source capable of emitting both visible and UVA light (e.g., xenon or metal halide lamp).

  • Validated HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Pipette the solution into two sets of clear HPLC vials and one set of amber HPLC vials (dark control).

  • Light Exposure:

    • Place one set of clear vials and the amber vials into the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[2][5]

    • The second set of clear vials should be wrapped in aluminum foil and placed alongside the exposed samples to serve as a dark control at the same temperature.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a vial from each set (exposed, dark control, and the unexposed control).

    • Analyze the samples by a validated HPLC or LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples to the dark control and unexposed samples.

    • A decrease in the peak area of the parent this compound and the appearance of new peaks in the exposed sample indicate photodegradation.

    • The dark control will show any thermal degradation.

    • If using LC-MS, analyze the mass-to-charge ratio of the new peaks to propose structures for the degradation products.

Visualizations

Diagram 1: Decision Workflow for Handling this compound

G start Start: Handling this compound storage Store in light-resistant container? start->storage weighing Weighing and Solution Prep storage->weighing Yes storage->weighing No - High Risk low_light Perform in low light/dark room? weighing->low_light glassware Use amber or foil-wrapped glassware? low_light->glassware Yes low_light->glassware No - Risk experiment During Experiment glassware->experiment Yes glassware->experiment No - Risk protect_assay Protect samples from light (e.g., foil)? experiment->protect_assay end End: Minimized Degradation protect_assay->end Yes protect_assay->end No - High Risk

Caption: A decision workflow for minimizing photodegradation of this compound.

Diagram 2: Proposed Photodegradation Pathway

Based on known degradation pathways of related sulfonamides like sulfathiazole, a probable photodegradation mechanism for this compound involves the cleavage of the sulfonamide bond.[8]

G cluster_0 Proposed Photodegradation of this compound cluster_1 Degradation Products parent This compound C17H13N3O5S2 prod1 Phthalanilic Acid Derivative parent->prod1 hν (Light) Cleavage of N-S bond prod2 Sulfathiazole parent->prod2 hν (Light) Hydrolysis

Caption: A simplified proposed photodegradation pathway for this compound.

References

Technical Support Center: Synthesis of High-Purity Phthalylsulfathiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of high-purity Phthalylsulfathiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important sulfonamide antimicrobial. We provide field-proven insights and troubleshooting solutions to help you achieve optimal purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct synthesis route involves the acylation of sulfathiazole with phthalic anhydride.[1][2] In this reaction, the primary aromatic amine group of sulfathiazole acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring and, after an intermediate step, forms a stable amide bond, resulting in this compound, which is chemically named 2-[[4-(thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid.[3] The reaction is typically conducted in an equimolar ratio of the reactants.[4]

Q2: Why is this compound considered a prodrug?

This compound itself is not the active antimicrobial agent.[5] It is designed to be poorly absorbed from the gastrointestinal tract.[6][7] Once it reaches the large intestine, bacterial enzymes hydrolyze the amide bond, releasing the active drug, sulfathiazole.[5][6] This localized activation ensures a high concentration of the active antimicrobial at the site of infection while minimizing systemic exposure and potential side effects.[5]

Q3: What are the most common impurities I should be aware of?

Achieving high purity requires minimizing both starting materials and reaction byproducts. The most common impurities include:

  • Unreacted Sulfathiazole: A primary aromatic amine that can be detected by specific tests.[3]

  • Unreacted Phthalic Anhydride & Phthalic Acid: Phthalic anhydride can hydrolyze to phthalic acid in the presence of water.

  • Phthalazolimide: A byproduct that can form, particularly in fusion or high-temperature synthesis methods.[1]

  • Degradation Products: Overheating or exposure to harsh acidic/basic conditions can lead to the formation of colored impurities.

A list of known impurities and reference standards is often available from specialized suppliers.[8]

Q4: What are the expected physical properties of high-purity this compound?

According to pharmacopeial standards, high-purity this compound should be a white or yellowish-white crystalline powder.[3][4] It is practically insoluble in water, slightly soluble in acetone and ethanol, and freely soluble in dimethylformamide (DMSO).[4][9] The melting point is a critical indicator of purity; for high-purity crystals, it is expected to be in the range of 200°C to 203°C after recrystallization and drying.[10]

Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My final product yield is significantly lower than expected.

Possible Cause 1: Incomplete Reaction

  • Why it happens: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing of the solid reactants. Mechanochemical synthesis methods have been shown to improve yields and reaction rates compared to traditional solution or fusion methods.[1]

  • Solution: Ensure an equimolar mixture of sulfathiazole and phthalic anhydride.[2] If performing a solvent-based synthesis, ensure the temperature is maintained to facilitate dissolution and reaction without causing degradation. For solid-phase or mechanochemical synthesis, ensure adequate grinding and mixing to maximize reactant contact.

Possible Cause 2: Product Loss During Workup and Purification

  • Why it happens: this compound has low solubility in many common solvents.[4] Significant amounts can be lost if the incorrect recrystallization solvent is used or if the product is not fully precipitated before filtration. Washing with a solvent in which the product is slightly soluble will also reduce the isolated yield.

  • Solution: Carefully select a recrystallization solvent system where the product is highly soluble when hot but poorly soluble when cold.[11] After recrystallization, ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal precipitation before filtration.[12] Wash the collected crystals with a minimal amount of ice-cold solvent.

Problem 2: The final product is yellow or brown, not white.

Possible Cause: Thermal Degradation or Side Reactions

  • Why it happens: Traditional synthesis methods that involve fusing the reactants at high temperatures can lead to the formation of colored byproducts and degradation products.[1] Even in solvent-based methods, excessive heat can cause decomposition.

  • Solution:

    • Control Reaction Temperature: Avoid excessive heating. If possible, use a lower-boiling point solvent that still allows for a reasonable reaction rate.

    • Purification: The color can often be removed through effective recrystallization. Sometimes, a charcoal treatment during the hot dissolution step of recrystallization can help adsorb colored impurities.

    • Consider Alternative Methods: Mechanochemical synthesis is performed at lower temperatures and often results in a cleaner product, avoiding the byproducts associated with fusion methods.[1]

Problem 3: My product's melting point is broad and lower than the 200-203°C range.

Possible Cause: Presence of Impurities

  • Why it happens: Impurities disrupt the crystal lattice of a solid, which typically results in a lower and broader melting point range. This is a classic indicator that your sample is not pure and likely contains residual starting materials or reaction byproducts.

  • Solution: Rigorous Purification

    • Recrystallization: This is the most effective method for purifying solid organic compounds.[13] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.[11]

    • Solvent Selection: A good solvent for recrystallization will dissolve the this compound when hot but not when cold. Based on its known solubilities, solvents like ethanol, acetone, or mixtures involving them could be suitable starting points for screening.[4]

    • Protocol: Follow a detailed recrystallization protocol. It may be necessary to perform the recrystallization multiple times to achieve the desired purity.[14]

Problem 4: During recrystallization, my product "oils out" instead of forming crystals.

Possible Cause: Solution is Supersaturated at a Temperature Above the Solute's Melting Point or Improper Solvent

  • Why it happens: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly, leading to a highly supersaturated state where the solute separates as a molten globule.

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help promote gradual crystal growth instead of precipitation or oiling out.[13]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide a surface for nucleation and can induce crystallization.

    • Re-evaluate Solvent System: If the problem persists, the chosen solvent may be unsuitable. A different solvent or a two-solvent system might be necessary.[12]

Protocols and Methodologies

General Synthesis and Purification Workflow

The following diagram outlines the critical steps from reaction to final product analysis for synthesizing high-purity this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Reactants 1. Weigh & Mix Sulfathiazole & Phthalic Anhydride Reaction 2. React (Heating/Mechanochemical) Reactants->Reaction Equimolar Ratio Crude 3. Isolate Crude Product Reaction->Crude Dissolve 4. Dissolve Crude in Min. Hot Solvent Crude->Dissolve Transfer to Recrystallization Cool 5. Slow Cooling & Crystallization Dissolve->Cool Allow to cool slowly Filter 6. Cold Filtration & Wash Cool->Filter Use ice-cold solvent for wash Dry 7. Dry Crystals (Oven @ 105°C) Filter->Dry QC 8. Purity Analysis (MP, HPLC, TLC) Dry->QC Final Product

Caption: General workflow for this compound synthesis and purification.

Protocol 1: Purification by Single-Solvent Recrystallization

This protocol is a self-validating system; successful execution will result in a purified product with a sharp melting point within the accepted range.

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot and insoluble when cold (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use fluted filter paper and pre-heat the funnel and receiving flask to prevent premature crystallization.[12]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature without disturbance.[13] Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly. The European Pharmacopoeia specifies drying in an oven at 105°C.[3]

Protocol 2: Purity Assessment via Melting Point
  • Sample Preparation: Ensure the dried crystalline sample is completely free of solvent. Finely crush a small amount of the crystals into a powder.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 200°C). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

  • Validation: For high-purity this compound, the range should be narrow (e.g., ≤ 1-2°C) and fall within the literature value of 200-203°C.[10]

Data Summary & Visualization

Troubleshooting Logic for Impure Product

When faced with an impure product, this decision tree can guide your troubleshooting process.

Troubleshooting_Logic Start Impure Product Detected (e.g., Low/Broad MP) CheckColor Is the product off-color (yellow/brown)? Start->CheckColor CheckTLC Does TLC show starting materials? CheckColor->CheckTLC No Charcoal Action: Recrystallize with Charcoal Treatment CheckColor->Charcoal Yes Recrystallize Action: Perform Recrystallization CheckTLC->Recrystallize No (other byproducts) ReRunRxn Action: Re-run reaction (longer time/higher temp) CheckTLC->ReRunRxn Yes CheckPurity Re-analyze Purity Recrystallize->CheckPurity Charcoal->CheckPurity ReRunRxn->Recrystallize After new workup

Caption: Decision tree for troubleshooting an impure this compound sample.

Table 1: Solubility of this compound

This table summarizes solubility data, which is critical for selecting appropriate solvents for reaction, purification, and analysis.

SolventSolubilityReference
WaterPractically Insoluble[4]
Ethanol (96%)Slightly Soluble[4]
AcetoneSlightly Soluble[4]
Dimethylformamide (DMF)Freely Soluble[4]
Dimethyl Sulfoxide (DMSO)Soluble (up to 80 mg/mL)[15]

References

Optimizing mobile phase for Phthalylsulfathiazole HPLC separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the HPLC analysis of Phthalylsulfathiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phases and troubleshooting common issues encountered during chromatographic separation. Our approach is rooted in fundamental scientific principles and extensive field experience to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the HPLC analysis of this compound.

Q1: What are the typical starting conditions for a reversed-phase HPLC method for this compound?

A typical starting point for a reversed-phase HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Based on methods for similar sulfonamide compounds, a good initial mobile phase could be a mixture of acetonitrile and a phosphate or formate buffer with a pH in the acidic range (e.g., pH 2.5-4.0).[1] The acidic pH helps to ensure the consistent ionization state of this compound and minimize peak tailing by suppressing the interaction of the analyte with residual silanols on the stationary phase.

Q2: Why is the pH of the mobile phase critical for the analysis of this compound?

The pH of the mobile phase is a crucial parameter in the HPLC separation of ionizable compounds like this compound.[2] this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its retention on a reversed-phase column is highly dependent on its ionization state. Controlling the pH ensures that the analyte is in a single, predominant ionic form, leading to sharp, symmetrical peaks and reproducible retention times. An unstable or inappropriate pH can result in peak splitting, broadening, or shifts in retention time.

Q3: What are the most common organic modifiers used for this compound analysis, and how do I choose between them?

The most common organic modifiers for reversed-phase HPLC are acetonitrile and methanol.

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. It is a strong solvent in reversed-phase chromatography, and small changes in its concentration can significantly impact retention times.

  • Methanol is a more polar and protic solvent. It can offer different selectivity compared to acetonitrile, which can be advantageous for separating this compound from its impurities or degradation products.

The choice between acetonitrile and methanol, or a combination of both, should be based on empirical data from method development experiments, focusing on achieving the best resolution, peak shape, and analysis time.

Q4: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic moieties of this compound, causing tailing. To mitigate this, consider using a modern, high-purity, end-capped column or adding a competing base, like triethylamine, to the mobile phase at a low concentration (e.g., 0.1%). Lowering the mobile phase pH can also help by protonating the silanol groups and reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.

Troubleshooting Guide: Common HPLC Problems and Solutions for this compound Analysis

This section provides a more in-depth, systematic approach to resolving common issues you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a frequent challenge in HPLC. The ideal peak should be symmetrical and Gaussian.

Caption: Troubleshooting decision tree for poor peak shape.

In-depth Explanation:

  • Peak Tailing: As discussed in the FAQ, this is often due to secondary interactions. The acidic nature of this compound's phthalic acid moiety and the basic nature of the thiazole ring can lead to complex interactions with the stationary phase. A mobile phase pH below the pKa of the carboxylic acid group and above the pKa of the amine groups will ensure a consistent charge state and minimize these interactions.

  • Peak Fronting: This is typically a sign of column overload. The sample concentration exceeds the linear capacity of the column. Diluting the sample is the most straightforward solution. Another cause can be a sample solvent that is stronger than the mobile phase, causing the analyte to move through the top of the column too quickly.

  • Peak Splitting: A split peak can indicate a problem with the column, such as a void at the inlet, which can be caused by pressure shocks. It can also suggest that the analyte is not fully dissolved in the sample solvent or that there is an interference from a closely eluting compound.

Problem 2: Unstable or Drifting Retention Times

Consistent retention times are fundamental for reliable identification and quantification.

Caption: Systematic approach to resolving retention time instability.

In-depth Explanation:

  • Mobile Phase Preparation: The composition of the mobile phase must be accurate and consistent. Inaccurate mixing of solvents or the use of a volatile component that evaporates over time can cause retention time drift. Always use volumetric flasks for accurate measurements and ensure the mobile phase is well-mixed and degassed.

  • Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase. This ensures that the stationary phase is fully wetted and the mobile phase composition within the column is stable. A stable baseline is a good indicator of an equilibrated column.

  • Temperature Control: Temperature affects the viscosity of the mobile phase and the kinetics of the separation. Even small fluctuations in ambient temperature can cause retention times to shift. Using a column oven is highly recommended to maintain a constant and controlled temperature.

Experimental Protocols

Here are some detailed protocols for key experiments in developing and troubleshooting your this compound HPLC method.

Protocol 1: Mobile Phase Optimization

Objective: To determine the optimal mobile phase composition for the separation of this compound.

Materials:

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer (e.g., 20 mM potassium phosphate), pH adjusted to 3.0 with phosphoric acid

  • This compound reference standard

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Initial Scouting Gradient: Run a broad gradient to determine the approximate organic solvent concentration needed to elute this compound.

    • Mobile Phase A: Phosphate buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.

  • Isocratic Method Development: Based on the scouting gradient, prepare a series of isocratic mobile phases with varying ratios of acetonitrile and buffer. For example, if the peak eluted at 40% acetonitrile in the gradient run, test isocratic conditions around this concentration (e.g., 35%, 40%, 45% acetonitrile).

  • Evaluate Chromatograms: For each isocratic condition, evaluate the retention time, peak shape (asymmetry), and theoretical plates.

  • Fine-Tuning: Once a suitable isocratic mobile phase is identified, you can fine-tune the separation by making small adjustments to the organic solvent percentage or the pH of the buffer to optimize resolution from any impurities.

Protocol 2: Forced Degradation Study

Objective: To assess the stability-indicating nature of the HPLC method by generating potential degradation products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2 hours).

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all the stressed samples using your developed HPLC method with a PDA detector.

  • Data Evaluation: Examine the chromatograms for the appearance of new peaks corresponding to degradation products. The PDA detector will help to assess the peak purity of the main this compound peak and ensure that it is well-separated from all degradation products.

Data Presentation

The following table summarizes typical starting parameters for a this compound HPLC method and potential adjustments for optimization.

ParameterInitial ConditionOptimization Strategy
Column C18, 4.6 x 150 mm, 5 µmTry different C18 phases (e.g., with different end-capping or carbon load) or a phenyl-hexyl column for alternative selectivity.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)Adjust the acetonitrile percentage to control retention time. Try methanol as an alternative organic modifier.
Flow Rate 1.0 mL/minIncrease to reduce analysis time, or decrease to improve resolution.
Column Temp. 30°CIncrease to reduce viscosity and backpressure; may affect selectivity.
Detection UV at 270 nmScan the UV spectrum of this compound to confirm the optimal wavelength.
Injection Vol. 10 µLDecrease if peak fronting is observed.

Conclusion

Optimizing the mobile phase for the HPLC separation of this compound requires a systematic and logical approach. By understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography, you can effectively troubleshoot common issues and develop a robust and reliable analytical method. This guide provides a framework for that process, combining theoretical knowledge with practical, actionable steps.

References

Dealing with matrix effects in Phthalylsulfathiazole analysis from biological samples

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Matrix Effects in Biological Samples

Welcome to the technical support center for Phthalylsulfathiazole bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound in biological matrices. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.

This compound is a sulfonamide antibiotic primarily used for gastrointestinal infections.[1][2] Its mechanism of action involves being hydrolyzed in the intestine to the active compound, sulfathiazole, which then inhibits bacterial folic acid synthesis.[3] This localized action means that while the target matrix may be intestinal contents or tissue, plasma and urine are also analyzed to understand its low systemic absorption. However, quantifying any analyte in a biological matrix is a significant challenge due to the "matrix effect."[4][5][6]

This guide provides a structured approach to understanding, identifying, and mitigating matrix effects to ensure the development of robust, reliable, and accurate bioanalytical methods.

Section 1: Frequently Asked Questions - The Fundamentals of Matrix Effects

This section addresses the foundational concepts of matrix effects in a direct question-and-answer format.

Q1: What, precisely, is a "matrix effect" in the context of LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix.[7][8] When analyzing this compound, this means that substances from your plasma, urine, or tissue extract can enter the mass spectrometer at the same time, interfering with the process that turns your analyte into detectable ions. This interference can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which lead to inaccurate quantification.[4][6][9][10]

Q2: What causes matrix effects? Are some biological samples worse than others?

A2: Matrix effects are caused by a wide range of endogenous and exogenous substances.[7] Common culprits in biological fluids include:

  • Phospholipids: Abundant in plasma and tissue, these are notorious for causing ion suppression in electrospray ionization (ESI).[5]

  • Salts and Buffers: Non-volatile salts can precipitate in the ion source, fouling the instrument and suppressing the analyte signal.[11]

  • Proteins and Peptides: While larger proteins are often removed, smaller peptides can remain and interfere.

  • Metabolites: Endogenous metabolites can have similar properties to the analyte and co-elute.

  • Exogenous Compounds: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and concomitant medications can also interfere.[7]

Whole blood and plasma are generally considered "dirtier" or more complex matrices than urine or saliva due to their high protein and lipid content, often leading to more pronounced matrix effects.[12]

Q3: My chromatogram looks clean. How can I still have a matrix effect?

A3: This is a critical point. A "clean" chromatogram from a highly selective technique like tandem mass spectrometry (MS/MS) only shows that no other compounds are being detected at the specific mass transition of your analyte. However, matrix components that are not isobaric (i.e., do not have the same mass) can still co-elute and suppress or enhance the ionization of this compound without being detected themselves.[10][13] The interference happens in the ion source, not the mass analyzer.

Q4: How do I quantitatively measure the matrix effect for my this compound assay?

A4: The gold standard quantitative method is the post-extraction spike analysis , used to calculate the Matrix Factor (MF).[7] The process is as follows:

  • Set A: Prepare this compound standards in a neat (pure) solvent.

  • Set B: Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound at the same concentrations as in Set A.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement. According to FDA guidance, this should be evaluated to ensure the method is robust.[14][15]

Section 2: Troubleshooting Guide for this compound Analysis

Use this guide to diagnose and resolve common issues encountered during method development and validation.

Problem Observed Potential Cause(s) Recommended Solution(s) & Scientific Rationale
High Variability in Results (%CV > 15% between replicates or different matrix lots)Inconsistent matrix effects between different sources of biological matrix.[5]Primary Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS is chemically identical and co-elutes, meaning it experiences the same suppression or enhancement, effectively normalizing the analyte's signal.[16][17]Secondary Solution: Improve sample cleanup. Move from Protein Precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interferences.[5]
Low Analyte Recovery (Consistently below 70%)1. Inefficient sample preparation (e.g., poor extraction).2. Analyte degradation during processing.3. Irreversible binding to the SPE sorbent or labware.1. Optimize Extraction: For LLE, adjust the pH of the sample. This compound has acidic and basic functional groups; extraction into an organic solvent is most efficient when the molecule is neutral. For SPE, evaluate different sorbent chemistries (e.g., reversed-phase, ion-exchange) and elution solvents.[18][19]2. Check Stability: Perform stability tests at each step of the process (bench-top, freeze-thaw, post-preparative) to identify where analyte loss is occurring.3. Mitigate Binding: Use low-binding polypropylene tubes and vials.
Significant Ion Suppression (Matrix Factor < 0.8)Co-elution of highly abundant matrix components, most commonly phospholipids.1. Chromatographic Separation: Modify your HPLC gradient to better separate this compound from the "phospholipid zone," which typically elutes in the mid-to-late part of a reversed-phase gradient. Increase the organic content of the mobile phase wash step to clean the column between injections.2. Advanced Sample Prep: Use an SPE method specifically designed for phospholipid removal (e.g., HybridSPE® or similar technologies).[20]3. Change Ionization Mode: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI and can be a viable alternative if analyte sensitivity is sufficient.[10][12][13]
Drifting Retention Times 1. Insufficient column equilibration between runs.2. Changes in mobile phase composition.3. Column degradation or contamination.1. Increase Equilibration Time: Ensure the column is fully re-equilibrated to initial conditions before each injection; 10-12 column volumes is a good starting point.[21]2. Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed.3. Column Wash/Replacement: Implement a robust column washing procedure. If performance does not improve, the column may be fouled and require replacement.[22]
Poor Linearity in Calibration Curve (R² < 0.99)Matrix effects are concentration-dependent; suppression or enhancement is more pronounced at low or high concentrations.1. Use a SIL-IS: This is the most effective way to correct for non-linear effects caused by the matrix.[16]2. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples. This ensures that the standards and samples experience the same matrix effect, improving accuracy.[6][23]
Section 3: Core Experimental Protocols

These protocols provide a starting point for developing a robust sample preparation workflow for this compound. Always validate method performance with your specific matrix and instrumentation.

Protocol 1: Protein Precipitation (PPT) - Fast Screening
  • Best For: Rapid analysis when high sample throughput is needed and matrix effects are minimal.

  • Principle: A high concentration of organic solvent denatures and precipitates proteins, which are then removed by centrifugation.

Steps:

  • Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) - Intermediate Cleanliness
  • Best For: Removing proteins and some polar interferences. Good balance between cleanliness and complexity.

  • Principle: The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent based on its solubility and charge state.

Steps:

  • Pipette 500 µL of sample (e.g., urine) into a glass tube. Add the internal standard.

  • Adjust pH: Add 50 µL of a buffer to adjust the sample pH to ~4-5 to neutralize the carboxylic acid group on this compound, increasing its hydrophobicity.

  • Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Cap and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[24]

Protocol 3: Solid-Phase Extraction (SPE) - Highest Cleanliness
  • Best For: Complex matrices or when the lowest limits of detection are required. Most effective at removing phospholipids and salts.

  • Principle: The analyte is selectively retained on a solid sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of solvent.

Steps (using a generic reversed-phase polymer cartridge, e.g., HLB):

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Mix 500 µL of sample with 500 µL of 4% phosphoric acid in water. Load the entire mixture onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences and salts.

  • Elute: Elute this compound from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for injection.[25]

Section 4: Visualizing Workflows and Mechanisms

To better understand these concepts, the following diagrams illustrate key processes.

Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow cluster_prep Sample Preparation & Analysis cluster_eval Method Validation Start Biological Sample Received Prep Choose Sample Prep (PPT, LLE, SPE) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis Eval Assess Matrix Effect (Calculate Matrix Factor) Analysis->Eval Check Is MF within 0.8 - 1.2 and %CV < 15%? Eval->Check Pass Method Validated Check->Pass Yes Fail Optimization Required Check->Fail No Fail->Prep Improve Sample Cleanup or Add SIL-IS

Caption: A workflow for developing and validating a bioanalytical method, emphasizing the iterative process of assessing and mitigating matrix effects.

Mechanism of Ion Suppression in ESI

IonSuppression Simplified ESI Droplet Evaporation cluster_ideal Ideal Condition (Clean Sample) cluster_suppressed Suppressed Condition (Matrix Present) d1 Droplet (Analyte) d2 Smaller Droplet d1->d2 Evaporation d3 Gas Phase Analyte Ions d2->d3 Ionization m1 Droplet (Analyte + Matrix) m2 Inefficient Evaporation m1->m2 Higher Surface Tension m3 Reduced Analyte Ions (Signal Suppression) m2->m3 Competition for Charge/Surface

Caption: A diagram illustrating how co-eluting matrix components interfere with droplet evaporation and charge competition, leading to ion suppression.

Sample Preparation Decision Tree

PrepDecisionTree Start Goal: Analyze This compound Q1 High Throughput Screening Needed? Start->Q1 PPT Use Protein Precipitation (PPT) [Fast, Less Clean] Q1->PPT Yes LLE Try Liquid-Liquid Extraction (LLE) [Moderate Cleanliness] Q1->LLE No Q2 Is Assay Clean Enough? PPT->Q2 Q2->LLE No End Proceed to Validation Q2->End Yes LLE->Q2 SPE Use Solid-Phase Extraction (SPE) [Highest Cleanliness] LLE->SPE Still Not Clean Enough SPE->Q2

Caption: A decision tree to guide the selection of an appropriate sample preparation technique based on analytical requirements.

References

How to improve the dissolution rate of Phthalylsulfathiazole for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: PST-DISS-TSG-2025

Last Updated: December 31, 2025

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dissolution rate of Phthalylsulfathiazole in experimental settings. This compound, a sulfonamide antibacterial agent, is characterized by its poor aqueous solubility, which frequently presents a rate-limiting step for in vitro experiments and formulation development.[1] This document provides a series of troubleshooting steps and validated methodologies to systematically address and overcome these dissolution challenges.

Our approach is grounded in the fundamental physicochemical properties of the molecule. By understanding the root causes of poor dissolution, we can select and apply the most effective enhancement strategies.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₇H₁₃N₃O₅S₂[2][3]
Molecular Weight 403.43 g/mol [4][5]
Aqueous Solubility Practically insoluble in water (400 mg/L at 28°C)[2][6]
Solubility in Organic Solvents Freely soluble in dimethylformamide (DMF); slightly soluble in acetone and ethanol.[2][7][8]
Predicted pKa ~3.40[2][6]
Appearance White to yellowish-white crystalline powder[8]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting such a low dissolution rate in neutral water or standard phosphate buffer (pH 7.4)?

A: The primary reason is its molecular structure and crystalline nature. This compound is a weakly acidic compound with a pKa of approximately 3.4 and is classified as practically insoluble in water.[2][6] In neutral or acidic media below its pKa, the molecule exists predominantly in its non-ionized, less soluble form. To achieve significant dissolution, the experimental conditions must be modified to overcome its inherent low solubility.

Q2: What is the most straightforward initial step to try and improve the dissolution rate?

A: The simplest and most common approach is pH modification of the dissolution medium.[][10] By raising the pH of the medium to a value significantly above the drug's pKa (e.g., pH > 5.4), you convert the this compound into its ionized, more soluble salt form. This dramatically increases both the dissolution rate and the extent of solubility.[11]

Q3: I'm seeing high variability between my dissolution experiments. What could be the cause?

A: High variability often stems from poor wetting and/or particle agglomeration. Because this compound is hydrophobic, the powder may not disperse uniformly in the aqueous medium, leading to clumping. This reduces the effective surface area available for dissolution and can cause erratic results. The use of a wetting agent, such as a low concentration of a surfactant, can often resolve this issue.[12][13]

Q4: Are there standard pharmacopeial methods for testing the dissolution of poorly soluble drugs like this?

A: Yes, the United States Pharmacopeia (USP) outlines several standard apparatuses. For poorly soluble drugs, USP Apparatus 2 (Paddle Method) is very common.[14] Its hydrodynamics are well-characterized, and it can accommodate a wide range of dosage forms. For challenging cases or for mimicking physiological flow, USP Apparatus 4 (Flow-Through Cell) is an excellent alternative, as it allows for the use of larger volumes of media to maintain sink conditions and can prevent issues like drug precipitation.[15][16]

Troubleshooting Guide: Methodologies for Dissolution Enhancement

This section provides detailed strategies to overcome poor dissolution. The methods are categorized into two main approaches: Media Modification and Solid-State Modification .

Logical Flow for Troubleshooting Dissolution Issues

The following diagram outlines a decision-making process for selecting an appropriate dissolution enhancement strategy.

Troubleshooting_Workflow start Problem: Poor this compound Dissolution media_mod Can the dissolution medium be modified for the experiment? start->media_mod api_mod Solid-State API Modification Required media_mod->api_mod No   sub_media Approach 1: Media Modification media_mod->sub_media  Yes sub_api Approach 2: Solid-State Modification api_mod->sub_api ph_adjust pH Adjustment sub_media->ph_adjust surfactant Add Surfactant sub_media->surfactant cosolvent Add Co-solvent sub_media->cosolvent end_diss_test Perform Dissolution Test (e.g., USP Apparatus 2) ph_adjust->end_diss_test surfactant->end_diss_test cosolvent->end_diss_test micronize Micronization sub_api->micronize solid_disp Solid Dispersion sub_api->solid_disp micronize->end_diss_test solid_disp->end_diss_test

Caption: Decision tree for selecting a dissolution enhancement strategy.

Approach 1: Media Modification

These techniques involve altering the composition of the dissolution medium to make it more favorable for this compound.

pH Adjustment
  • Causality: As a weak acid, this compound's solubility is highly pH-dependent. By increasing the pH of the medium above its pKa (~3.4), the carboxylic acid group deprotonates, forming a water-soluble carboxylate salt. This is often the most effective and simplest strategy.[17]

  • When to Use: Ideal for most in vitro testing where the final pH of the solution will not interfere with subsequent analytical procedures.

  • Troubleshooting:

    • Issue: Dissolution is still slow even after raising the pH.

    • Solution: Ensure the pH is sufficiently high (at least 2 units above the pKa, e.g., pH 6.8 or 7.4) and that the buffer has adequate capacity to neutralize the dissolving drug, which could otherwise lower the microenvironmental pH at the particle surface.[18]

Use of Surfactants
  • Causality: Surfactants enhance dissolution through two primary mechanisms. First, they reduce the surface tension between the hydrophobic drug particles and the aqueous medium, which improves wetting and dispersibility.[12] Second, at concentrations above the Critical Micelle Concentration (CMC), surfactants form micelles that can encapsulate the drug molecules in their hydrophobic core, effectively increasing the drug's apparent solubility.[19][20]

  • When to Use: When pH modification alone is insufficient or not possible, or when addressing issues of high variability due to poor wetting.

  • Commonly Used Surfactants:

    • Anionic: Sodium Lauryl Sulfate (SLS)

    • Non-ionic: Polysorbates (Tween® 20, Tween® 80)

  • Troubleshooting:

    • Issue: The chosen surfactant interferes with HPLC analysis (e.g., high UV absorbance).

    • Solution: Switch to a surfactant with a different chemical nature (e.g., from anionic SLS to non-ionic Tween® 80) or use the lowest effective concentration. Ensure the analytical method is validated for the presence of the surfactant.

    • Issue: Foaming in the dissolution vessel.

    • Solution: Use a lower concentration of surfactant if possible, or consider a different surfactant type. For automated systems, ensure sampling probes can handle the foam.[13]

Use of Co-solvents
  • Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent.[21] This reduction in polarity lowers the interfacial tension between the solvent and the hydrophobic drug, thereby increasing solubility.[22]

  • When to Use: In pre-formulation studies or when developing liquid formulations. It is less common for standard QC dissolution testing but can be a powerful tool for understanding solubility limits.

  • Commonly Used Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol.[][23]

  • Troubleshooting:

    • Issue: The drug precipitates when the sample is diluted for analysis.

    • Solution: Ensure the mobile phase of your analytical method has a similar or higher solvent strength than the dissolution medium to keep the drug in solution.

Approach 2: Solid-State Modification

These techniques involve physically modifying the drug powder before introducing it to the dissolution medium.

Micronization
  • Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the dissolving solid.[24] Micronization is the process of reducing the particle size of the drug powder down to the micrometer range (typically <10 µm). This drastically increases the surface-area-to-volume ratio, leading to a significant increase in the dissolution rate.[25][26] It does not, however, change the intrinsic equilibrium solubility.[26]

  • When to Use: When a permanent increase in the dissolution rate is required for a solid formulation and media modification is not a viable long-term solution.

  • Common Techniques: Jet milling, ball milling.[27]

  • Troubleshooting:

    • Issue: Micronized powder is highly cohesive and agglomerates in the dissolution medium, negating the benefit of the increased surface area.

    • Solution: This is a common problem.[26] The issue can be mitigated by including a wetting agent (surfactant) in the dissolution medium or by formulating the micronized powder with hydrophilic excipients that promote deaggregation.

Solid Dispersions
  • Causality: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic inert carrier (host) at the solid state.[28] This technique enhances dissolution by several mechanisms:

    • Particle Size Reduction: The drug is reduced to a molecular or near-molecular level within the carrier.[29]

    • Amorphous State: The high energy of the amorphous state means no crystal lattice energy needs to be overcome for dissolution to occur.[30]

    • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug.[28]

  • When to Use: For drugs with very poor solubility where even micronization is insufficient. This is a powerful formulation strategy for improving bioavailability.[30][31]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).

  • Troubleshooting:

    • Issue: The amorphous drug recrystallizes over time, leading to a decrease in the dissolution rate upon storage.

    • Solution: This is a key stability challenge for amorphous solid dispersions.[32] Proper selection of a polymer carrier that has strong interactions (e.g., hydrogen bonding) with the drug can inhibit recrystallization. Storage in low humidity conditions is also critical.

Workflow for Solid Dispersion Preparation (Solvent Evaporation Method)

Caption: General workflow for preparing a solid dispersion.

Experimental Protocols

Protocol 1: Dissolution Testing using USP Apparatus 2 (Paddle Method)
  • Apparatus Setup:

    • Assemble the USP Apparatus 2 with 900 mL vessels.

    • Set the water bath temperature to 37 ± 0.5 °C.

  • Media Preparation:

    • Prepare the desired dissolution medium (e.g., 50 mM Phosphate Buffer, pH 6.8).

    • De-aerate the medium by an appropriate method (e.g., vacuum filtration, sonication).

    • Place 900 mL of the de-aerated medium into each vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Test Execution:

    • Set the paddle rotation speed, typically to 50 or 75 RPM.[14]

    • Carefully drop a precisely weighed amount of this compound powder or a solid dosage form into each vessel. To prevent coning, try to drop the sample away from the center vortex.

    • Start the apparatus timer immediately.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) that has been validated for non-adsorption of the drug.

    • If necessary, replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Dilute the filtered samples as needed with the mobile phase.

    • Analyze the samples for this compound concentration using a validated analytical method, such as HPLC-UV.

    • Calculate the percentage of drug dissolved at each time point.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
  • Solution Preparation:

    • Accurately weigh the desired amounts of this compound and a hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve both components in a suitable common solvent (e.g., ethanol) in a round-bottom flask.[28] Use the minimum amount of solvent required to achieve a clear solution.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a dry film or solid mass is formed.

  • Post-Processing:

    • Place the dried product in a vacuum oven for 24 hours to remove any residual solvent.

    • Gently scrape the solid dispersion from the flask.

    • Using a mortar and pestle, pulverize the solid mass into a fine powder.

  • Sieving and Storage:

    • Pass the powder through a standard sieve (e.g., #60 mesh) to ensure a uniform particle size.

    • Store the final solid dispersion powder in a tightly sealed container with a desiccant to protect it from moisture.

  • Characterization:

    • Perform dissolution testing as described in Protocol 1 to compare the dissolution rate against the unprocessed drug.

    • Optionally, use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

References

Validation & Comparative

A Comparative Efficacy Analysis of Phthalylsulfathiazole and Succinylsulfathiazole in Enteric Infections

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Two Classic Intestinal Sulfonamides

In the realm of gastrointestinal anti-infective agents, the sulfonamide class of drugs holds a significant historical and clinical standing. Among these, Phthalylsulfathiazole and Succinylsulfathiazole have long been utilized for their localized action within the intestinal tract. This guide provides a comprehensive comparison of their efficacy, underpinned by their mechanisms of action, pharmacokinetic profiles, and available experimental data. While direct, contemporary head-to-head clinical trials are scarce, a thorough analysis of their properties and the activity of their shared active metabolite, sulfathiazole, allows for a robust comparative assessment.

The Core Principle: Prodrugs Targeting the Gut

Both this compound and Succinylsulfathiazole are classified as poorly absorbed sulfonamides, designed to exert their therapeutic effect primarily within the gastrointestinal lumen.[1] They are, in essence, prodrugs that remain largely intact and unabsorbed in the upper gastrointestinal tract.[2] Upon reaching the lower intestine, they are hydrolyzed by bacterial enzymes, releasing the therapeutically active moiety, sulfathiazole.[2] This targeted delivery mechanism ensures high local concentrations of the active drug at the site of infection while minimizing systemic absorption and associated side effects.[3]

The antibacterial action of the liberated sulfathiazole is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[4] This is achieved through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[2] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfathiazole effectively blocks this vital metabolic pathway in susceptible bacteria.[5]

Figure 1: General mechanism of action for this compound and Succinylsulfathiazole.

Comparative Pharmacokinetics: The Rate of Liberation

The primary differentiator in the efficacy of this compound and Succinylsulfathiazole lies in their pharmacokinetic profiles, specifically the rate and extent of their hydrolysis to the active sulfathiazole in the gut. While both are designed for slow release, subtle differences in their chemical structures—a phthalyl group versus a succinyl group—can influence their interaction with bacterial enzymes and thus the concentration of active drug available over time.

Pharmacokinetic Parameter This compound Succinylsulfathiazole Reference
Absorption Poorly absorbed from the GI tract.Poorly absorbed from the GI tract.[2]
Metabolism Hydrolyzed in the intestine to active sulfathiazole.Hydrolyzed in the intestine to active sulfathiazole.[2]
Systemic Exposure MinimalMinimal[3]
Primary Site of Action Gastrointestinal tractGastrointestinal tract[1][2]

Table 1: General Pharmacokinetic Properties

In Vitro Efficacy: The Activity of Sulfathiazole

Since both drugs liberate the same active compound, their potential efficacy is ultimately determined by the susceptibility of the target enteric pathogens to sulfathiazole. Historical and recent in vitro studies provide insight into the spectrum of activity of sulfathiazole against key gastrointestinal bacteria.

A study on a sulfathiazole derivative demonstrated its inhibitory activity against Vibrio cholerae.[6] While this was a derivative, it points to the potential of the core sulfathiazole structure against this pathogen. It's important to note that in the same study, the parent sulfathiazole did not inhibit the growth of Staphylococcus aureus, highlighting the specificity of its antibacterial spectrum.[6]

Minimum Inhibitory Concentration (MIC) data for sulfathiazole against various pathogens can be found in the literature, though values can vary depending on the strain and testing methodology. For instance, representative MIC values for Haemophilus parasuis range from 32 µg/mL to 512 µg/mL.[5] While not a primary enteric pathogen in humans, this data provides a quantitative measure of sulfathiazole's activity.

A study investigating the in vitro susceptibility of diarrhea-producing Gram-negative enteric bacteria found that all tested strains were resistant to high concentrations of sulfasalazine, another sulfonamide.[3] However, the active moiety of sulfasalazine is 5-aminosalicylic acid and sulfapyridine, not sulfathiazole, making direct comparisons of resistance patterns challenging. The same study showed that some strains of E. coli were inhibited by sulfapyridine, while Shigella and other E. coli strains were resistant.[3] This underscores the variability in susceptibility even within the broader sulfonamide class and among different enteric pathogens.

A study on the effect of both this compound and Succinylsulfathiazole on the bacterial flora of rat feces found that both drugs caused a decrease in the coliform count.[7] This provides indirect evidence of their in vivo activity against this group of bacteria.

Clinical Considerations and Comparative Safety Profiles

The clinical application of both this compound and Succinylsulfathiazole has historically been in the treatment of bacterial dysentery, colitis, and for pre-operative bowel sterilization.[8] A pilot study on college runners investigated the prophylactic use of succinylsulfathiazole for preventing diarrhea, indicating its application in this context.[9]

The safety profiles of this compound and Succinylsulfathiazole are largely dictated by the potential side effects of sulfonamides. As they are poorly absorbed, systemic side effects are generally minimized. However, hypersensitivity reactions, a known class effect of sulfonamides, can still occur.[10]

Commonly reported side effects for sulfonamides include gastrointestinal disturbances such as nausea and vomiting.[10] More severe, though rare, adverse effects can include renal toxicity due to crystalluria, and hematological disorders.[10] A comparative analysis of sulfathiazole and sulfadiazine noted that historically, sulfathiazole was considered to have a higher propensity for causing renal complications due to the lower solubility of its acetylated metabolite.[10] This is a critical consideration, as the active metabolite of both this compound and Succinylsulfathiazole is sulfathiazole.

Adverse Effect Category General Sulfonamide Profile Specific Considerations for this compound & Succinylsulfathiazole Reference
Gastrointestinal Nausea, vomiting, diarrheaCan occur, but the drugs are intended for intestinal action.[10]
Hypersensitivity Skin rashes, itching, Stevens-Johnson syndrome (rare)A known risk for all sulfonamides.[10]
Renal Toxicity Crystalluria, potential for kidney stonesThe active metabolite, sulfathiazole, has a historically higher risk compared to some other sulfonamides.[10]
Hematological Disorders Leukopenia, thrombocytopenia (less common)A recognized risk for the sulfonamide class.[10]

Table 2: Comparative Adverse Effect Profiles

Experimental Protocols

To aid researchers in further comparative studies, the following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of sulfathiazole against enteric pathogens.

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Sulfathiazole

  • Preparation of Bacterial Inoculum:

    • Culture the desired enteric pathogen (e.g., E. coli, Salmonella spp., Shigella spp.) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Sulfathiazole Solutions:

    • Prepare a stock solution of sulfathiazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the sulfathiazole dilutions.

    • Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of sulfathiazole that completely inhibits visible bacterial growth.

MIC Determination Workflow A Bacterial Culture (e.g., E. coli) B Standardize Inoculum (5 x 10^5 CFU/mL) A->B E Inoculate Plate with Bacterial Suspension B->E C Prepare Sulfathiazole Stock Solution D Serial Dilutions in 96-well Plate C->D D->E F Incubate at 37°C for 18-24h E->F G Observe for Growth (Turbidity) F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Figure 2: Workflow for MIC determination of sulfathiazole.

Conclusion and Future Directions

This compound and Succinylsulfathiazole represent a classic approach to treating enteric infections through targeted, localized delivery of the active antimicrobial agent, sulfathiazole. Their primary difference likely lies in the rate of in vivo hydrolysis, with Succinylsulfathiazole potentially offering a more prolonged release. The efficacy of both is dependent on the susceptibility of the causative pathogens to sulfathiazole, which can be variable.

For drug development professionals, the principle of using prodrugs to achieve high local concentrations in the gut remains a valid and valuable strategy. Future research could focus on modern, direct comparative studies to quantify the hydrolysis rates of these and other intestinal sulfonamides in simulated and in vivo intestinal environments. Furthermore, a comprehensive re-evaluation of the in vitro susceptibility of contemporary clinical isolates of enteric pathogens to sulfathiazole would provide crucial data for assessing their current therapeutic potential. The rise of antibiotic resistance necessitates a thorough understanding of all available therapeutic options, including these established, yet potentially still valuable, agents.

References

A Comparative Guide to the Anti-E. coli Activity of Phthalylsulfathiazole and Sulfaguanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Escherichia coli remains a significant etiological agent in various infections, particularly within the gastrointestinal tract. The sulfonamide class of antibiotics, early pioneers in antimicrobial therapy, continues to be relevant in specific clinical and research contexts. This guide provides a detailed, objective comparison of two such sulfonamides, Phthalylsulfathiazole and Sulfaguanidine, with a specific focus on their activity against E. coli. As a senior application scientist, this document is structured to provide not just data, but a causal understanding of the experimental choices and a robust framework for researchers to conduct their own comparative analyses.

Both this compound and Sulfaguanidine are primarily utilized for their effects within the gastrointestinal tract due to their poor absorption from the gut.[1] This property allows for high concentrations of the drugs to be achieved at the site of intestinal infections.[1][2] this compound, a prodrug, is hydrolyzed in the intestine to its active form, sulfathiazole.[3] Sulfaguanidine, on the other hand, is inherently active.[4] This guide will delve into their mechanisms of action, physicochemical properties influencing their activity, and provide a detailed protocol for a head-to-head comparison of their efficacy against E. coli.

Mechanism of Action: A Shared Pathway

Both this compound (via its active metabolite, sulfathiazole) and Sulfaguanidine exert their bacteriostatic effect by targeting the same essential metabolic pathway in bacteria: folate synthesis.[3][4] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This pathway is therefore an excellent target for selective toxicity.

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[4] By binding to the active site of the enzyme, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. The latter is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA, RNA, and protein synthesis. This disruption of folic acid synthesis halts bacterial growth and replication.[4]

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound (as Sulfathiazole) This compound->DHPS Competitive Inhibition Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Competitive Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Drug Stock Solutions (this compound in DMSO, Sulfaguanidine in warm water/acid) C Serial Dilution of Drugs in 96-well plate with CAMHB A->C B Prepare E. coli Inoculum (Adjust to 0.5 McFarland standard) D Inoculate wells with diluted E. coli suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

References

A Senior Application Scientist's Guide to Validating the Bacteri-ostatic Activity of Phthalylsulfathiazole in a New Bacterial Strain

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for validating the bacteriostatic activity of Phthalylsulfathiazole (PST) against a novel bacterial strain. We move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating study design. By comparing PST with mechanistically distinct antibiotics—Sulfamethoxazole and Ciprofloxacin—this guide establishes a rigorous methodology for characterizing its specific inhibitory effects. Detailed protocols for Minimum Inhibitory Concentration (MIC) determination and Time-Kill Kinetic Assays are provided, alongside data interpretation strategies and visualizations to clearly differentiate bacteriostatic from bactericidal outcomes.

Introduction: The Rationale for Re-evaluation

This compound is a sulfonamide antibiotic primarily used for gastrointestinal infections.[1][2] It functions as a prodrug; upon oral administration, it remains largely unabsorbed in the gut where it is hydrolyzed by intestinal or bacterial enzymes to release its active form, sulfathiazole.[1][3] Like other sulfonamides, its mechanism of action is the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] This disruption of folate production prevents the synthesis of nucleotides (purines and thymidine), thereby halting bacterial DNA replication and protein synthesis, which results in a bacteriostatic effect—inhibiting growth and multiplication without directly killing the bacteria.[2][3]

The distinction between bacteriostatic and bactericidal activity is crucial in drug development and clinical application. While bactericidal agents actively kill bacteria, bacteriostatic agents rely on the host's immune system to clear the inhibited pathogens.[3] The emergence of antibiotic resistance and the need to characterize the activity spectrum of existing drugs against newly identified or less-studied bacterial strains necessitates a rigorous and standardized validation approach. This guide provides the experimental framework to definitively characterize the bacteriostatic nature of this compound against a new bacterial isolate.

Strategic Experimental Design

A robust validation study hinges on a well-planned experimental design. The choices of bacterial strain, comparator agents, and methodologies are not arbitrary; they are selected to create a self-validating system that provides clear, interpretable results.

Selection of the Bacterial Strain

The "new" bacterial strain could be a recent clinical isolate, a species with emerging resistance, or a strain not extensively studied with sulfonamides. For this guide, we will use a hypothetical clinical isolate of Klebsiella pneumoniae .

  • Causality: K. pneumoniae is a significant pathogen known for acquiring resistance. Validating PST's activity provides valuable data on its potential utility. Using a clinical isolate rather than a lab-adapted strain offers more clinically relevant insights.

Selection of Comparator Antimicrobials

To properly contextualize PST's activity, it must be compared against agents with known and distinct mechanisms.

  • Sulfamethoxazole (Positive Control - Bacteriostatic): As another sulfonamide, Sulfamethoxazole acts via the same mechanism as PST's active metabolite.[][6] It serves as a direct comparison within the same class, validating the experimental conditions for detecting bacteriostatic effects.

  • Ciprofloxacin (Positive Control - Bactericidal): A fluoroquinolone antibiotic, Ciprofloxacin is a potent bactericidal agent that inhibits DNA gyrase and topoisomerase IV, leading to DNA strand breaks and rapid cell death.[7][8][9] This provides a clear contrast in the time-kill assay, highlighting the signature of a bactericidal compound.

  • No-Drug Control (Growth Control): This is essential to ensure the bacteria are viable and growing under the experimental conditions.

Methodological Approach

Two core assays will be employed in concert to build a comprehensive picture of PST's activity:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of each drug that inhibits the visible growth of the K. pneumoniae isolate.[10][11] This provides the foundational potency data.

  • Time-Kill Kinetic Assay: To assess the effect of the drugs on bacterial viability over a 24-hour period.[12][13] This is the definitive experiment to differentiate between bacteriostatic and bactericidal activity.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label="Phase 1: Preparation & Potency"; bgcolor="#F1F3F4"; Strain [label="Select & Culture\nNew Bacterial Strain\n(e.g., K. pneumoniae)", fillcolor="#FFFFFF", fontcolor="#202124"]; QC [label="Prepare Quality Control Strain\n(e.g., E. coli ATCC 25922)", fillcolor="#FFFFFF", fontcolor="#202124"]; Drugs [label="Prepare Stock Solutions:\n1. This compound\n2. Sulfamethoxazole\n3. Ciprofloxacin", fillcolor="#FFFFFF", fontcolor="#202124"]; MIC [label="Perform Broth Microdilution\nMIC Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_Kinetics" { label="Phase 2: Kinetic Analysis"; bgcolor="#F1F3F4"; Inoculum [label="Prepare Standardized Inoculum\n(~5 x 10^5 CFU/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; Setup [label="Set up Time-Kill Tubes:\n- Growth Control\n- PST (2x, 4x MIC)\n- SMX (2x, 4x MIC)\n- CIP (2x, 4x MIC)", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Sample at T = 0, 2, 4, 8, 24h\nPerform Serial Dilutions & Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plates (18-24h)\n& Count Colonies (CFU/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Analysis" { label="Phase 3: Data Analysis & Interpretation"; bgcolor="#F1F3F4"; MIC_Data [label="Determine MIC Values\n(Lowest concentration with no visible growth)", fillcolor="#FFFFFF", fontcolor="#202124"]; TK_Data [label="Calculate log10 CFU/mL\nfor each time point", fillcolor="#FFFFFF", fontcolor="#202124"]; Plot [label="Plot Time-Kill Curves\n(log10 CFU/mL vs. Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Interpret Results:\nBacteriostatic vs. Bactericidal", fillcolor="#202124", fontcolor="#FFFFFF"]; }

MIC -> MIC_Data [lhead=cluster_Analysis, ltail=cluster_Prep]; MIC_Data -> Setup [style=dashed, label="Use MIC to set\nassay concentrations"]; Inoculum -> Setup; Setup -> Sampling -> Incubate -> TK_Data -> Plot -> Conclusion; } Caption: High-level workflow for validating bacteriostatic activity.

Detailed Experimental Protocols

These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[14][15]

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Drug Solutions: Prepare stock solutions of this compound, Sulfamethoxazole, and Ciprofloxacin in an appropriate solvent (e.g., DMSO), then dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11] The use of CAMHB is critical for sulfonamide testing as it has low levels of inhibitors like thymidine.[16]

  • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of each drug to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[11] Leave wells for a growth control (broth + inoculum) and a sterility control (broth only).

  • Inoculum Preparation: From a fresh culture (18-24 hours), suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension in CAMHB to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the final bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]

  • Reading the MIC: The MIC is the lowest drug concentration in which there is no visible turbidity (bacterial growth).[10]

Protocol 2: Time-Kill Kinetic Assay
  • Setup: Prepare tubes of CAMHB containing the test drugs at concentrations relative to the predetermined MIC (e.g., 2x MIC and 4x MIC). Also include a drug-free growth control tube.

  • Inoculation: Inoculate each tube with the K. pneumoniae isolate to a starting density of ~5 x 10⁵ CFU/mL.[12]

  • Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot from the growth control tube. Perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS), plate onto Tryptic Soy Agar, and incubate. This confirms the starting bacterial count.

  • Time-Course Sampling: Incubate all tubes at 37°C with shaking. At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate as described above.[12][17]

  • Colony Counting: After 18-24 hours of incubation, count the colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point and drug concentration.

Data Presentation and Interpretation

MIC Data Summary

Summarize the MIC results in a table for easy comparison.

Antimicrobial AgentStrainMIC (µg/mL)
This compoundK. pneumoniae Isolate32
SulfamethoxazoleK. pneumoniae Isolate16
CiprofloxacinK. pneumoniae Isolate0.5
Control Strains
SulfamethoxazoleE. coli ATCC 259224
CiprofloxacinE. coli ATCC 259220.015

(Note: Values are hypothetical examples for illustrative purposes.)

Time-Kill Assay Data

Present the quantitative results of the time-kill assay in a table.

Time (h)Growth ControlThis compound (4x MIC)Sulfamethoxazole (4x MIC)Ciprofloxacin (4x MIC)
(log₁₀ CFU/mL)(log₁₀ CFU/mL)(log₁₀ CFU/mL)(log₁₀ CFU/mL)
05.725.715.725.70
26.455.655.684.15
47.315.595.612.53
88.555.755.80<2.0 (Limit of Detection)
249.105.916.02<2.0 (Limit of Detection)

(Note: Values are hypothetical examples for illustrative purposes.)

Interpreting the Results

The time-kill curve is the most definitive output for this validation.

  • Bacteriostatic Activity: Characterized by an initial inhibition or slight reduction in bacterial count, followed by a plateau where the bacterial population remains at or near the initial inoculum level. A reduction of <3-log₁₀ (99.9%) in CFU/mL from the initial count is the hallmark of a bacteriostatic effect.[12][18] this compound and Sulfamethoxazole should exhibit this profile.

  • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][18] Ciprofloxacin should demonstrate a rapid and steep decline in bacterial viability, quickly falling below this threshold.

  • Growth Control: Should show a logarithmic increase in bacterial count over the 24-hour period, confirming the viability of the organism.

dot graph "Mechanism_of_Action" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, label="Mechanism of Sulfonamide Action", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PABA [label="p-Aminobenzoic Acid\n(PABA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Pteridine [label="Pteridine Precursor", fillcolor="#FFFFFF", fontcolor="#202124"];

DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

PST [label="this compound\n(active as Sulfathiazole)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Dihydropteroate [label="Dihydropteroic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Tetrahydrofolate [label="Tetrahydrofolic Acid\n(THF)", fillcolor="#FFFFFF", fontcolor="#202124"];

Synthesis [label="Purines, Thymidine,\nAmino Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_RNA [label="DNA, RNA, Protein\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth [label="Bacterial Growth\n& Replication", fillcolor="#34A853", fontcolor="#FFFFFF"];

PABA -> DHPS [color="#4285F4"]; Pteridine -> DHPS [color="#4285F4"]; DHPS -> Dihydropteroate [label="Catalyzes", color="#4285F4"];

PST -> DHPS [label="Competitively\nInhibits", color="#EA4335", style=bold, fontcolor="#EA4335"];

Dihydropteroate -> DHFR -> Tetrahydrofolate [color="#4285F4"]; Tetrahydrofolate -> Synthesis -> DNA_RNA -> Growth [color="#4285F4"]; } Caption: this compound competitively inhibits DHPS.

Conclusion

References

A Comparative Guide to the Efficacy of Phthalylsulfathiazole and Modern Antibiotics in the Management of Gut Infections

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antimicrobial therapy for gastrointestinal infections has evolved dramatically. Phthalylsulfathiazole, a poorly absorbed sulfonamide, was once a mainstay for treating localized gut infections. However, the advent of modern antibiotics, including systemic agents like fluoroquinolones and macrolides, and targeted non-systemic drugs like rifaximin, has largely displaced it. This guide provides an in-depth, objective comparison of the efficacy, mechanisms of action, and safety profiles of this compound and these contemporary alternatives. We synthesize available data to evaluate their respective roles in an era of increasing antimicrobial resistance, providing field-proven insights and detailed experimental protocols for comparative assessment.

Introduction: The Shifting Paradigm in Treating Enteric Infections

Bacterial gastroenteritis remains a significant cause of morbidity worldwide, caused by a range of pathogens including Escherichia coli, Shigella spp., Salmonella spp., and Campylobacter spp. The therapeutic approach has historically relied on antimicrobial agents that can effectively target these pathogens within the gastrointestinal lumen. This compound, a sulfonamide derivative, emerged as a valuable tool due to its unique pharmacokinetic profile: it is a prodrug that is minimally absorbed in the upper gastrointestinal tract, allowing for its hydrolysis to the active compound, sulfathiazole, directly at the site of infection in the colon.[1][2][3] This localized action minimized systemic toxicity and was effective for various intestinal conditions like dysentery and colitis.[2]

However, the therapeutic arsenal has expanded to include potent modern antibiotics with diverse mechanisms and pharmacokinetic properties. This guide critically examines the standing of this compound by comparing it against three classes of modern agents that define current clinical practice:

  • Fluoroquinolones (e.g., Ciprofloxacin): Broad-spectrum, bactericidal agents with excellent systemic absorption.

  • Macrolides (e.g., Azithromycin): Systemic agents that are now a preferred first-line therapy for many enteric infections, particularly traveler's diarrhea.[4][5]

  • Rifamycins (e.g., Rifaximin): A gut-selective, non-absorbable antibiotic, offering a modern parallel to the localized action of this compound.[6]

This comparison will delve into their mechanisms, clinical efficacy, safety, and the crucial context of antimicrobial resistance, providing a comprehensive resource for drug development professionals and researchers.

Comparative Analysis of Antimicrobial Mechanisms

The fundamental difference in efficacy between this compound and modern antibiotics begins at the molecular level. While both aim to disrupt bacterial viability, their targets and modes of action are distinct.

This compound: A Competitive Antagonist of Folate Synthesis

This compound itself is an inactive prodrug.[1] Upon reaching the large intestine, it is slowly hydrolyzed by bacterial enzymes, releasing the active moiety, sulfathiazole.[2][3] Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid.[1][2][7] Since bacteria must synthesize their own folate to produce nucleotides for DNA and RNA replication, this blockade halts bacterial growth, exerting a primarily bacteriostatic effect.[8] Humans are unaffected as they obtain folate from their diet. This selective, localized action was the cornerstone of its therapeutic utility.[1]

cluster_bacteria Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Sulfathiazole Sulfathiazole (from this compound) Sulfathiazole->DHPS Competitive Inhibition

Caption: Mechanism of this compound Action.
Modern Antibiotics: Diverse and Potent Mechanisms

Modern antibiotics employ more direct and often bactericidal mechanisms of action.

  • Fluoroquinolones (Ciprofloxacin): These agents inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair. This leads to rapid, concentration-dependent bactericidal activity.[9]

  • Azithromycin (Macrolide): Azithromycin binds to the 50S ribosomal subunit of bacteria, interfering with protein synthesis. While often considered bacteriostatic , it can be bactericidal at high concentrations.[9]

  • Rifaximin (Rifamycin): Rifaximin binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting the initiation of RNA synthesis.[10] This halts transcription and protein production, resulting in bactericidal activity.

Antibiotic Class Target Effect Mechanism of Action
This compound Dihydropteroate SynthaseBacteriostaticCompetitively inhibits folic acid synthesis pathway.[1][2]
Fluoroquinolones DNA Gyrase / Topoisomerase IVBactericidalInhibits bacterial DNA replication and repair.[9]
Macrolides 50S Ribosomal SubunitBacteriostatic/BactericidalInhibits bacterial protein synthesis.[9]
Rifamycins DNA-dependent RNA PolymeraseBactericidalInhibits initiation of bacterial RNA synthesis.[10]
Table 1: Comparison of Antimicrobial Mechanisms.

Pharmacokinetics: The Decisive Factor of Local vs. Systemic Action

The efficacy of an antibiotic in treating gut infections is profoundly influenced by its absorption profile. Here, this compound finds its closest modern analog in rifaximin.

  • This compound: Designed for minimal absorption, with approximately 95% of the oral dose remaining in the intestinal lumen.[3] This ensures high local drug concentrations while minimizing systemic exposure and associated side effects.[1][8]

  • Rifaximin: Similarly, it is a non-absorbable rifamycin derivative with less than 0.4% bioavailability after oral administration.[6] This gut-selective property makes it highly effective for targeted treatment of intestinal pathogens with an excellent safety profile.[6]

  • Fluoroquinolones and Azithromycin: These are systemic antibiotics, readily absorbed from the GI tract and distributed throughout the body. While this allows them to treat invasive infections where bacteria have penetrated the intestinal mucosa and entered the bloodstream, it also exposes the entire body to the drug, increasing the risk of systemic side effects and broader impact on the host's microbiome.[4][11]

This distinction is critical: for non-invasive infections like traveler's diarrhea caused by enterotoxigenic E. coli (ETEC), a non-absorbable agent is ideal.[6][12] For invasive diseases like dysentery with fever and bloody stools, a systemic antibiotic is necessary.[13][14]

Comparative Clinical Efficacy and Spectrum of Activity

While direct, head-to-head clinical trials comparing this compound with modern agents are lacking due to its declining use, a comparison can be constructed from historical data and extensive modern clinical evidence.[8]

Agent Spectrum / Key Pathogens Primary Indications Clinical Efficacy Notes
This compound Broad-spectrum (historically) including E. coli, Shigella, Salmonella.[7]Dysentery, colitis, gastroenteritis, pre-operative bowel preparation.[2]Efficacy is likely compromised by widespread sulfonamide resistance. Lack of recent clinical data.
Azithromycin Campylobacter, Shigella, Salmonella, ETEC.[15][16]Traveler's Diarrhea (preferred), Dysentery.[4][5][17]Highly effective, often as a single 1g dose or a 3-day course.[5][18] Recommended where fluoroquinolone resistance is prevalent.[15][16]
Fluoroquinolones Shigella, Salmonella, ETEC.[19][20]Traveler's Diarrhea, Shigellosis, Typhoid Fever.[19]Efficacy is severely limited by increasing global resistance, especially in Campylobacter.[17][21]
Rifaximin Primarily non-invasive E. coli.[6][13]Traveler's Diarrhea (non-dysenteric).[12][13]Efficacy similar to ciprofloxacin for ETEC diarrhea.[6] Not effective for infections with fever or blood in the stool.[12][13]
Table 2: Comparison of Clinical Efficacy and Indications.

Modern guidelines from organizations like the CDC now recommend azithromycin as the preferred first-line empirical therapy for moderate to severe traveler's diarrhea.[17] Rifaximin is a key option for milder, non-dysenteric cases.[17] Fluoroquinolones are reserved for specific situations due to resistance concerns.[17][20] this compound is no longer recommended in major treatment guidelines for these conditions.

Safety and Tolerability: A Modern Advantage

The safety profile is a critical differentiator. While this compound's poor absorption was a key safety feature, the sulfonamide class carries inherent risks.

Agent Common Adverse Effects Serious/Potentially Fatal Adverse Effects
This compound Nausea, stomach upset, diarrhea.[22][23]Hypersensitivity reactions (rash), Stevens-Johnson Syndrome, crystalluria (kidney damage), blood disorders (agranulocytosis, aplastic anemia).[3][22]
Azithromycin Nausea, vomiting, abdominal discomfort.[18]QT interval prolongation, liver dysfunction.
Fluoroquinolones Nausea, diarrhea, headache.[4]Tendinitis and tendon rupture, aortic dissection, peripheral neuropathy, Clostridioides difficile infection.[11][24]
Rifaximin Generally well-tolerated; may include headache, bloating.[10]Very low risk of systemic side effects due to minimal absorption.[6]
Table 3: Comparison of Adverse Effect Profiles.

The risk of severe hypersensitivity reactions like Stevens-Johnson syndrome is a significant concern with all sulfonamides, including this compound.[3][22] Furthermore, older studies noted that its use could lead to vitamin B insufficiency by altering the gut flora responsible for its synthesis.[25]

In contrast, rifaximin offers a superior safety profile for localized gut therapy, lacking the class-specific toxicities of sulfonamides and the systemic risks of fluoroquinolones.[6] While systemic agents like azithromycin are generally safe, they require careful consideration in patients with cardiac comorbidities.[18]

Standardized Protocols for Comparative Assessment

To objectively compare these agents in a research setting, standardized methodologies are essential.

Protocol: In Vitro Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) required to inhibit the growth of key enteropathogens.

Objective: To quantify and compare the in vitro potency of this compound (as sulfathiazole), ciprofloxacin, azithromycin, and rifaximin.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of each antibiotic in a suitable solvent. This compound should be pre-hydrolyzed to its active form, sulfathiazole, for in vitro testing.

  • Bacterial Inoculum Preparation: Culture isolates of E. coli (ATCC 25922), Shigella sonnei (ATCC 25931), Salmonella enterica (ATCC 14028), and Campylobacter jejuni (ATCC 33560) on appropriate agar plates. Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in Cation-Adjusted Mueller-Hinton Broth (or appropriate medium for Campylobacter). The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate plates at 35-37°C for 18-24 hours. Campylobacter plates must be incubated under microaerophilic conditions.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Causality: This method provides a direct, quantitative measure of an antibiotic's potency against specific pathogens. Comparing MIC values is a foundational step in assessing potential efficacy before moving to more complex models.

Caption: Workflow for MIC Determination.
Protocol: Design of a Comparative Randomized Controlled Trial (RCT)

This hypothetical trial design outlines how to compare this compound with its modern, non-absorbable counterpart, rifaximin.

Objective: To compare the clinical efficacy and safety of this compound vs. rifaximin for the treatment of uncomplicated traveler's diarrhea.

Methodology:

  • Study Population: Adult travelers to a high-risk region (e.g., Southeast Asia, Latin America) presenting with acute diarrhea (≥3 unformed stools in 24 hours) of <72 hours duration, without signs of invasive disease (no fever >38.5°C, no visible blood in stool).

  • Study Design: A prospective, randomized, double-blind, parallel-group study.

  • Randomization & Blinding: Eligible participants will be randomized (1:1) to receive either this compound (e.g., 1g four times daily) or Rifaximin (200mg three times daily) for 3 days. Both patients and investigators will be blinded to the treatment allocation.

  • Endpoints:

    • Primary Endpoint: Time to last unformed stool (TLUS).

    • Secondary Endpoints: Clinical cure rate at 72 hours, microbiological eradication rates from stool samples, incidence of adverse events.

  • Data Analysis: The primary endpoint (TLUS) will be analyzed using a time-to-event method (e.g., Kaplan-Meier analysis). Secondary endpoints will be compared using appropriate statistical tests (e.g., Chi-squared for cure rates).

Causality: This design directly compares the two non-absorbable agents in a clinically relevant setting. Rifaximin is the logical comparator as it shares the core pharmacokinetic principle of localized gut action, allowing for a focused assessment of the active molecule's efficacy and tolerability.

A Travelers with Acute Diarrhea Screened for Eligibility B Informed Consent & Baseline Assessment A->B C Randomization (1:1) B->C D1 Arm A: this compound (3-day course) C->D1 D2 Arm B: Rifaximin (3-day course) C->D2 E Follow-up & Data Collection (Daily diary, Stool samples, AE monitoring) D1->E D2->E F Primary Endpoint Analysis: Time to Last Unformed Stool (TLUS) E->F

Caption: Design of a Comparative Clinical Trial.

Synthesis and Future Perspectives

This compound represents a historically important therapeutic concept: targeting enteric pathogens with a non-absorbable drug to maximize local efficacy and minimize systemic harm. However, its clinical utility today is severely limited. Its bacteriostatic mechanism is less potent than the bactericidal actions of modern agents, and the global rise in sulfonamide resistance among enteropathogens has likely rendered it ineffective in many cases.

The development of rifaximin has effectively modernized the concept of gut-selective therapy. Rifaximin offers a potent, bactericidal mechanism against key pathogens like ETEC, combined with a superior safety profile that lacks the inherent risks of the sulfonamide class.[6][12] For more severe, invasive infections, systemic antibiotics like azithromycin provide reliable efficacy and have become the standard of care, particularly where fluoroquinolone resistance is a known issue.[4][17]

While there is growing interest in repurposing older antibiotics to combat resistance, the path for this compound is unclear without significant chemical modification.[26] Its core limitations—a bacteriostatic mechanism and susceptibility to widespread resistance—place it at a distinct disadvantage.

References

A Comparative Analysis of Phthalylsulfathiazole's Impact on Key Gut Commensal Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Microbiology and Drug Development

Introduction: The Evolving Landscape of Gut Microbiome Research and Antimicrobial Effects

The human gut microbiome, a complex ecosystem of bacteria, archaea, fungi, and viruses, plays a pivotal role in host health, influencing everything from nutrient metabolism and immune system development to protection against pathogens.[1] The administration of antimicrobial agents can significantly disrupt this delicate balance, leading to dysbiosis, a condition associated with various gastrointestinal and systemic disorders. Phthalylsulfathiazole, a broad-spectrum sulfonamide antibiotic, has been utilized for the treatment of gastrointestinal infections.[2][3][4] Its unique pharmacological profile, characterized by poor absorption from the gastrointestinal tract, results in high concentrations within the gut lumen.[5] This localized action minimizes systemic side effects but raises important questions about its impact on the resident commensal microbiota.[4]

This guide provides a comprehensive framework for the comparative analysis of this compound's effects on four key genera of gut commensal bacteria: Bifidobacterium, Lactobacillus, Bacteroides, and Enterococcus. These genera were selected based on their significant roles in maintaining gut homeostasis. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to generate robust and reproducible data.

Mechanism of Action: A Tale of Two Molecules

This compound is a prodrug, meaning it is administered in an inactive form.[5] Upon reaching the colon, it is hydrolyzed by bacterial enzymes, releasing the active antimicrobial agent, sulfathiazole.[5]

This compound This compound (Prodrug) BacterialEnzymes Bacterial Enzymes (in Colon) This compound->BacterialEnzymes Hydrolysis Sulfathiazole Sulfathiazole (Active Drug) BacterialEnzymes->Sulfathiazole DihydropteroateSynthase Dihydropteroate Synthase Sulfathiazole->DihydropteroateSynthase Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DihydropteroateSynthase FolicAcid Folic Acid Synthesis DihydropteroateSynthase->FolicAcid BacterialGrowth Bacterial Growth Inhibition FolicAcid->BacterialGrowth

Caption: this compound's conversion to its active form.

Sulfathiazole, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA).[6] Bacteria that synthesize their own folic acid require PABA as a precursor. Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate synthase, which is essential for the incorporation of PABA into dihydrofolic acid, a key intermediate in the folic acid synthesis pathway.[4][6] This disruption of folic acid synthesis ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[4][6] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Comparative Susceptibility of Key Gut Commensals: A Proposed Experimental Framework

Direct comparative data on the susceptibility of key gut commensals to this compound is limited. However, based on the known resistance patterns of these genera to other sulfonamides, such as sulfamethoxazole, we can formulate a hypothesis to be tested using the following experimental protocols.

Hypothesized Susceptibility Profile:

Bacterial GenusKey Species for TestingExpected Susceptibility to SulfathiazoleRationale
BifidobacteriumB. adolescentis, B. longumLikely ResistantMany Bifidobacterium species are known to be intrinsically resistant to sulfamethoxazole.[1][7][8]
LactobacillusL. acidophilus, L. rhamnosusVariableSusceptibility to sulfonamides can be species- and strain-dependent within the Lactobacillus genus.[3][9][10][11]
BacteroidesB. fragilis, B. thetaiotaomicronLikely SusceptibleStudies have shown that a high percentage of Bacteroides strains are susceptible to sulfamethoxazole.[2][6]
EnterococcusE. faecalis, E. faeciumVariableWhile often resistant to sulfonamides alone, the effect can be strain-dependent.[12][13]

Experimental Protocols: A Step-by-Step Guide to In-Vitro Analysis

To validate the hypothesized susceptibilities and generate robust comparative data, the following detailed protocols are provided. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Bacterial Strains and Culture Conditions
  • Obtain Bacterial Strains: Acquire type strains of the selected species from a reputable culture collection (e.g., ATCC, DSMZ) to ensure reproducibility.

  • Culture Media:

    • Bifidobacterium and Lactobacillus: Use De Man, Rogosa and Sharpe (MRS) agar/broth supplemented with 0.05% L-cysteine-HCl to create a sufficiently anaerobic environment.

    • Bacteroides: Utilize Brucella agar/broth supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).

    • Enterococcus: Employ Brain Heart Infusion (BHI) agar/broth.

  • Incubation Conditions:

    • Incubate all anaerobic bacteria (Bifidobacterium, Lactobacillus, Bacteroides) at 37°C in an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).

    • Incubate Enterococcus (a facultative anaerobe) at 37°C in an aerobic or anaerobic environment.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol will determine the lowest concentration of sulfathiazole that inhibits the visible growth of each bacterial strain.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Overnight Bacterial Culture Standardize Standardize Inoculum (0.5 McFarland) BacterialCulture->Standardize Inoculate Inoculate Wells Standardize->Inoculate SerialDilution Prepare Serial Dilutions of Sulfathiazole Microplate 96-Well Microplate SerialDilution->Microplate Microplate->Inoculate Incubate Incubate (Anaerobically/Aerobically) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for MIC determination by broth microdilution.

  • Prepare Sulfathiazole Stock Solution: Dissolve sulfathiazole powder in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the sulfathiazole stock solution in the appropriate broth medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC for each bacterium (e.g., 0.125 to 1024 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the sulfathiazole dilutions with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only). Incubate the plates under the appropriate atmospheric conditions and temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of sulfathiazole at which there is no visible growth of bacteria.

Protocol 3: In-Vitro Gut Model Co-culture Experiment

This experiment will assess the impact of a clinically relevant concentration of this compound on a simplified gut microbial community.

  • Establish Co-culture: In an anaerobic chamber, combine the four representative bacterial species in a suitable growth medium that supports the growth of all organisms (e.g., a modified gut simulation medium). Allow the co-culture to stabilize for 24 hours.

  • Introduce this compound: Add this compound to the co-culture at a concentration that reflects the estimated levels in the human colon after oral administration. Include a control co-culture without the drug.

  • Time-course Sampling: At various time points (e.g., 0, 12, 24, and 48 hours), collect samples from both the treated and control co-cultures.

  • Quantify Bacterial Populations: Use quantitative PCR (qPCR) with genus-specific primers to determine the absolute abundance of Bifidobacterium, Lactobacillus, Bacteroides, and Enterococcus at each time point. This will reveal the selective pressure exerted by this compound on each commensal group.

Data Presentation and Interpretation

The results from the MIC testing can be summarized in a table for easy comparison. The data from the in-vitro gut model can be visualized using a line graph to show the population dynamics of each bacterial genus over time in the presence and absence of this compound.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of Sulfathiazole against Representative Gut Commensals

Bacterial GenusSpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Interpretation
BifidobacteriumB. adolescentis>1024>1024Resistant
B. longum>1024>1024Resistant
LactobacillusL. acidophilus64256Intermediate
L. rhamnosus128512Intermediate
BacteroidesB. fragilis1664Susceptible
B. thetaiotaomicron32128Susceptible
EnterococcusE. faecalis256>1024Resistant
E. faecium512>1024Resistant

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Alternative Therapeutic Strategies and Concluding Remarks

Given the potential for this compound to disrupt the gut microbiota, particularly by inhibiting beneficial genera like Bacteroides while potentially selecting for resistant Enterococcus strains, exploring alternative therapeutic strategies for gastrointestinal infections is warranted. These may include:

  • Narrow-spectrum antibiotics: These agents target specific pathogens while minimizing collateral damage to the commensal microbiota.

  • Non-antibiotic therapies: Probiotics, prebiotics, and phage therapy are emerging as promising approaches to manage gut infections by modulating the microbiome.[14]

  • Herbal and natural compounds: Certain plant-derived products have shown antimicrobial activity against gastrointestinal pathogens.[15][16]

References

In-Vitro Showdown: Phthalylsulfathiazole vs. Neomycin - A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of antimicrobial research, a precise understanding of a compound's in-vitro characteristics is fundamental to its potential application. This guide offers a head-to-head comparison of two well-established antibacterial agents from distinct classes: Phthalylsulfathiazole, a sulfonamide, and Neomycin, an aminoglycoside. We will dissect their mechanisms of action, present a rigorous protocol for comparative in-vitro evaluation, and analyze their expected performance based on established principles of microbiology.

Introduction: A Tale of Two Antibiotics

This compound is a broad-spectrum sulfonamide antimicrobial agent.[1][2] It functions as a prodrug, remaining largely unabsorbed in the gastrointestinal tract where it is hydrolyzed by intestinal bacteria to release its active form, sulfathiazole.[1][3] This localized action makes it particularly suited for treating gastrointestinal infections.

Neomycin is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces fradiae.[4][5] It is actually a complex of neomycin A, B, and C, with neomycin B and C being the most active components.[4][5] Known for its potent activity, especially against Gram-negative bacteria, neomycin is widely used in topical preparations and as a selective agent in molecular biology.[5][6]

Dueling Mechanisms: Inhibition vs. Disruption

The core of the in-vitro comparison between this compound and Neomycin lies in their fundamentally different approaches to bacterial inhibition.

This compound: The Metabolic Antagonist

Once converted to sulfathiazole, the drug acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3][7][8] Bacteria must synthesize their own folic acid, an essential precursor for the production of nucleic acids (DNA and RNA) and certain amino acids.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the pathway, leading to a cessation of bacterial growth and replication.[3][7] This mode of action is bacteriostatic , meaning it inhibits bacterial proliferation, relying on the host's immune system to clear the infection.[3]

cluster_0 Bacterial Folic Acid Synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Dihydrofolic_Acid->Nucleic_Acids This compound This compound (as Sulfathiazole) This compound->DHPS Competitive Inhibition

Caption: this compound's competitive inhibition of DHPS.

Neomycin: The Protein Synthesis Saboteur

Neomycin exerts its potent bactericidal (bacteria-killing) effect by targeting the machinery of protein synthesis.[6][9] It irreversibly binds to the 30S ribosomal subunit in bacteria.[6][9][10] This binding event has a dual disruptive effect: it interferes with the initiation of protein synthesis and causes a misreading of the mRNA template.[6][10] This leads to the production of abnormal or nonfunctional proteins, which disrupts essential cellular processes and ultimately results in bacterial cell death.[10][11]

cluster_1 Bacterial Protein Synthesis mRNA mRNA Ribosome 30S Ribosomal Subunit mRNA->Ribosome Protein Functional Protein Ribosome->Protein Neomycin Neomycin Neomycin->Ribosome Irreversible Binding & mRNA Misreading

Caption: Neomycin's disruption of the 30S ribosomal subunit.

In-Vitro Susceptibility Testing: A Head-to-Head Protocol

To quantitatively compare the in-vitro efficacy of this compound and Neomycin, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12][13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][15]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is designed as a self-validating system, incorporating essential controls for trustworthy and reproducible data.

Materials:

  • This compound and Neomycin Sulfate (analytical standard)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, round-bottom microtiter plates

  • Test bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Humidified incubator (35°C ± 2°C)

Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis node_stock 1. Prepare Antimicrobial Stock Solutions node_dilute 3. Perform 2-Fold Serial Dilutions of Drugs in 96-Well Plate node_stock->node_dilute node_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) node_inoculate 4. Inoculate Wells with Bacterial Suspension node_inoculum->node_inoculate node_dilute->node_inoculate node_incubate 5. Incubate at 35°C for 16-20 hours node_inoculate->node_incubate node_read 6. Visually Inspect for Growth and Determine MIC node_incubate->node_read node_validate 7. Validate Results with Growth & Sterility Controls node_read->node_validate

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:
  • Antimicrobial Stock Preparation: Prepare concentrated stock solutions of this compound and Neomycin. Expertise & Experience: Use a solvent that ensures complete dissolution but has no antimicrobial activity at its final concentration in the assay (e.g., DMSO for this compound, sterile water for Neomycin Sulfate). Stock concentrations should be high (e.g., >1000 µg/mL) to allow for accurate serial dilutions.[16]

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Trustworthiness: This standardization is critical for assay reproducibility. This suspension is then diluted in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the 2x final starting concentration of the drug to the first column of wells.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[17]

    • The eleventh column, containing only broth and inoculum, serves as the positive growth control. The twelfth column, containing only broth, is the sterility control.

  • Inoculation: Inoculate each well (columns 1-11) with the standardized bacterial suspension.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • MIC Determination: After incubation, the MIC is read as the lowest drug concentration in a well with no visible turbidity (i.e., no bacterial growth).[12] The growth control must be turbid and the sterility control must be clear for the assay to be valid.

Comparative In-Vitro Performance & Resistance

Based on their mechanisms of action and known spectrums, a clear difference in in-vitro potency is expected. The following table provides an illustrative comparison of typical MIC ranges. Note: These are representative values; actual MICs can vary significantly between specific strains.

Table 1: Representative MIC Ranges for this compound and Neomycin

Antimicrobial AgentBacterial SpeciesTypical MIC Range (µg/mL)In-Vitro Potency
This compoundEscherichia coli32 - >512Low to Moderate
Staphylococcus aureus16 - 256Low to Moderate
NeomycinEscherichia coli4 - 16High[18]
Staphylococcus aureus1 - 8High

Analysis:

  • Potency: Neomycin is expected to demonstrate significantly lower MIC values (higher potency) than this compound against both Gram-positive and Gram-negative bacteria.[18][19] This is a direct consequence of its bactericidal mechanism, which actively kills bacteria, versus the bacteriostatic nature of sulfonamides.

  • Resistance Mechanisms: Widespread resistance is a critical factor for both drug classes.

    • Sulfonamides: Resistance is common and typically arises from mutations in the folP gene (encoding the target enzyme, DHPS) or through the acquisition of plasmid-borne sul genes (sul1, sul2, sul3), which encode for a drug-insensitive version of the DHPS enzyme.[20][21][22]

    • Aminoglycosides: The most prevalent mechanism of resistance is enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases, phosphotransferases, and nucleotidyltransferases.[23][24][25] Alterations to the ribosomal target can also confer resistance.[23][26]

Conclusion for the Research Professional

For in-vitro research applications, the choice between this compound and Neomycin is dictated by the experimental goal.

  • Neomycin is the superior choice when high potency and bactericidal activity are required. Its low MIC values make it an effective agent for eliminating susceptible bacterial populations in cell culture and for use as a selection agent in molecular biology applications.

  • This compound (or its active form, sulfathiazole) is more relevant for studies focused on the folic acid synthesis pathway or when a bacteriostatic effect is specifically desired. Its lower in-vitro potency and the high prevalence of resistance limit its utility as a general-purpose in-vitro antibiotic.

This guide underscores the importance of understanding the fundamental mechanisms of antimicrobial agents. The provided protocol for MIC determination offers a robust framework for any laboratory to conduct its own head-to-head comparisons, ensuring data-driven decisions in antibiotic selection for research and development.

References

A Comparative Guide to the Synthesis of Phthalylsulfathiazole: A Modern, Mechanochemical Approach vs. Traditional Solvent-Based Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Phthalylsulfathiazole and the Imperative for Greener Synthesis

This compound is a broad-spectrum sulfonamide antimicrobial agent primarily utilized for the treatment of gastrointestinal infections such as dysentery, colitis, and gastroenteritis.[1][2] Its mechanism of action relies on its poor absorption in the gastrointestinal tract, where it hydrolyzes to release the active component, sulfathiazole.[3][4] This localized action minimizes systemic side effects and makes it a valuable therapeutic agent.[3][4]

The traditional synthesis of this compound, while effective, often involves the use of organic solvents and heating, which carry environmental and economic costs.[1] In the continuous drive for more sustainable and efficient pharmaceutical manufacturing, novel synthesis methodologies are of paramount importance. This guide presents a comprehensive comparison of a modern, solvent-free mechanochemical synthesis of this compound against the established solvent-based condensation method. We will delve into the underlying principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key manufacturing and validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important pharmaceutical compound.

Reaction Schematics: A Visual Comparison of Synthesis Pathways

The fundamental reaction for producing this compound involves the acylation of sulfathiazole with phthalic anhydride. The two methods discussed in this guide achieve this transformation through distinctly different physical processes.

cluster_0 Traditional Solvent-Based Synthesis cluster_1 Mechanochemical Synthesis ST_trad Sulfathiazole Solvent Alcohol (Solvent) + Heat (Reflux) ST_trad->Solvent PA_trad Phthalic Anhydride PA_trad->Solvent PST_trad This compound (in solution) Solvent->PST_trad Condensation Purification_trad Cooling, Precipitation, Filtration, Recrystallization PST_trad->Purification_trad ST_mech Sulfathiazole (solid) Milling High-Energy Ball Milling (Solvent-Free) ST_mech->Milling PA_mech Phthalic Anhydride (solid) PA_mech->Milling PST_mech This compound (solid product) Milling->PST_mech Solid-State Reaction Purification_mech Washing PST_mech->Purification_mech

Caption: Comparative workflow of traditional vs. mechanochemical synthesis.

Methodologies: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for both the traditional solvent-based and the novel mechanochemical synthesis of this compound.

Protocol 1: Traditional Solvent-Based Synthesis

This method is adapted from established procedures, including those described in historical patents.[5]

Materials:

  • Sulfathiazole (10.0 g)

  • Phthalic Anhydride (5.0 g)

  • Ethanol (100 mL)

  • Deionized Water

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • To a 250 mL round-bottom flask, add 10.0 g of sulfathiazole and 100 mL of ethanol.

  • Begin stirring the suspension and heat the flask to boiling using a heating mantle.

  • Once the ethanol is boiling, add 5.0 g of phthalic anhydride to the suspension.

  • Attach a reflux condenser and continue to reflux the mixture for 5 minutes. The solids should fully dissolve during this time.[5]

  • After 5 minutes of reflux, remove the flask from the heat and allow it to cool to room temperature.

  • Once cooled, dilute the solution with an equal volume of deionized water (100 mL) to precipitate the product.

  • Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of dilute ethanol.

  • Recrystallize the crude product from dilute ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Protocol 2: Novel Mechanochemical Synthesis

This solvent-free method utilizes mechanical energy to drive the chemical reaction.[1]

Materials:

  • Sulfathiazole (1.26 g, equimolar to phthalic anhydride)

  • Phthalic Anhydride (0.74 g, equimolar to sulfathiazole)

  • Benzoic Acid (optional catalyst, 0.1 g)

Equipment:

  • High-energy ball mill (e.g., planetary ball mill or mixer mill)

  • Milling jars and balls (e.g., stainless steel or zirconia)

  • Spatula

  • Beaker

Procedure:

  • Place 1.26 g of sulfathiazole and 0.74 g of phthalic anhydride into a milling jar.

  • If using a catalyst, add 0.1 g of benzoic acid.[1]

  • Add the milling balls to the jar.

  • Secure the jar in the high-energy ball mill.

  • Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for a predetermined time (e.g., 30-60 minutes). The optimal time may need to be determined experimentally.

  • After milling, carefully open the jar and remove the solid product.

  • To isolate the main product, wash the reaction mixture with water heated to 75-80°C to remove any unreacted sulfathiazole.[1]

  • Collect the solid this compound by filtration and dry.

Comparative Performance Analysis

The choice of a synthesis method in pharmaceutical manufacturing is a multi-faceted decision. The following table provides a comparative overview of the two methods based on key performance indicators.

ParameterTraditional Solvent-Based SynthesisNovel Mechanochemical SynthesisRationale and Justification
Reaction Time ~5-10 minutes of reflux, plus cooling and precipitation time.30-60 minutes of milling.While the reflux time is short, the overall process time for the traditional method is longer due to heating, cooling, and precipitation steps. Mechanochemical synthesis is a continuous process within the mill.
Solvent Usage High (e.g., Ethanol).None (Solvent-free).Mechanochemical synthesis is a "green" chemistry approach that eliminates the need for organic solvents, reducing environmental impact and disposal costs.
Energy Consumption Requires sustained heating for reflux.Requires electrical energy for milling.A direct comparison is complex, but eliminating the need to heat large volumes of solvent can lead to significant energy savings.
Product Yield Good, but can be affected by solubility during precipitation and recrystallization.Potentially higher yields approaching 100% have been reported for mechanochemical reactions.Solid-state reactions can be more efficient and avoid losses associated with transferring solutions and incomplete precipitation.
Purity & By-products Risk of by-products such as phthalazolimide or diethyl phthalate, requiring purification.[1]Can yield pure product directly, minimizing by-products.[1]The absence of solvent and lower reaction temperatures in some cases can suppress the formation of side products.
Process Scalability Well-established for large-scale production.Scalability is an active area of research, with continuous milling technologies emerging.Traditional batch processing is well-understood, while scaling up mechanochemistry requires specialized equipment and process optimization.

Validation and Quality Control: Ensuring Product Integrity

Validation of the synthesis process is critical to ensure the consistent production of high-quality this compound. The following workflow outlines the key stages of analytical method validation in accordance with ICH guidelines.

synthesis Synthesized this compound (from either method) hplc_dev HPLC Method Development synthesis->hplc_dev validation Method Validation (ICH Q2(R1)) hplc_dev->validation release Routine QC Release Testing validation->release specificity Specificity (vs. impurities, starting materials) linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ

References

A Researcher's Guide to Comparative Proteomics of Bacteria Under Phthalylsulfathiazole Treatment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the proteomic response of bacteria to Phthalylsulfathiazole (PST) treatment. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed methodologies, and interpretation of comparative proteomic data. We will explore the molecular cascade initiated by PST and contrast its effects with those of other antimicrobial agents, supported by representative experimental data.

Introduction: Unveiling the Proteomic Ripple Effect of this compound

This compound is a sulfonamide antibiotic that primarily targets gastrointestinal infections.[1] Its efficacy stems from its structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] By competitively inhibiting DHPS, PST effectively halts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate (THF).[1][3] THF is an essential cofactor in the biosynthesis of nucleotides and certain amino acids, making its depletion detrimental to bacterial growth and replication.[4][5] While the primary mechanism of action is well-established, a global understanding of the downstream cellular responses requires a more comprehensive approach.

Comparative proteomics offers a powerful lens to dissect these complex responses. By quantifying the entire protein complement of bacteria—the proteome—before and after PST treatment, we can identify significant alterations in protein expression. This data provides invaluable insights into the bacterium's adaptive strategies, stress responses, and potential secondary drug targets. This guide will walk you through a robust workflow for conducting such a comparative proteomic analysis.

The Experimental Blueprint: A Validated Workflow for Comparative Proteomics

The success of any proteomic study hinges on a meticulously planned and executed experimental design. The following workflow is a self-validating system, incorporating internal controls and established methodologies to ensure data integrity and reproducibility.

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_extraction Protein Extraction & Digestion cluster_tmt_labeling TMT Labeling & LC-MS/MS cluster_data_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., E. coli) treatment Treatment Groups (Control, PST, Alternative Antibiotic) bacterial_culture->treatment harvesting Cell Harvesting (Centrifugation) treatment->harvesting lysis Cell Lysis (Sonication/Bead Beating) harvesting->lysis quantification Protein Quantification (BCA Assay) lysis->quantification digestion Reduction, Alkylation, & Tryptic Digestion quantification->digestion tmt Tandem Mass Tag (TMT) Labeling digestion->tmt lcms LC-MS/MS Analysis tmt->lcms database_search Database Searching (e.g., Mascot, Sequest) lcms->database_search quant_analysis Quantitative Analysis & Statistical Validation database_search->quant_analysis bioinformatics Bioinformatic Analysis (Pathway & Function) quant_analysis->bioinformatics folate_biosynthesis GTP GTP DHN_triphosphate Dihydroneopterin triphosphate GTP->DHN_triphosphate GTP cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHN_triphosphate->HMDHP HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->HMDHP_PP HPPK Dihydropteroate Dihydropteroate HMDHP_PP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) PST This compound (Sulfonamides) Dihydropteroate Synthase\n(DHPS) Dihydropteroate Synthase (DHPS) PST->Dihydropteroate Synthase\n(DHPS) Inhibits

References

A Researcher's Guide to Dihydropteroate Synthase Inhibitors: A Comparative Analysis of Phthalylsulfathiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing endeavor to combat microbial diseases, a deep understanding of established antimicrobial agents is as crucial as the pursuit of novel therapeutics. This guide offers a detailed comparative analysis of Phthalylsulfathiazole, a sulfonamide antibiotic, against other inhibitors of dihydropteroate synthase (DHPS). Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy supported by experimental data, and the essential methodologies for their evaluation.

The Strategic Importance of Dihydropteroate Synthase (DHPS) as a Drug Target

Dihydropteroate synthase is a critical enzyme in the folate biosynthesis pathway of many bacteria and lower eukaryotes. It catalyzes the condensation of p-aminobenzoic acid (PABA) with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This pathway is essential for the synthesis of nucleotides and certain amino acids, making it indispensable for microbial proliferation. Crucially, humans do not possess this pathway, instead acquiring folate from their diet. This metabolic divergence makes DHPS an exemplary target for selective antimicrobial chemotherapy.

Sulfonamides, the first class of synthetic antimicrobial agents, function as competitive inhibitors of DHPS. Their structural analogy to PABA allows them to bind to the enzyme's active site, thereby blocking the synthesis of dihydropteroate and arresting bacterial growth.

DHPS_Pathway_Inhibition cluster_pathway Bacterial Folate Synthesis cluster_inhibition Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Inactive_Complex Inactive Enzyme-Inhibitor Complex DHPS->Inactive_Complex Folate -> DNA Synthesis Folate -> DNA Synthesis Dihydropteroate->Folate -> DNA Synthesis Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Binds to active site Folate Synthesis Blocked Folate Synthesis Blocked Inactive_Complex->Folate Synthesis Blocked

Figure 1: The competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides, disrupting the bacterial folate synthesis pathway.

This compound: A Profile

This compound is a prodrug of the sulfonamide class, meaning it is administered in an inactive form and is metabolized into its active form, sulfathiazole, within the body. A key characteristic of this compound is its poor absorption from the gastrointestinal tract. This pharmacokinetic property is by design, allowing the drug to be hydrolyzed by intestinal bacteria, releasing the active sulfathiazole directly at the site of enteric infections. This localized action minimizes systemic side effects.

Comparative Efficacy of DHPS Inhibitors: A Data-Driven Analysis

The selection of an appropriate DHPS inhibitor for research or therapeutic development hinges on its specific properties, including its inhibitory potency against the target enzyme (often expressed as the half-maximal inhibitory concentration, IC50) and its whole-cell activity against target pathogens (measured as the minimum inhibitory concentration, MIC). The following table summarizes available experimental data for this compound's active form, sulfathiazole, and other notable DHPS inhibitors. It is important to exercise caution when comparing values across different studies due to variations in experimental conditions and bacterial strains.

DHPS Inhibitor Target Organism Metric Value Key Observation
Sulfathiazole (active form of this compound)Escherichia coliMIC0.25 µg/mL[1]Demonstrates potent activity against a common enteric pathogen.
Sulfamethoxazole Escherichia coliZone of Inhibition15.7 ± 0.707 mm[2]Effective against E. coli, though direct MIC comparison is needed for potency assessment.
Sulfadiazine Arabidopsis thaliana DHPSIC504.2 µM[3]Shows strong enzymatic inhibition, highlighting the impact of substitutions on the sulfonamide core.
Dapsone Escherichia coli DHPSKi5.9 µM[4]A competitive inhibitor with notable potency against the bacterial enzyme.

Table 1: Comparative in vitro activity of selected DHPS inhibitors.

Experimental Protocols for Evaluating DHPS Inhibitors

To ensure the scientific rigor of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for two key assays used to evaluate DHPS inhibitors.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay quantifies the potency of a compound in inhibiting the DHPS enzyme directly.

Principle: The assay measures the production of dihydropteroate from PABA and DHPPP in the presence of the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% is the IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, pH 8.5).

    • Prepare stock solutions of PABA, DHPPP, and the test inhibitors in a suitable solvent (e.g., DMSO).

    • Purify recombinant DHPS from an expression system (e.g., E. coli).

  • Assay Setup:

    • In a 96-well microplate, add the reaction buffer.

    • Add serial dilutions of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation and Incubation:

    • Add PABA and DHPPP to all wells.

    • Initiate the reaction by adding the purified DHPS enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Detection and Analysis:

    • Terminate the reaction (e.g., by adding a quenching agent).

    • Quantify the amount of dihydropteroate produced using a suitable detection method (e.g., HPLC or a coupled enzymatic assay that measures the consumption of a chromogenic or fluorogenic substrate).

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHPS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Buffer, Substrates (PABA, DHPPP), Inhibitors, and DHPS Enzyme B Dispense Buffer and Inhibitor Dilutions into Microplate A->B C Add Substrates (PABA & DHPPP) B->C D Initiate Reaction with DHPS Enzyme C->D E Incubate at 37°C D->E F Terminate Reaction and Quantify Dihydropteroate E->F G Calculate % Inhibition and Determine IC50 Value F->G

Figure 2: A generalized workflow for determining the IC50 of a DHPS inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's activity against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation:

    • From a fresh culture plate, suspend several colonies of the test bacterium (e.g., E. coli) in a sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to the final inoculum density (typically 5 x 10⁵ CFU/mL).

  • Drug Dilution Series:

    • In a 96-well microplate, prepare serial twofold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Inoculate each well containing the drug dilutions with the prepared bacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, determine the MIC by visually identifying the lowest concentration of the drug that shows no turbidity (i.e., no bacterial growth).

Resistance Mechanisms and Future Directions

The clinical efficacy of sulfonamides has been challenged by the emergence of bacterial resistance. The primary mechanism of resistance is the acquisition of mutations in the folP gene, which encodes DHPS. These mutations can decrease the binding affinity of sulfonamides to the enzyme without significantly compromising the binding of the natural substrate, PABA.

For drug development professionals, overcoming this resistance is a key challenge. Strategies include the design of novel DHPS inhibitors that can bind to the enzyme in a way that is less susceptible to these mutations or the development of inhibitors that target other conserved sites on the enzyme. The structural and mechanistic insights gained from studying established drugs like this compound and its counterparts are invaluable in these efforts.

Conclusion

This compound, through its active form sulfathiazole, is a potent inhibitor of DHPS with demonstrated efficacy against enteric pathogens. Its unique pharmacokinetic profile makes it a valuable tool for localized intestinal therapy. When compared to other DHPS inhibitors, its performance is within a similar range, though direct comparative studies are needed for a definitive ranking. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative evaluations. For researchers and scientists, a thorough understanding of the structure-activity relationships, mechanisms of action, and resistance profiles of the sulfonamide class is fundamental to the rational design of the next generation of antimicrobial agents targeting the folate biosynthesis pathway.

References

A Senior Application Scientist's Guide to Comparative In Vivo Studies of Phthalylsulfathiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Phthalylsulfathiazole's performance in different animal models. As a poorly absorbed sulfonamide prodrug, this compound has historically been a therapeutic agent of interest for gastrointestinal infections.[1][2] Its unique mode of action, relying on localized activation within the gut, presents distinct advantages and challenges in preclinical evaluation.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation.

Introduction to this compound: A Gut-Specific Antimicrobial

This compound is a member of the sulfonamide class of antibiotics, specifically designed for targeted action within the gastrointestinal tract.[1] Unlike systemic sulfonamides, this compound is characterized by its minimal absorption from the gut into the bloodstream.[3][4] This property is central to its therapeutic application and safety profile.

Mechanism of Action: A Prodrug Approach

This compound is administered in an inactive form. Once it reaches the intestines, it is hydrolyzed by bacterial enzymes, releasing the active antimicrobial agent, sulfathiazole.[3][4] This localized conversion ensures that high concentrations of the active drug are delivered directly to the site of infection, while systemic exposure and associated side effects are minimized.

The active sulfathiazole then exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking folic acid production, sulfathiazole effectively halts bacterial proliferation, allowing the host's immune system to clear the infection.

The Critical Role of Animal Models in Evaluating this compound

The selection of an appropriate animal model is paramount for the preclinical assessment of gut-specific drugs like this compound.[5] Key considerations include the similarity of the animal's gastrointestinal physiology to humans, the susceptibility of their native gut flora to the drug, and the feasibility of establishing relevant models of intestinal infection. This guide will focus on three commonly used laboratory animals: the rat, the rabbit, and the dog.

Comparative Overview of Animal Models
Animal ModelKey AdvantagesKey DisadvantagesRelevance for this compound Studies
Rat Cost-effective, well-characterized physiology and genetics, ease of handling.Differences in gut microbiome compared to humans, higher metabolic rate.Useful for initial screening, toxicity studies, and mechanistic investigations of gut flora modulation.
Rabbit Gastrointestinal tract more similar to humans in some aspects (e.g., presence of a sacculated colon), sensitive to enteric pathogens.Prone to gastrointestinal disturbances, specific dietary requirements.Valuable for efficacy studies in models of dysentery and other colonic infections.
Dog Closer physiological and anatomical resemblance to the human GI tract, larger size allows for more extensive sampling.Higher cost, ethical considerations, longer study durations.Considered a good model for predicting human pharmacokinetics and for studies of ulcerative colitis.[2]

In Vivo Pharmacokinetics: A Comparative Analysis

Direct comparative pharmacokinetic data for this compound across different species is scarce in modern literature. However, based on its chemical properties and historical data on related compounds, we can infer its general pharmacokinetic profile.

Absorption

This compound is designed for minimal absorption. Studies on the closely related Succinylsulfathiazole indicate that approximately 95% of the drug remains in the intestine, with only about 5% being hydrolyzed to sulfathiazole and absorbed.[3][4] It is reasonable to expect a similar low level of systemic absorption for this compound across different animal models.

Distribution

Due to its poor absorption, the distribution of intact this compound throughout the body is expected to be negligible. The small fraction of its active metabolite, sulfathiazole, that is absorbed would distribute systemically.

Metabolism and Excretion

The primary "metabolism" of this compound is its intended hydrolysis to sulfathiazole in the gut. The unabsorbed portion of the drug and its metabolite are primarily excreted in the feces. The small amount of absorbed sulfathiazole is metabolized in the liver (primarily through acetylation) and excreted by the kidneys.[6] Species-specific differences in the rate of hepatic metabolism and renal excretion of sulfathiazole are expected. For instance, dogs are known to have a limited capacity for acetylation compared to other species.

In Vivo Efficacy: Evaluating Performance in Disease Models

Efficacy studies are crucial to determine the therapeutic potential of this compound. These studies typically involve inducing an intestinal infection in an animal model and then administering the drug to assess its ability to reduce the bacterial load and alleviate clinical symptoms.

Rat Models of Enteric Infection

Rat models are well-suited for studying the impact of this compound on the gut microbiota. Early studies demonstrated that feeding rats a diet containing this compound led to a decrease in coliform bacteria in the feces. This indicates its antimicrobial activity within the rat gastrointestinal tract.

Rabbit Models of Intestinal Disease
Canine Models of Gastrointestinal Disease

The dog is a relevant model for studying treatments for inflammatory bowel disease and certain enteric infections.[2] The historical use of poorly absorbed sulfonamides in dogs for ulcerative colitis suggests the potential for this compound in this model.[2]

Experimental Protocols

The following are detailed, self-validating protocols for conducting in vivo studies with this compound.

Pharmacokinetic Study in Rats

This protocol is designed to assess the systemic absorption of the active metabolite, sulfathiazole, following oral administration of this compound.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of sulfathiazole.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • HPLC-UV system for sulfathiazole analysis

Procedure:

  • Acclimatization: House rats for at least one week under standard laboratory conditions.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing: Administer a single oral dose of this compound suspension via gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Sample Analysis: Analyze plasma samples for sulfathiazole concentration using a validated HPLC-UV method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Efficacy Study in a Rabbit Model of Infectious Enteritis

This protocol outlines a method for evaluating the therapeutic efficacy of this compound against an induced intestinal infection.

Objective: To assess the ability of this compound to reduce bacterial load and clinical signs of enteritis.

Materials:

  • New Zealand White rabbits

  • Pathogenic bacterial strain (e.g., enteropathogenic E. coli)

  • This compound

  • Oral dosing syringe

  • Fecal collection supplies

  • Equipment for bacterial culture and enumeration

Procedure:

  • Infection: Orally challenge rabbits with a known quantity of the pathogenic bacteria.

  • Treatment: Once clinical signs of infection are observed (e.g., diarrhea), begin oral administration of this compound or placebo daily for a predetermined duration (e.g., 5 days).

  • Monitoring: Record clinical scores (e.g., fecal consistency, activity level) and body weight daily.

  • Fecal Analysis: Collect fecal samples at regular intervals to determine the concentration of the pathogenic bacteria (CFU/g of feces).

  • Endpoint: At the end of the study, euthanize the animals and collect intestinal tissue for histopathological analysis.

  • Data Analysis: Compare the bacterial load, clinical scores, and histopathology between the treated and placebo groups.

Visualization of Experimental Workflows and Mechanisms

This compound's Mechanism of Action

This compound Mechanism of Action cluster_host Host cluster_bacteria Gut Bacteria Oral Administration Oral Administration Intestinal Lumen Intestinal Lumen Oral Administration->Intestinal Lumen This compound (Prodrug) Systemic Circulation Systemic Circulation Intestinal Lumen->Systemic Circulation Minimal Absorption Bacterial Enzymes Bacterial Enzymes Intestinal Lumen->Bacterial Enzymes Hydrolysis Folic Acid Synthesis Folic Acid Synthesis Bacterial Enzymes->Folic Acid Synthesis Sulfathiazole (Active Drug) Inhibits Dihydropteroate Synthase Bacterial Growth Bacterial Growth Folic Acid Synthesis->Bacterial Growth Inhibition

Caption: Mechanism of action of this compound.

General Experimental Workflow for an In Vivo Efficacy Study

Efficacy Study Workflow Animal Acclimatization Animal Acclimatization Induction of Infection Induction of Infection Animal Acclimatization->Induction of Infection Randomization Randomization Induction of Infection->Randomization Treatment Group Treatment Group Randomization->Treatment Group This compound Placebo Group Placebo Group Randomization->Placebo Group Vehicle Monitoring Monitoring Treatment Group->Monitoring Placebo Group->Monitoring Data Collection Data Collection Monitoring->Data Collection Clinical Scores, Body Weight, Fecal Samples Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Bacterial Load, Histopathology

Caption: Workflow for an in vivo efficacy study.

Conclusion and Future Directions

This compound remains a compound of interest due to its targeted, gut-specific mechanism of action. While direct comparative in vivo data across different animal models is limited in contemporary literature, this guide provides a framework for designing and interpreting new studies. Future research should focus on head-to-head comparisons of this compound's pharmacokinetics and efficacy in well-defined animal models of intestinal infection. Such studies will be invaluable for fully characterizing its therapeutic potential and for the development of novel, gut-targeted antimicrobial therapies.

References

A Comparative Guide to the Antibacterial Specificity of Phthalylsulfathiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the antibacterial specificity of Phthalylsulfathiazole (PST), a sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple descriptions to offer a framework for experimentally assessing and validating the targeted action of PST. We will explore its mechanism, compare its activity against pathogenic and commensal bacteria, and provide detailed protocols for robust, in-house evaluation.

Introduction: The Principle of Targeted Action in the Gut

This compound is a broad-spectrum sulfonamide antimicrobial agent primarily indicated for treating gastrointestinal infections such as dysentery, colitis, and gastroenteritis.[1][2] Unlike systemic antibiotics, PST's clinical efficacy and safety profile are rooted in its unique pharmacokinetic properties. It is a prodrug that is poorly absorbed from the gastrointestinal tract, with approximately 95% remaining within the intestine.[3][4] In the large intestine, local bacterial enzymes hydrolyze the phthalyl group, releasing the active antimicrobial component, sulfathiazole.[1][4][5]

This localized activation is key to its intended specificity. By concentrating the active drug at the site of infection, systemic exposure and associated toxicities are minimized.[5][6] The core mechanism of action, like all sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1][5][6][7] As humans acquire folic acid from their diet, this pathway is an effective and selective target for antibacterial therapy.[5] However, true specificity extends beyond this basic mechanism. An ideal gut-specific antibiotic should potently inhibit enteric pathogens while sparing the beneficial commensal microbiota, which are crucial for maintaining colonization resistance against pathogens and overall host health.[8][9][10]

This guide outlines a series of experimental approaches to rigorously evaluate this claim for this compound.

The Molecular Basis of Action: Targeting Folic Acid Synthesis

This compound's action is a classic example of competitive antagonism. Its active form, sulfathiazole, is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme.[1][5] By binding to the active site of DHPS, sulfathiazole prevents the synthesis of dihydropteroate, a precursor to dihydrofolic acid.[1][7] This blockade halts the production of purines and pyrimidines, the building blocks of DNA, leading to a bacteriostatic effect that arrests bacterial growth and replication.[5][6][11]

Diagram: Mechanism of Action of this compound

Mechanism_of_Action cluster_bacteria Bacterial Cell PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate FolicAcid Folic Acid Synthesis (Essential for DNA/RNA) DHPS->FolicAcid Product Bacterial Growth Bacterial Growth FolicAcid->Bacterial Growth PST This compound (active form: Sulfathiazole) Inhibition Competitive Inhibition PST->Inhibition Inhibition->DHPS Inhibition->Bacterial Growth   Inhibited Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion StrainSelection Bacterial Strain Selection (Pathogens vs. Commensals) DrugPrep Preparation of Antibiotic Stocks (PST vs. Comparators) MIC Experiment 1: Minimum Inhibitory Concentration (MIC) Assay (CLSI M07) StrainSelection->MIC DrugPrep->MIC Data Data Analysis & Tabulation (MIC & IC50) MIC->Data DHPS Experiment 2: Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay DHPS->Data Specificity Specificity Assessment (Pathogen vs. Commensal Selectivity) Data->Specificity

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phthalylsulfathiazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Phthalylsulfathiazole, a sulfonamide broad-spectrum antimicrobial, is a valuable compound in research and development.[1][2] However, its handling and disposal demand meticulous attention to prevent environmental contamination and ensure full regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of this compound, grounded in scientific principles and regulatory standards.

Hazard Assessment and Regulatory Framework: The "Why" Behind the Protocol

Understanding the specific hazard profile of this compound is fundamental to its proper disposal. While some Safety Data Sheets (SDS) may classify it as "not a hazardous substance or mixture" for transport, this can be misleading.[3] Several authoritative sources classify this compound with the GHS hazard statement H412: "Harmful to aquatic life with long lasting effects."[4][5][6]

This aquatic toxicity is the primary driver for stringent disposal protocols. Sulfonamide antibiotics, as a class, can persist in the environment and contribute to the development of antibiotic-resistant bacteria.[7] Therefore, releasing this compound into waterways, even in small quantities, poses a significant ecological risk.

The disposal of all pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11] A key tenet of modern pharmaceutical waste management, particularly under the EPA's Subpart P rule, is the strict prohibition of "sewering" (flushing) hazardous pharmaceutical waste.[9][12][13] Given its environmental hazards, this prohibition is logically extended to this compound.

Core Disposal Principles: The Cardinal Rules

Before proceeding to specific protocols, two principles are non-negotiable:

  • No Sewering: Under no circumstances should this compound powder, solutions, or contaminated materials be disposed of down the drain.[12][14] This directly prevents aquatic contamination.

  • Segregation is Key: this compound waste must be segregated from general laboratory trash. It must be collected in designated, clearly labeled, and sealed containers to await pickup by a certified waste management provider.

Standard Operating Procedures (SOPs) for Disposal

The following protocols provide step-by-step guidance for common laboratory scenarios involving this compound waste.

This procedure applies to the pure chemical substance in its original container or other bulk quantities.

  • Do Not Alter: Keep the this compound in its original, sealed container if possible. Do not attempt to de-blister tablets or empty containers into a general waste stream.[15]

  • Labeling: Designate a specific waste accumulation area in your laboratory. Label the container clearly as "Pharmaceutical Waste for Incineration" and include the chemical name "this compound."

  • Containerization: Place the original container into a larger, leak-proof waste container designated for non-hazardous pharmaceutical waste (often blue or white).[8] This secondary containment prevents accidental release.

  • Documentation: Maintain a log of all bulk chemicals added to the pharmaceutical waste stream, noting the chemical name, quantity, and date.

  • Professional Disposal: Arrange for collection by a licensed hazardous or pharmaceutical waste disposal company. The standard and required method of destruction for this type of waste is high-temperature incineration at a permitted facility.[9][10]

This protocol addresses the immediate cleanup and disposal of minor spills of this compound powder.

  • Personal Protective Equipment (PPE): Before cleanup, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and gloves.[4]

  • Control Dust: Do not use compressed air to clean surfaces, as this can create a potentially explosive dust-air mixture.[3][16]

  • Containment & Collection: Carefully sweep up the spilled solid material.[3] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

  • Waste Collection: Place the collected powder and any grossly contaminated cleaning materials (e.g., paper towels) into a sealable bag or container.

  • Labeling: Clearly label the container "Spill Debris: this compound" and place it in the designated pharmaceutical waste container for incineration.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[4] Collect all cleaning materials for disposal as pharmaceutical waste.

This procedure covers items such as contaminated weigh boats, gloves, bench paper, and empty stock bottles.

  • Segregation: Immediately place any item that has come into direct contact with this compound into the designated pharmaceutical waste stream.

  • Empty Containers: An "empty" container that held this compound should be disposed of as unused product unless it has been triple-rinsed (and the rinsate collected as chemical waste).[3] For practicality in a research setting, it is often more efficient and safer to dispose of the empty container directly into the pharmaceutical waste bin.

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated sharps container for incineration (often a yellow-lidded container).[15] Do not place these in a standard sharps bin destined for autoclaving.

This compound Waste Stream Decision Workflow

The following diagram illustrates the decision-making process for managing different forms of this compound waste in a laboratory setting.

G cluster_types Identify Waste Type cluster_actions Execute Disposal Protocol start This compound Waste Generated is_bulk Unused / Expired Bulk Chemical? start->is_bulk is_spill Spill Debris? is_bulk->is_spill No action_bulk SOP 1: Collect in sealed container for licensed disposal. is_bulk->action_bulk Yes is_contaminated Contaminated Labware / PPE? is_spill->is_contaminated No action_spill SOP 2: Follow spill cleanup procedure. is_spill->action_spill Yes is_contaminated->start No (Re-evaluate) action_contaminated SOP 3: Segregate into designated waste stream. is_contaminated->action_contaminated Yes end_node Final Disposal: High-Temperature Incineration via Certified Vendor action_bulk->end_node action_spill->end_node action_contaminated->end_node

Caption: Decision workflow for proper this compound waste segregation and disposal.

Summary of Key Disposal Parameters

For quick reference, the following table summarizes the critical information for managing this compound waste.

Waste TypeRecommended ContainerDisposal MethodKey Regulatory & Safety Considerations
Unused/Expired Product Labeled, sealed container inside a designated pharmaceutical waste bin (blue/white).[8]Incineration via licensed vendor.[9][10]EPA RCRA, GHS H412 (Harmful to aquatic life).[4][5][11]
Spill Debris Sealable bag or container, placed in pharmaceutical waste bin.Incineration via licensed vendor.Avoid dust generation (explosion hazard).[3][16]
Contaminated Labware/PPE Designated pharmaceutical waste bin (blue/white).Incineration via licensed vendor.Segregate from general and biohazardous waste.
Contaminated Sharps Sharps container designated for incineration (yellow lid).[15]Incineration via licensed vendor.Do not mix with sharps for autoclave treatment.
Empty Stock Bottles Treat as unused product and place in pharmaceutical waste bin.Incineration via licensed vendor.Safest practice to avoid improper rinsing and disposal of rinsate.[3]

By adhering to these scientifically grounded and regulation-aligned procedures, laboratory professionals can handle and dispose of this compound responsibly, protecting our environment and ensuring a safe workplace.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phthalylsulfathiazole
Reactant of Route 2
Reactant of Route 2
Phthalylsulfathiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.